molecular formula C21H23N7O3S B15541572 AZD2858

AZD2858

Numéro de catalogue: B15541572
Poids moléculaire: 453.5 g/mol
Clé InChI: FHCSBLWRGCOVPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD2858 is a member of the class of pyrazines that is pyrazine substituted by (pyridin-3-yl)aminocarbonyl, amino, and 4-(4-methylpiperazine-1-sulfonyl)phenyl groups at positions 2, 3 and 6, respectively. It is a potent inhibitor of GSK3alpha and GSK3beta (IC50 values of 0.9 and 4.9 nM, respectively) and increases bone mass (via Wnt activation) in rats. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an antineoplastic agent, a bone density conservation agent and a Wnt signalling activator. It is a member of pyrazines, a secondary carboxamide, a member of pyridines, a N-methylpiperazine, a sulfonamide and an aromatic amine.

Propriétés

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCSBLWRGCOVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-20-8
Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AZD2858: A Technical Guide to GSK-3α versus GSK-3β Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AZD2858, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). The document details the quantitative data on its inhibitory activity against the two isoforms, GSK-3α and GSK-3β, outlines the experimental protocols for determining this selectivity, and illustrates the key signaling pathways and experimental workflows.

Quantitative Data: this compound Inhibitory Potency

This compound exhibits a preferential inhibition of GSK-3α over GSK-3β. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.[1] A lower IC50 value indicates a higher potency. The data clearly demonstrates that a lower concentration of this compound is required to inhibit GSK-3α activity by 50% compared to GSK-3β.

IsoformIC50 (nM)
GSK-3α0.9[1]
GSK-3β5[1]

This approximate 5.5-fold selectivity for GSK-3α is a key characteristic of this compound and is critical for interpreting its biological effects in various experimental models.

Experimental Protocols

The determination of this compound's selectivity for GSK-3α versus GSK-3β relies on robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments.

In Vitro Kinase Assay for IC50 Determination

A common method to determine the IC50 values for kinase inhibitors is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z-LYTE™ Kinase Assay.[1] This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.

Objective: To quantify the inhibitory potency of this compound against recombinant human GSK-3α and GSK-3β.

Materials:

  • Recombinant human GSK-3α and GSK-3β enzymes

  • Fluorescently labeled peptide substrate (e.g., a synthetic peptide derived from a known GSK-3 substrate)

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Development reagent (to detect phosphorylated vs. non-phosphorylated substrate)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the respective GSK-3 isoform (GSK-3α or GSK-3β), and the peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Reaction Termination and Development: Stop the reaction and add the development reagent according to the manufacturer's instructions. This reagent will produce a differential fluorescent signal based on the phosphorylation state of the substrate.

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: β-catenin Accumulation via Western Blot

Inhibition of GSK-3 in cells leads to the stabilization of β-catenin, a key downstream effector in the Wnt signaling pathway.[2][3] This can be visualized and quantified using Western blotting.

Objective: To demonstrate the functional inhibition of GSK-3 by this compound in a cellular context by measuring the accumulation of β-catenin.

Materials:

  • Cell line (e.g., U2OS, human osteosarcoma cells)[1]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate the chosen cell line and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the intensity of the β-catenin bands and normalize them to the loading control. An increase in the normalized β-catenin signal in this compound-treated cells compared to the control indicates GSK-3 inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the workflows of the described experiments.

Wnt/β-catenin Signaling Pathway

Wnt_Signaling

Caption: Wnt/β-catenin signaling with and without this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep setup Set up Kinase Reaction: GSK-3α/β, Substrate prep->setup add_inhibitor Add this compound or Vehicle Control setup->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate at Room Temperature initiate->incubate terminate Terminate Reaction & Add Development Reagent incubate->terminate read Read Fluorescence terminate->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase assay.

Experimental Workflow: Western Blot for β-catenin

Western_Blot_Workflow start Start culture Culture and Treat Cells with this compound start->culture lyse Lyse Cells culture->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-β-catenin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect analyze Analyze Band Intensities detect->analyze end End analyze->end

Caption: Workflow for β-catenin Western blot analysis.

References

An In-depth Technical Guide on the Biological Effects of AZD2858 on Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of AZD2858, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), on mesenchymal stem cells (MSCs). The document details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Selective GSK-3 Inhibition and Wnt/β-catenin Pathway Activation

This compound functions as a potent, ATP-competitive inhibitor of GSK-3, a serine/threonine kinase with two highly homologous isoforms, GSK-3α and GSK-3β[1]. GSK-3 is a pivotal regulatory node in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway[1]. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation and degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for osteogenic differentiation.

This compound has demonstrated high potency against both GSK-3 isoforms and is orally bioavailable[2].

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell/SystemReference
IC₅₀ (GSK-3α) 0.9 nMBiochemical Assay[2]
IC₅₀ (GSK-3β) 5 nMBiochemical Assay[2]
IC₅₀ (GSK-3β dependent phosphorylation) 68 nMCell-based Assay[2][3]
IC₅₀ (Tau phosphorylation at S396) 76 nMIn vitro Assay
β-catenin level increase 3-foldHuman osteoblast-like cells (1 µM, 12h)[3][4]
TAZ expression increase 1.4-fold (EC₅₀ = 440 nM)hADSC[2]
Osterix expression increase 1.4-fold (EC₅₀ = 1.2 µM)hADSC[2]

hADSC: human Adipose-Derived Stem Cells

Table 2: In Vivo Effects of this compound in Rats

ParameterDose/TimeEffectReference
Trabecular Bone Mass 20 mg/kg once daily for 2 weeks172% of control (total BMC)[3][4]
Cortical Bone Mass 20 mg/kg once daily for 2 weeks111% of control (total BMC)[3][4]
Fracture Callus Mineral Density 30 µmol/kg daily+28% at 2 weeks, +38% at 3 weeks[3]
Fracture Callus Mineral Content 30 µmol/kg daily+81% at 2 weeks, +93% at 3 weeks[3]
Serum P1NP (Bone Formation Marker) 30 µmol/kg/day, from day 3Statistically significant increase[2]
Serum TRAcP-5b (Resorption Marker) 30 µmol/kg/day, from day 3Statistically significant decrease[2]

BMC: Bone Mineral Content

Effects on Mesenchymal Stem Cell Differentiation

This compound robustly promotes the commitment and differentiation of MSCs towards the osteoblastic lineage. Treatment of human adipose-derived stem cells (hADSCs) with this compound stimulates osteogenic mineralization in vitro[3][5]. This effect is mediated by the stabilization of β-catenin[3][5]. Furthermore, this compound enhances the clonogenic ability of mesenchymal progenitors with osteogenic potential[2]. The increased expression of key osteogenic transcription factors such as Osterix and TAZ further corroborates its pro-osteogenic activity[2].

Current evidence suggests that this compound does not promote adipogenic differentiation. In vitro studies have shown that while it enhances the differentiation of mesenchymal progenitors towards the osteogenic lineage, it does not have the same effect on the adipogenic lineage[2]. The Wnt/β-catenin signaling pathway, which is activated by this compound, is known to be a critical inhibitor of adipogenesis while promoting osteogenesis, highlighting a competitively balanced relationship between these two differentiation programs in MSCs[6].

Signaling Pathways and Visualizations

The primary signaling cascade modulated by this compound in MSCs is the canonical Wnt/β-catenin pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing osteogenic differentiation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Axin Axin Dsh->Axin inhibits GSK3 GSK-3β beta_catenin β-catenin GSK3->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Axin->GSK3 APC APC APC->GSK3 Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates & translocates This compound This compound This compound->GSK3 inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Osteogenic Target Genes (e.g., Runx2) TCF_LEF->TargetGenes activates transcription

Caption: this compound inhibits GSK-3β, activating the Wnt/β-catenin pathway.

Osteogenic_Differentiation_Workflow cluster_assays Assessment of Osteogenic Differentiation start Mesenchymal Stem Cells (MSCs) Seeded in Culture Plates treatment Treatment with Osteogenic Medium +/- this compound (Various Concentrations) start->treatment incubation Incubation for 7-21 Days (Medium changed every 2-3 days) treatment->incubation alp_staining Alkaline Phosphatase (ALP) Staining (Early Marker) incubation->alp_staining alizarin_red Alizarin Red S Staining (Mineralization - Late Marker) incubation->alizarin_red qpcr qPCR for Osteogenic Genes (Runx2, ALP, OCN) incubation->qpcr western_blot Western Blot for Proteins (β-catenin, Runx2) incubation->western_blot

References

AZD2858 and Tau Phosphorylation Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally active, and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1] It exhibits high affinity for both GSK-3 isoforms, with inhibitory concentrations in the nanomolar range. GSK-3β is a key serine/threonine kinase implicated in the pathological hyperphosphorylation of the microtubule-associated protein tau, a central event in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1] By inhibiting GSK-3, this compound has been investigated as a potential therapeutic agent to reduce tau hyperphosphorylation and its downstream pathological consequences.

This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of its quantitative effects on tau phosphorylation from preclinical studies, and detailed experimental protocols for its evaluation. While promising in preclinical models, the clinical development of this compound was discontinued (B1498344) due to observations of toxicity, specifically a significant increase in bone formation.[1] Nevertheless, the data and methodologies associated with this compound remain valuable for the broader field of GSK-3 inhibitor research and development for tauopathies.

Core Mechanism of Action: GSK-3 Inhibition

This compound functions by binding to the ATP-binding pocket of GSK-3, preventing the transfer of phosphate (B84403) groups to its downstream substrates, including tau protein.[1] The hyperactivation of GSK-3β in pathological conditions leads to the excessive phosphorylation of tau at multiple serine and threonine residues. This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease. This compound's inhibition of GSK-3β directly counteracts this process, reducing the phosphorylation of tau at sites such as Serine 396 (S396), which is associated with tau pathology.[1]

Mechanism of this compound Action cluster_0 GSK-3β Signaling Pathway cluster_1 Intervention ATP ATP GSK-3β GSK-3β ATP->GSK-3β binds to Tau Tau GSK-3β->Tau phosphorylates p-Tau Hyperphosphorylated Tau Tau->p-Tau Microtubule\nDetachment Microtubule Detachment p-Tau->Microtubule\nDetachment NFTs Neurofibrillary Tangles Microtubule\nDetachment->NFTs This compound This compound This compound->GSK-3β inhibits

A diagram illustrating how this compound inhibits GSK-3β to prevent tau hyperphosphorylation.

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Target Assay Type IC50 Value
GSK-3αBiochemical Assay0.9 nM
GSK-3βBiochemical Assay5 nM
GSK-3β dependent phosphorylationCellular Assay68 nM
Tau Phosphorylation (in vitro)Cellular Assay76 nM

Experimental Protocols

In Vitro GSK-3β Kinase Assay

This protocol outlines a biochemical assay to determine the in vitro potency of this compound against GSK-3β.

In Vitro GSK-3β Kinase Assay Workflow start Start reagents Prepare reagents: - GSK-3β enzyme - Tau-derived peptide substrate - this compound dilutions - ATP solution start->reagents plate Add reagents to 384-well plate reagents->plate incubate Incubate at 30°C for 60 minutes plate->incubate stop Stop reaction (e.g., with EDTA) incubate->stop detect Measure ADP production (e.g., ADP-Glo™) stop->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Workflow for an in vitro GSK-3β kinase assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a tau-derived peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the GSK-3β substrate peptide, and the diluted this compound or vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tau Phosphorylation Assay (Okadaic Acid-Induced)

This protocol describes a cell-based assay to evaluate the effect of this compound on tau phosphorylation in a cellular context using Okadaic acid to induce hyperphosphorylation.

Cellular Tau Phosphorylation Assay Workflow start Start seed Seed SH-SY5Y cells in multi-well plates start->seed treat Pre-treat with this compound or vehicle (1-2 hours) seed->treat induce Induce hyperphosphorylation with Okadaic Acid (3-6 hours) treat->induce lyse Wash and lyse cells induce->lyse quantify Determine protein concentration lyse->quantify western Perform Western Blot quantify->western end End western->end

Workflow for a cellular tau phosphorylation assay.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Okadaic Acid (OA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-tau (e.g., pS396), anti-total-tau, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in multi-well plates and allow them to reach 70-80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Induction of Tau Hyperphosphorylation: Add Okadaic Acid to a final concentration of 100 nM and incubate for an additional 3-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blot Analysis: Proceed with the Western blot protocol as detailed below.

Western Blot Protocol for Phosphorylated Tau

This protocol details the steps for detecting changes in tau phosphorylation via Western blot.

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-tau (e.g., pS396) and total tau, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should be used on a separate blot or after stripping the membrane.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for phosphorylated tau and total tau. Normalize the phosphorylated tau signal to the total tau signal and the loading control to determine the relative change in tau phosphorylation.

Conclusion

This compound is a potent and selective GSK-3 inhibitor that has demonstrated clear efficacy in reducing tau phosphorylation in preclinical in vitro and cellular models. Its well-defined mechanism of action as an ATP-competitive inhibitor of GSK-3 makes it a valuable research tool for investigating the role of this kinase in tauopathies. Although its clinical development was halted due to safety concerns related to bone formation, the study of this compound has provided important insights into the therapeutic potential and challenges of targeting GSK-3 for neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the evaluation of other GSK-3 inhibitors in the context of tau phosphorylation.

References

AZD2858: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective, orally bioavailable, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Initially investigated for neurodegenerative diseases such as Alzheimer's, its clinical development in that area was discontinued. However, this compound has shown significant promise in the field of bone regeneration due to its profound effects on bone formation. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound, intended for researchers and professionals in drug development.

Discovery and Development

This compound was developed by AstraZeneca as a highly selective ATP-competitive inhibitor of GSK-3. The primary therapeutic goal for the development of GSK-3 inhibitors was initially focused on neurodegenerative disorders, given the role of GSK-3 in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. While this compound demonstrated efficacy in reducing tau phosphorylation in preclinical models, its clinical development for these indications was halted due to observations of significant effects on bone formation. Subsequent research has therefore pivoted to explore its potential as a therapeutic agent for bone disorders, such as fracture healing and osteoporosis.

Chemical Properties

This compound is a synthetic organic compound belonging to the pyrazine (B50134) class. Its detailed chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-Amino-6-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N-3-pyridinyl-2-pyrazinecarboxamide
Molecular Formula C₂₁H₂₃N₇O₃S
Molecular Weight 453.52 g/mol
CAS Number 486424-20-8
Appearance Solid powder
Solubility Soluble in DMSO
Oral Bioavailability Orally bioavailable
Brain Permeability Brain permeable

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve a multi-step process culminating in the formation of the pyrazinecarboxamide core, followed by the introduction of the substituted phenyl and pyridinyl groups. General synthetic strategies for similar 3-amino-pyrazine-2-carboxamide derivatives often involve key steps such as amidation and Suzuki coupling reactions.

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of both isoforms of Glycogen Synthase Kinase-3, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects on two primary signaling pathways: the Wnt/β-catenin pathway and the tau phosphorylation cascade.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and bone formation. This activation of the Wnt pathway is the primary mechanism behind the observed anabolic effects of this compound on bone tissue.[1]

Wnt_Signaling_Pathway cluster_without_this compound Without this compound cluster_with_this compound With this compound Wnt Wnt Frizzled Frizzled Receptor Dishevelled Dishevelled GSK3b GSK-3β beta_catenin_p β-catenin-P GSK3b->beta_catenin_p APC_Axin APC/Axin Complex APC_Axin->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation TCF_LEF TCF/LEF Gene_Transcription_Off Gene Transcription (OFF) TCF_LEF->Gene_Transcription_Off This compound This compound GSK3b_inhibited GSK-3β This compound->GSK3b_inhibited inhibits beta_catenin β-catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Nucleus Nucleus TCF_LEF_n TCF/LEF beta_catenin_n->TCF_LEF_n Gene_Transcription_On Gene Transcription (ON) TCF_LEF_n->Gene_Transcription_On

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Tau Phosphorylation

GSK-3β is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau. In pathological conditions such as Alzheimer's disease, hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a key neuropathological feature. By inhibiting GSK-3β, this compound reduces the phosphorylation of tau at multiple sites, which was the basis for its initial investigation in neurodegenerative diseases.

Tau_Phosphorylation_Pathway cluster_pathological Pathological Condition cluster_treatment This compound Treatment Active_GSK3b Active GSK-3β Tau Tau Active_GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs This compound This compound Inhibited_GSK3b Inhibited GSK-3β This compound->Inhibited_GSK3b inhibits Normal_Tau Normally Phosphorylated Tau Inhibited_GSK3b->Normal_Tau reduces phosphorylation of Tau

Caption: Inhibition of Tau hyperphosphorylation by this compound.

Quantitative Data

The inhibitory potency of this compound against GSK-3 has been quantified in various assays.

ParameterValueAssay TypeReference
IC₅₀ (GSK-3α) 0.9 nMBiochemical Assay
IC₅₀ (GSK-3β) 5 nMBiochemical Assay
IC₅₀ (Tau Phosphorylation) 76 nMCell-based Assay
IC₅₀ (GSK-3β dependent phosphorylation) 68 nMCell-based Assay

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies relevant to the characterization of this compound.

In Vitro GSK-3β Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified GSK-3β enzyme.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • This compound at various concentrations

  • Kinase reaction buffer

  • Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, GSK-3β enzyme, and the peptide substrate.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a short period.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (GSK-3β, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add this compound (various concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash Wash to Remove Free ATP Spot_on_Paper->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate_IC50 Calculate IC₅₀ Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro GSK-3β kinase assay.

Cellular Tau Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound at various concentrations

  • Okadaic acid (a phosphatase inhibitor to induce tau hyperphosphorylation)

  • Lysis buffer

  • Primary antibodies (anti-phospho-tau, anti-total-tau, and a loading control like anti-GAPDH)

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blotting reagents and equipment

Protocol:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Induce tau hyperphosphorylation by treating the cells with okadaic acid.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Perform Western blotting using primary antibodies against phosphorylated tau, total tau, and a loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau and assess the inhibitory effect of this compound.

Conclusion

This compound is a potent and selective GSK-3 inhibitor with a well-defined mechanism of action. While its initial development for neurodegenerative diseases was not pursued, its profound anabolic effects on bone tissue have opened new avenues for its therapeutic application in orthopedics. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further research, particularly in elucidating its long-term safety and efficacy in bone regeneration, is warranted.

References

In Vitro Activity of AZD2858 on β-Catenin Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro activity of AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a specific focus on its effects on β-catenin levels. Dysregulation of the Wnt/β-catenin signaling pathway is implicated in a variety of diseases, including cancer and developmental disorders. This compound's mechanism of action, which involves the stabilization and accumulation of β-catenin, makes it a valuable tool for studying this pathway and a potential therapeutic agent. This document details the quantitative effects of this compound on β-catenin, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: GSK-3 Inhibition and β-Catenin Stabilization

This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1] In the canonical Wnt/β-catenin signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2] In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and fate.[2]

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterTarget/EffectValueReference
IC50 GSK-3α0.9 nM[1]
IC50 GSK-3β5 nM[1]
Cellular IC50 GSK-3β dependent phosphorylation68 nM[1]

Table 2: Effect of this compound on β-Catenin Levels and Cellular Viability

Cell TypeEffectConcentrationResultReference
Human Osteoblast-like CellsIncreased β-catenin levels1 µM3-fold increase[1][3]
Human Osteoblast CellsIncreased β-catenin levels1 µMIncrease observed[3]
Human Osteoblast Cellsβ-catenin levels10 nMNo effect[1]
U251 Human GlioblastomaCytotoxicity (IC50)~1.01 µM-[4]
U87 Human GlioblastomaCytotoxicity (IC50)~6.52 µM-[4]
GBM1 Patient-Derived GlioblastomaCytotoxicity (IC50)~1.5 µM-[4]
GBM4 Patient-Derived GlioblastomaCytotoxicity (IC50)~2.0 µM-[4]
Normal Human Astrocytes (NHA)Cytotoxicity (IC50)~2.9 µM-[4]
Neural Progenitor Cells (NP1)Cytotoxicity (IC50)~2.5 µM-[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Figure 1: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Western_Blot_Workflow Start Seed Cells in Culture Plates Treat Treat with this compound (Dose-response / Time-course) Start->Treat Lyse Lyse Cells with RIPA Buffer (+ Protease/Phosphatase Inhibitors) Treat->Lyse Quantify Quantify Protein Concentration (e.g., BCA Assay) Lyse->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% non-fat milk in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-β-catenin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate and Image Secondary_Ab->Detect Analyze Densitometry Analysis (Normalize to Loading Control) Detect->Analyze End Quantified β-catenin Levels Analyze->End

References

AZD2858 as a Chemical Probe for GSK-3 Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This compound serves as a valuable chemical probe for elucidating the multifaceted roles of GSK-3 in cellular signaling pathways, with significant implications for therapeutic areas such as bone regeneration and neurodegenerative diseases. This document details the compound's mechanism of action, quantitative biochemical and cellular activity, and provides detailed protocols for key experimental procedures.

Introduction to this compound

This compound is an orally active small molecule that demonstrates high selectivity for both isoforms of Glycogen Synthase Kinase 3, GSK-3α and GSK-3β. By inhibiting GSK-3, this compound modulates critical signaling pathways, most notably the canonical Wnt/β-catenin pathway. This pathway is integral to numerous cellular processes, including cell fate determination, proliferation, and differentiation. The dysregulation of GSK-3 activity has been implicated in a range of pathologies, making selective inhibitors like this compound essential tools for both basic research and drug discovery.

Mechanism of Action: Wnt/β-catenin Signaling

In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound, as a GSK-3 inhibitor, prevents this phosphorylation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for processes such as osteoblast differentiation.

GSK3_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / this compound cluster_nuc GSK3_off GSK-3β BetaCatenin_off β-catenin GSK3_off->BetaCatenin_off P APC_Axin_off APC/Axin Complex APC_Axin_off->GSK3_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on GSK-3β Dsh->GSK3_on Inhibition This compound This compound This compound->GSK3_on Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF Gene Target Gene Expression TCF_LEF->Gene Activation

Figure 1: GSK-3 in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies.

In Vitro Potency and Activity
ParameterTarget/AssayValueReference(s)
IC₅₀ GSK-3α0.9 nM[1]
IC₅₀ GSK-3β5 nM[1]
IC₅₀ GSK-3β dependent phosphorylation68 nM[1]
IC₅₀ Tau Phosphorylation (S396)76 nM[1]
Kᵢ GSK-3β4.9 nM[1]
EC₅₀ β-catenin stabilization (rat MSCs)234 nM[1]
In Vivo Efficacy in Rat Models
Study TypeDosageDurationKey FindingsReference(s)
Bone Mass 20 mg/kg (oral, daily)2 weeksTrabecular BMC: 172% of controlCortical BMC: 111% of control[2]
Fracture Healing 20 mg/kg (oral, daily)2-3 weeksMineral Density: +28% (2 wks), +38% (3 wks)Mineral Content: +81% (2 wks), +93% (3 wks)[3][4]
Kinase Selectivity Profile

A comprehensive kinase selectivity panel for this compound is not publicly available. However, it is reported to have a high degree of selectivity, ranging from 70- to over 6000-fold against a panel of other kinases.[1] To provide a representative example of the selectivity of a potent GSK-3 inhibitor, the kinase selectivity profile of CHIR-99021 is presented below. It is anticipated that this compound would exhibit a comparable selectivity profile.

Representative Kinase Selectivity Profile (CHIR-99021)

Kinase% Inhibition at 10 µM
GSK3α 99.9
GSK3β 99.9
CDK2/CycA279.3
CDK2/CycE173.5
CDK586.7
CDK988.1
CK1g185.8
LIMK178.9
BRAF53.8
PLK159.2
Data from NIH Probe Reports (ML320) comparing CHIR-99021.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.

In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general procedure for measuring GSK-3 kinase activity and its inhibition by this compound using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: To each well of the assay plate, add:

    • GSK-3β enzyme solution

    • GSK-3 substrate peptide solution

    • This compound solution or vehicle control

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular β-catenin Stabilization Assay (Western Blot)

This assay quantifies the accumulation of β-catenin in cells following treatment with this compound.

Materials:

  • Human or rat mesenchymal stem cells (MSCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate MSCs in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 3-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein samples and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-β-catenin and anti-β-actin antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for β-catenin and normalize to the loading control.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the procedure for inducing osteogenic differentiation of MSCs using this compound.

Materials:

  • Human MSCs

  • Growth medium (e.g., DMEM, 10% FBS)

  • Osteogenic induction medium (growth medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone)

  • This compound

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Plate MSCs in multi-well plates and culture in growth medium until 70-80% confluent.

  • Osteogenic Induction: Replace the growth medium with osteogenic induction medium containing various concentrations of this compound or a vehicle control.

  • Culture and Medium Change: Culture the cells for up to 21 days, replacing the medium every 2-3 days.

  • Analysis of Osteogenic Markers:

    • Alkaline Phosphatase (ALP) Activity (Day 7-10):

      • Lyse the cells according to the ALP activity kit protocol.

      • Measure the colorimetric or fluorometric signal to quantify ALP activity, an early marker of osteoblast differentiation.

    • Mineralization (Alizarin Red S Staining) (Day 14-21):

      • Fix the cells with 4% paraformaldehyde.

      • Stain the cells with Alizarin Red S solution, which binds to calcium deposits.

      • Wash the cells and visualize the red staining of mineralized nodules. For quantification, the stain can be extracted and measured spectrophotometrically.

In Vivo Rat Femoral Fracture Model

This protocol provides an overview of the in vivo model used to assess the effect of this compound on fracture healing.

Materials:

  • Sprague-Dawley rats

  • Surgical instruments for fracture creation

  • This compound formulation for oral gavage

  • Imaging equipment (X-ray, pQCT/micro-CT)

  • Biomechanical testing equipment (e.g., four-point bending machine)

Procedure:

  • Animal Model: Anesthetize the rats and create a standardized mid-diaphyseal femoral fracture. The fracture may be stabilized with an intramedullary pin.

  • Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a period of up to 3 weeks.[4]

  • Monitoring and Analysis:

    • Radiographic Analysis: Perform X-rays at weekly intervals to monitor fracture healing and callus formation.

    • pQCT/micro-CT Analysis (at endpoint): Sacrifice the animals at specified time points (e.g., 2 and 3 weeks). Harvest the femurs and perform high-resolution imaging to quantify bone mineral content, bone mineral density, and callus volume.[3][4]

    • Histological Analysis: Decalcify and process the bone samples for histological staining (e.g., H&E, Safranin O) to assess the cellular composition of the healing callus and determine the mode of ossification (endochondral vs. intramembranous).

    • Biomechanical Testing (at endpoint): Subject the healed femurs to mechanical testing (e.g., four-point bending) to determine their structural strength, including ultimate load and stiffness.[4]

Experimental and Logical Workflows

The following diagrams illustrate the logical progression of experiments for characterizing a chemical probe like this compound and the workflow for a specific in vivo study.

Chemical_Probe_Workflow H_Target Hypothesis: Target Identification H_Assay Biochemical Assay (e.g., Kinase Assay) H_Target->H_Assay H_Potency Determine Potency (IC₅₀, Kᵢ) H_Assay->H_Potency H_Selectivity Kinase Selectivity Panel H_Potency->H_Selectivity C_Assay Cell-based Assays (e.g., β-catenin, Tau Phos.) H_Selectivity->C_Assay C_Activity Confirm Cellular Activity (EC₅₀) C_Assay->C_Activity C_Tox Assess Cytotoxicity C_Activity->C_Tox V_Model In Vivo Model (e.g., Rat Fracture) C_Tox->V_Model V_Efficacy Evaluate Efficacy & Pharmacodynamics V_Model->V_Efficacy Probe Validated Chemical Probe V_Efficacy->Probe

Figure 2: General experimental workflow for the characterization of a chemical probe.

InVivo_Workflow Start Rat Femoral Fracture Model Treatment Daily Oral Gavage: This compound vs. Vehicle Start->Treatment Monitoring Weekly X-ray Monitoring Treatment->Monitoring Endpoint Endpoint Sacrifice (e.g., 2-3 weeks) Monitoring->Endpoint Analysis Analysis of Harvested Femurs Endpoint->Analysis pQCT pQCT / Micro-CT (BMD, BMC, Callus Volume) Analysis->pQCT Histo Histology (Cellularity, Ossification) Analysis->Histo Mech Biomechanical Testing (Strength, Stiffness) Analysis->Mech Conclusion Conclusion on Healing Efficacy pQCT->Conclusion Histo->Conclusion Mech->Conclusion

Figure 3: Experimental workflow for the rat femoral fracture healing model with this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of GSK-3, making it an exemplary chemical probe for investigating the biological functions of this kinase. Its well-characterized effects on the Wnt/β-catenin pathway and demonstrated in vivo efficacy, particularly in bone formation, underscore its value in both fundamental research and as a potential starting point for therapeutic development. The data and protocols provided in this guide are intended to support the research community in the effective utilization of this compound to further unravel the complexities of GSK-3 signaling.

References

AZD2858: A Technical Guide to a Potent GSK-3 Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally bioavailable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a critical role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its two isoforms, GSK-3α and GSK-3β, are key regulators of multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. Due to its central role in cellular function, GSK-3 has emerged as a promising therapeutic target for a variety of diseases.

This technical guide provides an in-depth overview of the preclinical data supporting the potential therapeutic applications of this compound. It summarizes key quantitative findings, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways and experimental workflows. While showing significant promise in preclinical models, particularly in bone regeneration, the clinical development of this compound was discontinued (B1498344) due to toxic side effects.[2] This document serves as a comprehensive resource on the preclinical development of this compound.

Core Mechanism of Action: Potent and Selective GSK-3 Inhibition

This compound functions as a highly potent and selective, ATP-competitive inhibitor of both GSK-3 isoforms.[1] Its primary mechanism of action involves the activation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, this compound prevents the phosphorylation and degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation and differentiation.

Data Presentation: Summary of In Vitro and In Vivo Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Activity of this compound

TargetAssay TypeIC50 ValueReference
GSK-3αBiochemical Assay0.9 nM[1]
GSK-3βBiochemical Assay5 nM[1]
Tau Phosphorylation (S396)In vitro Assay76 nM[1]
β-catenin stabilizationCell-based Assay3-fold increase at 1 µM

Table 2: Preclinical Efficacy of this compound in a Rat Model of Fracture Healing

ParameterTreatment Group (this compound 20 mg/kg/day)Control Group (Vehicle)% Change vs. ControlTime PointReference
Bone Mineral Content (BMC)
Trabecular--172%2 weeks[3]
Cortical--111%2 weeks[3]
Callus Mineral Content--81%2 weeks[3]
Callus Mineral Content--93%3 weeks[3]
Bone Mineral Density (BMD)
Callus Mineral Density--28%2 weeks[3]
Callus Mineral Density--38%3 weeks[3]
Biomechanical Strength
Vertebral Compression Strength (Load at failure)--370%2 weeks[3]
Femoral Diaphyseal Strength (Load at failure)--115%2 weeks[3]

Table 3: Effect of this compound on Bone Turnover Biomarkers in Rats

BiomarkerEffect of this compoundTime PointReference
Osteocalcin (Formation)146% of control2 weeks[3]
CTX (Resorption)189% of control2 weeks[3]
P1NP (Formation)Increased7 days
TRAcP-5b (Resorption)Reduced7 days

Experimental Protocols

In Vivo Rat Femoral Fracture Model

This protocol describes the methodology used to evaluate the effect of this compound on fracture healing in a rat model.

  • Animal Model: Male Sprague-Dawley rats.

  • Fracture Induction: A transverse osteotomy is created at the mid-diaphysis of the femur. The fracture is then stabilized with an intramedullary nail.

  • Drug Administration: this compound is administered orally, once daily, at a dose of 20 mg/kg. A control group receives the vehicle.

  • Treatment Duration: The treatment is continued for up to 3 weeks.[3]

  • Outcome Measures:

    • Radiographic Analysis: X-rays are taken at regular intervals to monitor fracture healing.

    • Micro-computed Tomography (µCT): At the end of the study, the femurs are harvested for µCT analysis to quantify callus volume, bone mineral content, and bone mineral density.[3]

    • Histological Analysis: The fracture callus is processed for histological examination to assess the mode of bone healing (endochondral vs. intramembranous ossification).

    • Biomechanical Testing: The mechanical strength of the healed femurs is determined using a four-point bending test to measure parameters like maximum load and stiffness.[3]

In Vitro Tau Phosphorylation Assay

This protocol outlines a cell-based assay to assess the inhibitory effect of this compound on tau phosphorylation.

  • Cell Line: NIH-3T3 cells stably expressing 4-repeat Tau.

  • Assay Principle: The assay measures the level of tau phosphorylation at specific sites (e.g., Ser396) in the presence of varying concentrations of this compound.

  • Methodology:

    • Cells are seeded in multi-well plates.

    • Cells are treated with different concentrations of this compound or vehicle control.

    • After incubation, cells are lysed, and the protein concentration is determined.

    • The levels of phosphorylated tau and total tau are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits tau phosphorylation by 50%, is calculated.

Mandatory Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1) Dsh->Destruction_Complex inhibits GSK3 GSK-3 beta_catenin β-catenin GSK3->beta_catenin phosphorylates Ubiquitin Ubiquitination beta_catenin->Ubiquitin marked for beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates & translocates This compound This compound This compound->GSK3 inhibits Proteasome Proteasomal Degradation Ubiquitin->Proteasome leads to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Expression (Osteogenesis) TCF_LEF->Target_Genes activates

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Fracture Femoral Osteotomy & Intramedullary Nailing Animal_Model->Fracture Treatment_Group Oral this compound (20 mg/kg/day) Fracture->Treatment_Group Randomization Control_Group Vehicle Control Fracture->Control_Group Randomization Radiography X-ray Analysis Treatment_Group->Radiography 2-3 Weeks uCT µCT Analysis (Callus Volume, BMD, BMC) Treatment_Group->uCT 2-3 Weeks Histology Histological Examination Treatment_Group->Histology 2-3 Weeks Biomechanics Four-Point Bending Test (Mechanical Strength) Treatment_Group->Biomechanics 2-3 Weeks Control_Group->Radiography 2-3 Weeks Control_Group->uCT 2-3 Weeks Control_Group->Histology 2-3 Weeks Control_Group->Biomechanics 2-3 Weeks

Caption: Workflow for the in vivo rat femoral fracture healing model.

Potential Therapeutic Applications

Bone Regeneration and Fracture Healing

The most robust preclinical evidence for this compound lies in its potential to promote bone formation and accelerate fracture healing. By activating the Wnt/β-catenin pathway, this compound stimulates the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. In a rat model of femoral fracture, oral administration of this compound led to a significant increase in bone mineral content and density in the fracture callus.[3] Furthermore, the treated fractures exhibited superior biomechanical strength compared to controls.[3] Histological analysis revealed that this compound promotes a rapid intramembranous ossification process, bypassing the slower endochondral ossification, which is the typical route of fracture healing.

Alzheimer's Disease

GSK-3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Hyperphosphorylated tau aggregates to form neurofibrillary tangles, which are toxic to neurons and contribute to cognitive decline. As a potent GSK-3β inhibitor, this compound has been investigated for its potential to reduce tau phosphorylation. In vitro studies have shown that this compound can inhibit the phosphorylation of tau at pathologically relevant sites.[1] However, comprehensive in vivo data on the efficacy of this compound in animal models of Alzheimer's disease is limited.

Discontinuation of Clinical Development

Despite the promising preclinical data, particularly in the context of bone repair, the clinical development of this compound was discontinued. The primary reason for this decision was the emergence of toxic side effects during preclinical toxicology studies.[2] The systemic activation of the Wnt/β-catenin pathway, while beneficial for bone formation, likely led to off-target effects in other tissues, highlighting the challenge of safely targeting such a fundamental signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of GSK-3 that demonstrated significant therapeutic potential in preclinical models of bone regeneration and fracture healing. Its mechanism of action, centered on the activation of the Wnt/β-catenin pathway, provides a strong rationale for its observed effects. While its potential in Alzheimer's disease was also explored, the compound's development was halted due to safety concerns. The extensive preclinical research on this compound, as summarized in this guide, provides valuable insights into the therapeutic possibilities and challenges associated with targeting GSK-3 and the Wnt signaling pathway for various diseases. This information remains a valuable resource for researchers and drug development professionals working in these fields.

References

The GSK-3 Inhibitor AZD2858: A Potent Activator of the Canonical Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

AZD2858 is a potent and selective, orally active small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key negative regulator of the canonical Wnt signaling pathway.[1][2][3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, nuclear translocation, and activation of Wnt target gene transcription.[2] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the Wnt pathway and a potential therapeutic agent for diseases associated with its dysregulation, such as osteoporosis and certain types of cancer.[4][5]

Core Mechanism of Action: GSK-3 Inhibition

This compound functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[3] The inhibition of GSK-3 by this compound disrupts the "destruction complex," which, in the absence of a Wnt signal, targets β-catenin for proteasomal degradation.[2] This leads to the stabilization and accumulation of β-catenin, the central effector of the canonical Wnt pathway.

Quantitative Effects on the Canonical Wnt Pathway

The activity of this compound has been characterized in various in vitro and in vivo models, demonstrating its potent effect on the canonical Wnt pathway.

ParameterValueCell/SystemReference
IC50 (GSK-3α) 0.9 nMBiochemical Assay[6][7]
IC50 (GSK-3β) 5 nMBiochemical Assay[6][7]
IC50 (GSK-3β dependent phosphorylation) 68 nMCell-based Assay[1][6]
β-catenin level increase 3-foldPrimary isolated human osteoblast-like cells (1 µM, 12h)[1]
TAZ expression increase 1.4-foldhADSC[6]
Osterix expression increase 1.4-foldhADSC[6]
EC50 (TAZ expression) 440 nMhADSC[6]
EC50 (Osterix expression) 1.2 µMhADSC[6]

Experimental Protocols

While specific, detailed experimental protocols for generating the above data are not exhaustively available in the public domain, the following represents a generalized methodology based on standard molecular and cellular biology techniques commonly employed in the study of the Wnt pathway.

Cell Culture and Treatment:

  • Cell Lines: Human osteoblast-like cells, human adipose-derived stem cells (hADSC), or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentration for treating cells.

  • Treatment Conditions: Cells are incubated with this compound or vehicle control (DMSO) for specified periods (e.g., 12 hours) before harvesting for downstream analysis.

Western Blotting for β-catenin Levels:

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for Target Gene Expression:

  • RNA Extraction: Total RNA is isolated from cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression of Wnt target genes (e.g., TAZ, Osterix, Axin2) is measured by real-time PCR using gene-specific primers and a fluorescent dye like SYBR Green.

  • Analysis: The data is analyzed using the ΔΔCt method, with gene expression levels normalized to a housekeeping gene such as GAPDH.

Signaling Pathway and Experimental Workflow

Wnt_Pathway_this compound cluster_off Wnt OFF State cluster_on Wnt ON State (this compound) cluster_nucleus Inside Nucleus GSK3 GSK-3β DestructionComplex Destruction Complex beta_catenin_off β-catenin GSK3->beta_catenin_off P Axin Axin APC APC CK1 CK1 CK1->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation This compound This compound GSK3_inhibited GSK-3β (Inhibited) This compound->GSK3_inhibited Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., TAZ, Osterix) TCF_LEF->Wnt_Target_Genes Transcription Activation beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF

Caption: Mechanism of this compound in activating the canonical Wnt pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_protein Western Blot cluster_rna qPCR start Seed Cells (e.g., hOBs, hADSCs) treatment Treat with this compound or Vehicle (DMSO) start->treatment harvest Harvest Cells treatment->harvest protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis rna_analysis RNA Analysis (qPCR) harvest->rna_analysis lysis Lysis & Quant. rna_extraction RNA Extraction sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblot for β-catenin sds_page->immunoblot detect_quant Detection & Quant. immunoblot->detect_quant cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_run qPCR for Target Genes cdna_synthesis->qpcr_run data_analysis Data Analysis (ΔΔCt) qpcr_run->data_analysis

Caption: Generalized experimental workflow for studying this compound effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a robust activator of the canonical Wnt signaling pathway. Its ability to stabilize β-catenin and induce the expression of Wnt target genes makes it an invaluable research tool and a compound of interest for therapeutic development in diseases where Wnt signaling is beneficial, such as in promoting bone formation.[4][8] Further research into the broader downstream effects and in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics of AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] GSK-3 is a serine/threonine kinase that plays a critical role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[5] This pathway is fundamental in various cellular processes, including cell proliferation, differentiation, and apoptosis.[6] By inhibiting GSK-3, this compound promotes the stabilization and nuclear translocation of β-catenin, leading to the activation of Wnt target genes.[6] This mechanism of action has demonstrated significant therapeutic potential, particularly in the context of bone anabolism.[3][4] Preclinical studies have highlighted the ability of this compound to increase bone mass and accelerate fracture healing in rodent models.[2][3]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, with a focus on its preclinical evaluation. Due to the limited availability of specific quantitative pharmacokinetic parameters in publicly accessible literature, this document will emphasize the well-documented pharmacodynamic effects and the methodologies of key experiments.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the modulation of the Wnt/β-catenin signaling pathway through the inhibition of GSK-3.

In Vitro Activity

A summary of the in vitro activity of this compound is presented in the table below.

ParameterValueCell Line/SystemReference
GSK-3α IC50 0.9 nMBiochemical Assay[1]
GSK-3β IC50 5 nMBiochemical Assay[1]
GSK-3β dependent phosphorylation IC50 68 nMCell-based Assay[1]
β-catenin level increase 3-foldHuman osteoblast-like cells (at 1 µM)[6]
In Vivo Efficacy

In vivo studies in rats have demonstrated the dose-dependent effects of orally administered this compound on bone formation.

SpeciesDoseDosing RegimenKey FindingsReference
Rat20 mg/kgOnce daily, oralMaximum increase in trabecular bone mass.[1][3]
Rat30 µmol/kg (20mg/kg)Daily, oral for up to 3 weeksAccelerated fracture healing; increased bone mineral density and content in callus.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

In Vitro β-catenin Stabilization Assay

This protocol describes a method to assess the effect of this compound on β-catenin levels in cultured cells.

Objective: To quantify the change in intracellular β-catenin concentration following treatment with this compound.

Materials:

  • Human osteoblast-like cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibody against β-catenin

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Culture human osteoblast-like cells to a suitable confluency in standard cell culture conditions.

  • Treatment: Treat the cells with this compound at a final concentration of 1 µM for a specified time (e.g., a short period to observe initial effects).[1] Include a vehicle control group.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for β-catenin.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity to determine the relative increase in β-catenin levels compared to the control.

In Vivo Rat Fracture Healing Model

This protocol outlines an experimental design to evaluate the in vivo efficacy of this compound on bone repair.

Objective: To assess the effect of this compound on the rate and quality of fracture healing in a rat model.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Vehicle control

  • Surgical instruments for fracture induction

  • Peripheral quantitative computed tomography (pQCT) scanner

  • Mechanical testing equipment (e.g., four-point bending test)

Procedure:

  • Animal Model: Induce a standardized femoral fracture in anesthetized rats.[2]

  • Dosing: Administer this compound orally at a dose of 30 µmol/kg (20mg/kg) daily for a period of up to 3 weeks.[2] A control group receives the vehicle.[2]

  • Monitoring: Monitor the animals' health and well-being throughout the study.

  • Analysis at Timepoints: At specific time points (e.g., 2 and 3 weeks), euthanize subgroups of animals and harvest the fractured femurs.[2]

  • pQCT Analysis: Analyze the harvested femurs using pQCT to determine bone mineral density and mineral content of the callus.[2]

  • Biomechanical Testing: Perform four-point bending tests on the healed femurs to assess their mechanical strength.[2]

  • Histological Analysis: Conduct histological analysis of the fracture callus to evaluate the nature of the bone formation.[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

Wnt_Signaling_Pathway cluster_0 Without this compound (Wnt Off) cluster_1 With this compound (Wnt On) GSK3_off GSK-3 BetaCatenin_off β-catenin GSK3_off->BetaCatenin_off Phosphorylates Degradation Degradation BetaCatenin_off->Degradation This compound This compound GSK3_on GSK-3 This compound->GSK3_on Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocates to GeneTranscription Gene Transcription (Osteogenesis) Nucleus->GeneTranscription Activates

Caption: Wnt/β-catenin signaling with and without this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., Human Osteoblasts) Treatment 2. Treatment (this compound vs. Vehicle) CellCulture->Treatment ProteinExtraction 3. Protein Extraction Treatment->ProteinExtraction WesternBlot 4. Western Blot for β-catenin ProteinExtraction->WesternBlot Analysis_invitro 5. Quantify β-catenin Levels WesternBlot->Analysis_invitro FractureModel 1. Rat Femoral Fracture Model Dosing 2. Daily Oral Dosing (this compound vs. Vehicle) FractureModel->Dosing TissueHarvest 3. Harvest Femurs (e.g., at 2 & 3 weeks) Dosing->TissueHarvest pQCT 4a. pQCT Analysis TissueHarvest->pQCT BendingTest 4b. Mechanical Testing TissueHarvest->BendingTest Analysis_invivo 5. Assess Bone Healing & Strength pQCT->Analysis_invivo BendingTest->Analysis_invivo

Caption: Workflow for in vitro and in vivo this compound studies.

Conclusion

While comprehensive pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life, are not extensively detailed in the available public literature, its pharmacodynamic profile as a potent GSK-3 inhibitor is well-established. Preclinical studies robustly demonstrate its oral activity and efficacy in promoting bone formation and accelerating fracture healing in rodent models. The primary mechanism of action involves the activation of the Wnt/β-catenin signaling pathway. Further investigation is warranted to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, which will be critical for its potential translation into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of drug development and bone biology.

References

AZD2858: A Technical Guide for Studying Bone Formation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally active small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1] It has emerged as a significant investigational tool in the field of bone biology due to its profound anabolic effects on bone tissue.[2] By targeting GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway, this compound promotes the accumulation of β-catenin, leading to the activation of genes crucial for osteoblast differentiation and subsequent bone formation.[3] Preclinical studies have demonstrated its capacity to increase bone mass and accelerate fracture healing, positioning it as a valuable compound for research into novel therapeutics for osteoporosis and other skeletal disorders.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Wnt/β-catenin Signaling

This compound functions by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β. In the quiescent state of the Wnt/β-catenin pathway, a destruction complex, which includes GSK-3, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] This allows β-catenin to translocate to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes that drive osteoblastogenesis.[5]

Wnt_Signaling_with_this compound cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON (with this compound) GSK3 GSK-3 destruction_complex Destruction Complex GSK3->destruction_complex APC APC APC->destruction_complex Axin Axin Axin->destruction_complex CK1 CK1 CK1->destruction_complex beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation This compound This compound GSK3_inhibited GSK-3 (Inhibited) This compound->GSK3_inhibited Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF target_genes Osteogenic Target Genes TCF_LEF->target_genes Activation

Canonical Wnt/β-catenin signaling pathway modulation by this compound.

Quantitative Data from Preclinical Studies

The effects of this compound on bone have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
IC50 (GSK-3α) 0.9 nMEnzyme Assay
IC50 (GSK-3β) 5 nMEnzyme Assay
Ki (GSK-3β) 4.9 nMEnzyme Assay[3][6]
IC50 (GSK-3β dependent phosphorylation) 68 nMCell-Based Assay[1][4]
IC50 (Tau phosphorylation) 76 nMIn Vitro Assay[3][6]
EC50 (β-catenin stabilization) 234 nMRat Mesenchymal Stem Cells[3]
In Vivo Efficacy of this compound in Rat Models

Table 1: Effects of this compound on Bone Mass in Rats (2-week treatment) [2]

ParameterDose% of Controlp-value
Trabecular Total BMC 20 mg/kg/day172%<0.001
Cortical Total BMC 20 mg/kg/day111%<0.001
Vertebral Compression Strength (Load at failure) 20 mg/kg/day370%<0.001
Femoral Diaphyseal Strength (Load at failure) 20 mg/kg/day115%<0.01

Table 2: Effects of this compound on Fracture Healing in Rats [7][8]

ParameterTime Point% Increase vs. Control
Bone Mineral Density (Callus) 2 weeks28%
3 weeks38%
Bone Mineral Content (Callus) 2 weeks81%
3 weeks93%

Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats [2][5]

MarkerTime Point% of Control / Effectp-value
Osteocalcin (Formation) 2 weeks146%<0.001
CTX (Resorption) 2 weeks189%<0.001
P1NP (Formation) 7 daysIncreased-
TRAcP-5b (Resorption) 7 daysReduced-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in preclinical studies of this compound.

In Vitro β-catenin Stabilization Assay

Objective: To determine the concentration-dependent effect of this compound on the stabilization of β-catenin in cultured cells.

Methodology:

  • Cell Culture: Rat mesenchymal stem cells are cultured in appropriate growth medium until they reach a specified confluency.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) for a defined period (e.g., 4 hours).

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the levels of β-catenin are normalized to the loading control. The EC50 value is calculated from the dose-response curve.

In Vivo Rat Model of Bone Mass Augmentation

Objective: To evaluate the effect of oral administration of this compound on bone mass and strength in rats.

Methodology:

  • Animal Model: Female Sprague-Dawley rats are used.[2]

  • Dosing: this compound is administered orally once daily at various doses (e.g., up to 20 mg/kg) for a period of two weeks. A control group receives the vehicle.[2]

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum biomarker analysis. Femurs and vertebrae are harvested for biomechanical testing and histomorphometry.[2]

  • Biomechanical Testing: Vertebrae are subjected to compression testing, and femora undergo a three-point bending test to determine the load at failure.[2]

  • Histomorphometry: Bone samples are processed for histological analysis to assess bone formation indices.[2]

  • Serum Biomarker Analysis: Serum levels of bone formation markers (e.g., Osteocalcin, P1NP) and resorption markers (e.g., CTX, TRAcP-5b) are measured using ELISA or other immunoassays.[2][5]

In Vivo Rat Femoral Fracture Healing Model

Objective: To assess the impact of this compound on the rate and mechanism of fracture healing.

Methodology:

  • Surgical Procedure: A standardized mid-diaphyseal femoral fracture is created in rats, and the fracture is stabilized with an intramedullary nail.[7]

  • Dosing: Animals are treated daily with an oral dose of this compound (e.g., 20 mg/kg) or vehicle for up to 3 weeks.[7][8]

  • Analysis at Multiple Time Points: Subgroups of animals are euthanized at various time points (e.g., 4 days, 1, 2, and 3 weeks) for analysis.[7]

  • Radiographic and pQCT Analysis: Fractured femurs are analyzed by X-ray and peripheral quantitative computed tomography (pQCT) to assess callus formation, bone mineral density, and bone mineral content.[7]

  • Histological Analysis: The fracture callus is examined histologically to evaluate the mode of bone healing (endochondral vs. intramembranous ossification).[7]

  • Biomechanical Testing: At later time points (e.g., 2 and 3 weeks), the healed femurs are subjected to four-point bending tests to determine their mechanical strength.[7]

experimental_workflow cluster_setup Experimental Setup cluster_timeline Timeline and Analyses cluster_outcomes Primary Outcomes animal_model Rat Femoral Fracture Model treatment_group This compound (20 mg/kg/day) control_group Vehicle Control day4 Day 4: Histology treatment_group->day4 Daily Dosing week1 Week 1: Histology day4->week1 week2 Week 2: Histology, pQCT, Biomechanical Testing week1->week2 week3 Week 3: Histology, pQCT, Biomechanical Testing week2->week3 bmd_bmc Bone Mineral Density & Content week2->bmd_bmc strength Biomechanical Strength week2->strength healing_mode Mode of Healing (Intramembranous vs. Endochondral) week2->healing_mode week3->bmd_bmc week3->strength week3->healing_mode

Experimental workflow for the rat femoral fracture healing model.

Logical Relationships and Conclusions

The collective evidence from preclinical studies demonstrates a clear cause-and-effect relationship between the administration of this compound and enhanced bone formation.

logical_relationship This compound This compound Administration gsk3_inhibition GSK-3 Inhibition This compound->gsk3_inhibition beta_catenin_stabilization β-catenin Stabilization & Nuclear Translocation gsk3_inhibition->beta_catenin_stabilization gene_transcription Activation of Osteogenic Gene Transcription beta_catenin_stabilization->gene_transcription osteoblastogenesis Increased Osteoblast Differentiation & Activity gene_transcription->osteoblastogenesis bone_formation Increased Bone Formation & Mineralization osteoblastogenesis->bone_formation fracture_healing Accelerated Fracture Healing (Intramembranous Ossification) bone_formation->fracture_healing bone_mass_strength Increased Bone Mass & Biomechanical Strength bone_formation->bone_mass_strength

Logical flow from this compound administration to bone anabolic effects.

A notable finding is that this compound promotes rapid fracture healing through intramembranous ossification, bypassing the typical cartilage-intermediate stage of endochondral ossification.[7] This suggests that this compound directly drives mesenchymal stem cells toward an osteoblastic lineage.[7] While the compound robustly stimulates bone formation, it also appears to increase bone resorption markers, indicating an overall high bone turnover state.[2] However, the net effect is strongly anabolic, leading to significant gains in bone mass and strength.[2]

Conclusion

This compound is a powerful research tool for investigating the role of the Wnt/β-catenin pathway in bone formation and regeneration. Its ability to potently and selectively inhibit GSK-3 provides a means to pharmacologically stimulate osteoblastogenesis. The preclinical data strongly support its anabolic effect on bone, demonstrating increased bone mass, enhanced biomechanical strength, and accelerated fracture healing in rodent models. This technical guide provides a foundational resource for researchers utilizing this compound, offering key quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic potential for skeletal diseases. Future research should aim to further elucidate the long-term effects of systemic GSK-3 inhibition and explore strategies for targeted delivery to the skeleton to mitigate potential off-target effects.

References

Preclinical Profile of AZD2858: A Glycogen Synthase Kinase-3 Inhibitor for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2858 is a potent, orally active, and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in the pathology of several neurodegenerative diseases, most notably through its role in the hyperphosphorylation of the tau protein.[1] Preclinical investigations have demonstrated the efficacy of this compound in modulating tau phosphorylation, a central hallmark of tauopathies such as Alzheimer's disease. However, the clinical development of this compound was halted due to adverse toxicological findings, specifically a significant and rapid increase in bone formation.[1][2] This guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its study in neurodegenerative disease models.

Core Mechanism of Action: Inhibition of GSK-3

This compound functions as an ATP-competitive inhibitor, targeting both isoforms of the GSK-3 enzyme, GSK-3α and GSK-3β, with inhibitory concentrations in the nanomolar range.[1] By binding to the ATP-binding pocket of GSK-3, this compound effectively blocks the transfer of phosphate (B84403) groups to the serine and threonine residues of its downstream substrates. In the context of neurodegenerative diseases, a primary substrate of interest is the microtubule-associated protein tau. The hyperactivation of GSK-3β is a known driver of pathological tau hyperphosphorylation.[3] By inhibiting GSK-3β, this compound has been shown to reduce the phosphorylation of tau at specific pathological sites, such as Serine 396 (S396).[1] This inhibition is crucial as hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the subsequent formation of neurofibrillary tangles (NFTs), a core pathological feature of Alzheimer's disease.[3]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound. While demonstrating promise in preclinical studies through dose-dependent inhibition of tau hyper-phosphorylation in the rodent hippocampus, its development was ceased due to toxicity.[2]

ParameterValueTarget/SystemReference
IC50 (GSK-3α) 19 nMRecombinant Human Enzyme[1]
IC50 (GSK-3β) 6 nMRecombinant Human Enzyme[1]
Tau Phosphorylation (S396) Inhibition Dose-dependent reductionRodent Hippocampus[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Tau Phosphorylation and this compound Intervention

Under pathological conditions, the dysregulation of upstream signaling pathways leads to the overactivity of GSK-3β. This kinase then hyperphosphorylates tau protein, causing it to dissociate from microtubules and aggregate into neurofibrillary tangles, ultimately contributing to neuronal dysfunction and cell death. This compound directly targets and inhibits GSK-3β, thereby interrupting this pathological cascade.

G cluster_upstream Upstream Dysregulation cluster_gsk3 GSK-3β Activity cluster_tau Tau Pathology cluster_intervention Therapeutic Intervention Upstream Factors Upstream Factors GSK3b_active Active GSK-3β Upstream Factors->GSK3b_active Activation Tau_p Hyperphosphorylated Tau GSK3b_active->Tau_p Phosphorylation NFTs Neurofibrillary Tangles Tau_p->NFTs Aggregation This compound This compound This compound->GSK3b_active Inhibition

This compound inhibits GSK-3β, preventing tau hyperphosphorylation.
Experimental Workflow for Cellular Tau Phosphorylation Assay

The following diagram outlines a typical workflow for assessing the efficacy of a GSK-3 inhibitor like this compound in a cellular model of tau hyperphosphorylation. This process involves cell culture, treatment with the inhibitor, induction of tau phosphorylation, and subsequent analysis of protein levels.[1]

G start Start: Cell Culture (e.g., SH-SY5Y neuroblastoma cells) pretreatment Pre-treatment with this compound (various concentrations) or vehicle start->pretreatment induction Induction of Tau Hyperphosphorylation (e.g., with Okadaic Acid) pretreatment->induction lysis Cell Lysis and Protein Extraction induction->lysis analysis Western Blot Analysis (p-Tau, Total Tau, Loading Control) lysis->analysis quantification Densitometry and Data Analysis analysis->quantification end End: Determine IC50 of this compound on Tau Phosphorylation quantification->end

Workflow for a cellular tau phosphorylation assay.

Experimental Protocols

In Vitro Cellular Tau Phosphorylation Assay

This protocol is a generalized procedure for evaluating the effect of this compound on tau phosphorylation in a cell-based model.[1]

1. Cell Culture and Plating:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plate the cells in multi-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to various working concentrations in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.

3. Induction of Tau Hyperphosphorylation:

  • Prepare a stock solution of a phosphatase inhibitor, such as Okadaic Acid, in a suitable solvent.

  • Add the Okadaic Acid to the cell culture medium to a final concentration known to induce tau hyperphosphorylation (e.g., 100 nM).

  • Incubate the cells for an additional period (e.g., 3-6 hours).

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., anti-pTau S396), total tau, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated tau to total tau and the loading control to account for variations in protein loading.

  • Calculate the percentage of inhibition of tau phosphorylation for each concentration of this compound relative to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a potent GSK-3 inhibitor that has demonstrated clear efficacy in reducing a key pathological hallmark of neurodegenerative diseases, namely tau hyperphosphorylation, in preclinical models.[1][2] Its well-defined mechanism of action and in vitro potency made it a promising candidate for the treatment of tauopathies.[1] However, the discontinuation of its clinical development due to safety concerns, specifically its effects on bone metabolism, underscores the challenges in targeting a pleiotropic kinase like GSK-3.[2]

The information presented in this technical guide provides a detailed overview of the preclinical assessment of this compound's effect on tau phosphorylation. This may be valuable for researchers in the field of neurodegenerative disease and drug development. The detailed protocols and signaling pathway diagrams offer a framework for understanding and investigating similar GSK-3 inhibitors for the treatment of tauopathies, with a critical awareness of the potential for off-target effects that require careful toxicological evaluation. Future research in this area may focus on developing more selective GSK-3 inhibitors or strategies that specifically target the pool of GSK-3 involved in pathological tau phosphorylation to minimize adverse effects.

References

AZD2858's Impact on Glioma Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of AZD2858, a potent Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, on the proliferation of glioma cells. The information presented herein is synthesized from preclinical research, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action

This compound induces cytotoxicity in glioma cells primarily by triggering mitotic catastrophe rather than through direct activation of apoptotic pathways.[1] This process is initiated by the inhibition of GSK-3, which leads to the disruption of centrosome function, culminating in failed mitosis and subsequent cell death.[2][3] The cytotoxic effects of this compound are characterized by centrosome disruption, mitotic failure, and an arrest in the S-phase of the cell cycle.[2][4]

Data Presentation

The following tables summarize the key quantitative data from preclinical investigations of this compound in various glioma cell lines.

Table 1: Cytotoxicity of this compound in Glioma Cell Lines [2]

Cell LineTypeIC50 (µM)
U251Established~1.0
U87Established~6.5
GBM1Patient-Derived~1.0
GBM4Patient-Derived~2.5

Table 2: Effects of this compound on the Cell Cycle and Mitosis in Glioma Cells [2]

Cell Line(s)Treatment ConcentrationObservation
U251, U87, GBM1, GBM4Low µM rangeS-phase arrest
GBM4500 nMProlonged mitosis
U251, U87, GBM41 µMCentrosome disruption and mitotic failure

Signaling Pathway

This compound targets and inhibits GSK-3, a key regulator of numerous cellular processes. In the context of glioma cell proliferation, the inhibition of GSK-3 disrupts the normal regulation of mitosis and centrosome stability, leading to mitotic catastrophe and cell death.

AZD2858_Signaling_Pathway cluster_outcomes Cellular Outcomes This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibits Centrosome_Proteins Centrosome Associated Proteins GSK3->Centrosome_Proteins Regulates Mitotic_Spindle Mitotic Spindle Formation GSK3->Mitotic_Spindle Regulates Cell_Cycle_Progression Cell Cycle Progression GSK3->Cell_Cycle_Progression Regulates Centrosome_Disruption Centrosome Disruption Centrosome_Proteins->Centrosome_Disruption Mitotic_Failure Mitotic Failure Mitotic_Spindle->Mitotic_Failure S_Phase_Arrest S-Phase Arrest Cell_Cycle_Progression->S_Phase_Arrest Cell_Death Mitotic Catastrophe & Cell Death Centrosome_Disruption->Cell_Death Mitotic_Failure->Cell_Death S_Phase_Arrest->Cell_Death

This compound Signaling Pathway in Glioma Cells

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on glioma cells.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glioma cell lines.

Materials:

  • Glioma cell lines (U251, U87, GBM1, GBM4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis

Objective: To assess the effect of this compound on the cell cycle distribution of glioma cells.

Materials:

  • Glioma cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed glioma cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Centrosome Visualization

Objective: To visualize and quantify centrosome abnormalities in glioma cells following treatment with this compound.

Materials:

  • Glioma cell lines

  • Coverslips

  • Complete culture medium

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed glioma cells on coverslips in 24-well plates and allow them to adhere.

  • Treat the cells with this compound for the desired duration.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody (e.g., anti-γ-tubulin) overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number and morphology of centrosomes per cell.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental procedures described above.

MTT_Assay_Workflow start Start seed_cells Seed Glioma Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (72 hours) seed_cells->treat_cells add_mtt Add MTT Reagent (4 hours) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Glioma Cells with this compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Determine Cell Cycle Distribution flow_cytometry->analyze_data end End analyze_data->end Immunofluorescence_Workflow start Start seed_cells Seed Glioma Cells on Coverslips start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm block_cells Block Non-specific Binding fix_perm->block_cells primary_ab Incubate with Primary Antibody (anti-γ-tubulin) block_cells->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount_visualize Mount and Visualize by Microscopy counterstain->mount_visualize end End mount_visualize->end

References

Quantitative Data on AZD1080 Binding and Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structural Analysis of AZD1080 Binding to Glycogen Synthase Kinase-3 (GSK-3)

This technical guide provides a comprehensive overview of the structural and quantitative analysis of the binding of AZD1080, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). AZD1080 and the related compound AZD2858 are recognized as potent ATP-competitive inhibitors of GSK-3β.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying molecular and cellular processes.

The inhibitory activity of AZD1080 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Potency of AZD1080 against GSK-3 Isoforms

TargetAssay TypeParameterValueReference
Human GSK-3αKinase AssayKi6.9 nM[2][3]
Human GSK-3βKinase AssayKi31 nM[2][3]
Human GSK-3αCellular AssayIC503.18 µM[1][4]
Human GSK-3βCellular AssayIC502.03 µM[1][4]
Tau PhosphorylationCellular AssayIC50324 nM[2][3][5]

Table 2: Selectivity Profile of AZD1080 against Other Kinases

KinaseParameterValueSelectivity Fold (over GSK-3β Ki)Reference
Cdk5pKi429 nM>14-fold[3]
Cdk2pKi1150 nM>37-fold[3]
Cdk1pKi1980 nM>64-fold[3]
Erk2pKi>10 µM>323-fold[3]

Structural Analysis of AZD1080 Binding to GSK-3β

High-resolution X-ray crystallography has confirmed that AZD1080 is an ATP-competitive inhibitor that binds to the ATP pocket of GSK-3β.[1][6] This binding mode is characteristic of many kinase inhibitors and involves interactions with key residues in the hinge region of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates. The binding within the active site flap of GSK-3β has been visualized through 3D structural analysis.[7]

Signaling Pathway Context: Wnt/β-catenin

GSK-3 is a critical negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3, for instance by AZD1080, leads to the stabilization and nuclear translocation of β-catenin, which can activate gene transcription.[4][8] Understanding this pathway is crucial for interpreting the cellular effects of GSK-3 inhibitors.

Wnt/β-catenin signaling pathway with the inhibitory action of AZD1080 on GSK-3.

Experimental Protocols

GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a method for determining the inhibitory constant (Ki) of a compound against GSK-3.

Materials:

  • Recombinant human GSK-3 (a mix of α and β isoforms)

  • Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

  • [γ-33P]ATP

  • Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA.

  • Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads.

  • AZD1080 or other test inhibitors at various concentrations.

  • 384-well clear-bottomed microtiter plates.

Procedure:

  • Prepare serial dilutions of AZD1080 in the assay buffer.

  • In a 384-well plate, add 2 µM of the biotinylated peptide substrate to the assay buffer containing 6 milliunits of recombinant human GSK-3.[2][5]

  • Add the diluted AZD1080 to the wells and pre-incubate for 10-15 minutes at room temperature.[2][5]

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in 50 mM Mg(Ac)2. The final assay volume should be 25 µL.[2][5]

  • Include blank controls without the peptide substrate.

  • Incubate the reaction for 20 minutes at room temperature.[2][5]

  • Terminate the reaction by adding 25 µL of the stop solution containing streptavidin-coated SPA beads.[2][5]

  • Allow the beads to settle for at least 6 hours.

  • Determine the radioactivity using a liquid scintillation counter.[2][5]

  • Calculate the Ki values from the competition binding data.

X-Ray Crystallography of GSK-3β in Complex with an Inhibitor

This protocol provides a general workflow for determining the co-crystal structure of GSK-3β with an inhibitor.

Procedure:

  • Protein Expression and Purification: Express and purify recombinant human GSK-3β.

  • Complex Formation: Incubate the purified GSK-3β with a molar excess of the inhibitor (e.g., AZD1080) to ensure saturation of the binding site.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (using a known GSK-3β structure as a model, e.g., PDB: 2OW3), and refine the model against the experimental data.[9] The inhibitor is then built into the electron density map.[10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics (kon and koff) and affinity (KD) of an inhibitor to its target kinase.[11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified GSK-3β kinase

  • AZD1080 or other test inhibitor

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: Immobilize GSK-3β onto the CM5 sensor chip surface via standard amine coupling.[13] To maintain the kinase's activity, immobilization can be performed in the presence of a known reversible ligand.[13][14]

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the immobilized GSK-3β surface and a reference flow cell.

    • Monitor the association phase to observe the binding event in real-time.[12]

    • Switch to running buffer to monitor the dissociation phase.[12]

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.[12]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Experimental and Analytical Workflow

The comprehensive analysis of a kinase inhibitor like AZD1080 involves a logical progression from initial screening to detailed structural and in-vivo characterization.

Workflow for the structural and functional analysis of a GSK-3 inhibitor.

Conclusion

The structural and quantitative analysis of AZD1080 reveals it to be a potent, ATP-competitive inhibitor of GSK-3. Its binding to the ATP pocket has been confirmed by X-ray crystallography, providing a molecular basis for its inhibitory activity. The detailed experimental protocols provided herein offer a framework for the characterization of this and other kinase inhibitors. Understanding the precise binding mode and its effects on cellular pathways, such as Wnt/β-catenin signaling, is essential for the development of selective and effective therapeutics targeting GSK-3.

References

Methodological & Application

Application Notes and Protocols for AZD2858 in an In Vivo Rat Fracture Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally bioavailable inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β), a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is fundamental to bone formation and regeneration. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus.[1] In the nucleus, β-catenin activates gene transcription that promotes osteoblast differentiation and bone formation.[1] Preclinical studies in rat femoral fracture models have demonstrated that this compound accelerates fracture healing.[2][3] Notably, this occurs via intramembranous ossification, a process that bypasses the typical endochondral ossification stage, resulting in more rapid improvements in bone mineral density, mineral content, and biomechanical strength of the healing bone.[1][2]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The therapeutic effect of this compound is mediated through its modulation of the Wnt/β-catenin signaling pathway. The diagram below illustrates the central role of GSK3β and the impact of its inhibition by this compound.

G cluster_0 cluster_1 cluster_2 Destruction Complex cluster_3 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 LRP56->Dsh Axin Axin Dsh->Axin Inhibits APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates (p) This compound This compound This compound->GSK3b Inhibits Proteasome Proteasome Degradation beta_catenin->Proteasome Leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (Osteoblastogenesis) TCF_LEF->TargetGenes Activates

Caption: this compound inhibits GSK3β, preventing β-catenin degradation and promoting osteogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models.

Table 1: Effects of this compound on Fracture Healing in a Rat Femoral Fracture Model

ParameterTime PointThis compound (20 mg/kg) vs. Control (% Increase)Citation
Bone Mineral Density (BMD) 2 Weeks28%[2][3]
3 Weeks38%[2][3]
Bone Mineral Content (BMC) 2 Weeks81%[2][3]
3 Weeks93%[2][3]
Biomechanical Strength 2 & 3 WeeksIncreased[2][3]

Table 2: Effects of this compound on Bone Mass in Rats (2-Week Treatment)

ParameterThis compound (20 mg/kg) vs. Control (% of Control)Citation
Trabecular Bone Mineral Content 172%[4][5]
Cortical Bone Mineral Content 111%[4][5]
Vertebral Compression Strength 370%[4][5]
Femoral Diaphyseal Strength 115%[4][5]

Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats

BiomarkerEffectCitation
Osteocalcin (Formation Marker) 146% of control[4]
CTX (Resorption Marker) 189% of control[4]
P1NP (Formation Marker) Statistically significant increase[6][7]
TRAcP-5b (Resorption Marker) Statistically significant decrease[6][7]

Experimental Protocols

Rat Femoral Fracture Healing Model

A detailed methodology for a commonly cited rat femoral fracture model is provided below.[2][3]

1. Animal Model:

  • Species: Young male Sprague-Dawley rats.[8]

2. Surgical Procedure:

  • Anesthesia is induced and maintained.

  • A unilateral mid-diaphyseal osteotomy is performed on the femur.

  • The fracture is stabilized with a femoral nail or intramedullary pin.[3]

3. Dosing and Administration:

  • Compound: this compound

  • Dosage: 30 µmol/kg (equivalent to 20 mg/kg).[2][3]

  • Administration Route: Oral gavage.[3]

  • Frequency: Daily.[3]

  • Duration: Up to 21 days post-fracture.[2]

  • Control Group: Administered a vehicle control on the same schedule.[3]

4. Post-Operative Care and Monitoring:

  • Administer analgesics as required.

  • Monitor animals for signs of distress, infection, and weight loss.

5. Endpoint Analysis:

  • Histology: Performed at day 4, and weeks 1, 2, and 3 to assess the cellular composition of the fracture callus.[2][3]

  • Radiographic Imaging (X-ray): Conducted at weeks 2 and 3 to visualize fracture healing and callus formation.[2][3]

  • Peripheral Quantitative Computed Tomography (pQCT): Performed at weeks 2 and 3 to quantify bone mineral density and content of the callus.[2][3]

  • Biomechanical Testing (Four-Point Bending): Conducted on explanted femurs at weeks 2 and 3 to determine the mechanical strength of the healed bone.[2][3]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo study of this compound in a rat fracture model.

G cluster_endpoints Endpoint Analysis start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization fracture_surgery Femoral Fracture Surgery (Osteotomy & Nailing) acclimatization->fracture_surgery randomization Randomization fracture_surgery->randomization treatment_group This compound Treatment (20 mg/kg, daily, oral) randomization->treatment_group Group 1 control_group Vehicle Control (daily, oral) randomization->control_group Group 2 monitoring Post-Operative Monitoring (Daily) treatment_group->monitoring control_group->monitoring histology Histology (Day 4, 1, 2, 3 wks) monitoring->histology imaging Imaging (X-ray & pQCT) (2 & 3 wks) monitoring->imaging biomechanics Biomechanical Testing (4-Point Bending) (2 & 3 wks) monitoring->biomechanics data_analysis Data Analysis & Interpretation histology->data_analysis imaging->data_analysis biomechanics->data_analysis end End data_analysis->end

References

Application Notes and Protocols for AZD2858 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of GSK-3 activity has been linked to various diseases, including cancer and neurodegenerative disorders.[1] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures by mimicking the in vivo microenvironment, including cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients.[1][3][4] These complex models are invaluable for preclinical drug evaluation, as they can significantly influence drug response.[1][3] These application notes provide detailed protocols for the use of this compound in 3D cell culture models, intended for researchers investigating the therapeutic potential of GSK-3 inhibition.

Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Signaling

This compound primarily functions by inhibiting the two isoforms of GSK-3, GSK-3α and GSK-3β.[1][2] In the canonical Wnt signaling pathway, GSK-3 is a crucial component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1] Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1] Subsequently, β-catenin translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[1] These genes are involved in critical cellular processes such as proliferation, differentiation, and cell fate.[1]

Signaling Pathway Diagram

G cluster_0 Without this compound (Wnt Pathway OFF) cluster_1 With this compound (Wnt Pathway ON) Wnt_Ligand_off No Wnt Ligand Frizzled_off Frizzled Receptor Dishevelled_off Dishevelled LRP56_off LRP5/6 Destruction_Complex_off Destruction Complex (Axin, APC, GSK-3, CK1) Dishevelled_off->Destruction_Complex_off Inhibited beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off Phosphorylation Ub_off Ubiquitination beta_catenin_off->Ub_off TCF_LEF_off TCF/LEF Proteasome_off Proteasome Degradation Ub_off->Proteasome_off Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off This compound This compound Destruction_Complex_on Destruction Complex (Axin, APC, GSK-3, CK1) This compound->Destruction_Complex_on Inhibits GSK-3 beta_catenin_on β-catenin (Stabilized) Destruction_Complex_on->beta_catenin_on Phosphorylation Blocked beta_catenin_nuc_on β-catenin beta_catenin_on->beta_catenin_nuc_on Translocation Nucleus_on Nucleus TCF_LEF_on TCF/LEF beta_catenin_nuc_on->TCF_LEF_on Binds Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on

Caption: Wnt/β-catenin signaling pathway with and without this compound.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound. This information is a valuable reference for designing and interpreting experiments in 3D models.

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line/System Reference
IC₅₀ (GSK-3α) 0.9 nM Enzyme Assay [5]
IC₅₀ (GSK-3β) 5 nM Enzyme Assay [5]

| IC₅₀ (GSK-3β) | 68 nM | Enzyme Assay |[1] |

Table 2: Observed In Vitro Effects of this compound

Effect Cell Type Quantitative Data Reference
Increased β-catenin levels Human osteoblast-like cells 3-fold increase [6]
Cytotoxicity (IC₅₀) U251 (Human Glioblastoma) ~1.01 µM [6]
Cytotoxicity (IC₅₀) U87 (Human Glioblastoma) ~6.52 µM [6]
Cytotoxicity (IC₅₀) GBM1 (Patient-Derived Glioblastoma) ~1.5 µM [6]
Cytotoxicity (IC₅₀) GBM4 (Patient-Derived Glioblastoma) ~2.0 µM [6]
Cytotoxicity (IC₅₀) Normal Human Astrocytes (NHA) ~2.9 µM [6]

| Cytotoxicity (IC₅₀) | Neural Progenitor Cells (NP1) | ~2.5 µM |[6] |

Experimental Protocols

The following protocols provide a framework for generating 3D spheroids and treating them with this compound. These should be optimized for specific cell lines and experimental goals.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol is suitable for various cell types, including glioma, osteosarcoma, and mesenchymal stem cells.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-Low Attachment (ULA) 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Light microscope

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[1]

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well). Optimization of seeding density is crucial for achieving uniform spheroids.[1]

  • Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.[1]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.[1]

  • Spheroid formation can typically be observed within 24-72 hours.[1]

  • Monitor spheroid formation and morphology daily using a light microscope.[1]

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.[1]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Proceed with downstream analysis (e.g., viability assays, imaging, or molecular analysis).[1]

Protocol 3: Spheroid Viability Assay (Luminescence-Based)

This protocol measures the metabolic activity of spheroids as an indicator of viability.

Materials:

  • This compound-treated spheroids

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader with luminescence detection

  • Plate shaker

Procedure:

  • Equilibrate the plate containing spheroids and the viability reagent to room temperature.[1]

  • Add a volume of viability reagent equal to the volume of medium in each well.[1]

  • Lyse the spheroids by mixing on a plate shaker for 5-10 minutes.[1]

  • Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.[1]

  • Measure luminescence using a plate reader.[1]

  • Calculate cell viability relative to the vehicle-treated control.[1]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Start: 2D Cell Culture spheroid_formation 3D Spheroid Formation (Protocol 1) start->spheroid_formation treatment This compound Treatment (Protocol 2) spheroid_formation->treatment viability_assay Spheroid Viability Assay (Protocol 3) treatment->viability_assay data_analysis Data Analysis viability_assay->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for this compound in 3D cell culture.

The use of this compound in 3D cell culture models provides a robust platform to investigate the therapeutic potential of GSK-3 inhibition in a more physiologically relevant setting. The protocols and data presented here serve as a foundation for researchers to design and execute comprehensive experiments. Careful optimization of cell seeding densities, treatment concentrations, and assay conditions is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AZD2858 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] The two highly homologous isoforms of GSK-3, GSK-3α and GSK-3β, are inhibited by this compound with high potency.[1] A primary function of GSK-3 is its role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes.[1][2] This mechanism has demonstrated therapeutic potential in preclinical models, particularly in the context of bone formation and fracture healing.[3][4]

These application notes provide detailed protocols for the preparation and administration of this compound in mice for preclinical research, based on available study data.

Data Presentation

The following tables summarize the in vitro potency of this compound and the documented in vivo dosage used in mice.

Table 1: In Vitro Potency of this compound

ParameterTargetValueAssay Type
IC₅₀GSK-3α0.9 nMBiochemical Assay
IC₅₀GSK-3β5 nMBiochemical Assay
IC₅₀GSK-3 (unspecified)68 nMBiochemical Assay[1][2]
KᵢGSK-3β4.9 nMBiochemical Assay[1]
IC₅₀Tau Phosphorylation (S396)76 nMCell-based Assay[1]

Table 2: Summary of this compound Administration Parameters in Mice

ParameterValueAnimal ModelStudy FocusReference
Dosage30 mg/kgBALB/c miceOsteogenesis[5]
Administration RouteSubcutaneous (s.c.)BALB/c miceOsteogenesis[5]
FrequencyNot explicitly statedBALB/c miceOsteogenesis[5]
VehicleDMSO (resuspension), Milli-Q water (dilution)Glioma xenograftsCancer[6]

Signaling Pathway

The therapeutic effects of this compound are primarily mediated through its modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_drug This compound Intervention GSK3 GSK-3β beta_catenin_off β-catenin GSK3->beta_catenin_off Phosphorylation APC APC APC->beta_catenin_off Phosphorylation Axin Axin Axin->beta_catenin_off Phosphorylation CK1 CK1 CK1->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3_inhibited GSK-3β Dsh->GSK3_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation This compound This compound This compound->GSK3 Inhibition

This compound inhibits GSK-3β, preventing β-catenin degradation.

Experimental Protocols

Important Considerations:

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.

  • Personnel should be properly trained in the administration techniques described below to minimize animal stress and ensure accurate dosing.

  • Aseptic techniques should be used for the preparation of all dosing solutions.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on the formulation used for in vivo studies with glioma xenografts.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Milli-Q water (or sterile water for injection), sterile

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Resuspend this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[6]

    • Ensure the powder is completely dissolved by vortexing.

    • Store the stock solution at -20°C for long-term storage.

  • Dosing Solution Preparation:

    • On the day of administration, thaw the this compound stock solution at room temperature.

    • Dilute the stock solution with Milli-Q water to the final desired concentration for injection.

      • Note: The final concentration of DMSO in the dosing solution should be minimized (typically <5-10%) to avoid toxicity. Calculate the dilution factor accordingly based on the desired final dose and injection volume.

    • Vortex the dosing solution thoroughly to ensure it is a homogenous suspension/solution.

    • Prepare the dosing solution fresh for each day of use.

Protocol 2: Subcutaneous (s.c.) Administration in Mice

This protocol describes the subcutaneous administration of this compound, as documented in a study using a 30 mg/kg dose in BALB/c mice.[5]

Materials:

  • Prepared this compound dosing solution

  • Control vehicle (e.g., Milli-Q water with the same final concentration of DMSO as the drug solution)

  • Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Accurately weigh each mouse on the day of dosing to calculate the precise volume of the this compound solution to be administered.

    • Allow the animals to acclimate to the procedure room to minimize stress.

  • Dosing Volume Calculation:

    • Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

    • The typical injection volume for subcutaneous administration in mice is 5-10 mL/kg.

  • Administration:

    • Restrain the mouse by gently grasping the scruff of the neck.

    • Lift the skin over the dorsal midline (between the shoulder blades) to create a "tent".

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Slowly inject the calculated volume of the this compound solution or vehicle. A small bleb should form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage (PO) Administration in Mice

While the available literature specifies subcutaneous administration for mice, oral gavage has been extensively used for this compound in rats.[4][7][8] Should this route be chosen for mice, the following general protocol can be adapted.

Materials:

  • Prepared this compound dosing solution

  • Control vehicle

  • Sterile syringes (e.g., 1 mL)

  • Flexible or ball-tipped gavage needles appropriate for mice (e.g., 20-22 gauge)

  • Animal scale

Procedure:

  • Animal Preparation and Dosing Volume Calculation:

    • Follow steps 1 and 2 as described in Protocol 2.

    • The maximum recommended gavage volume for mice is 10 mL/kg.[9][10]

  • Administration:

    • Firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.

    • Once in the stomach (indicated by reaching the pre-measured depth without resistance), slowly administer the calculated volume.

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its home cage and monitor for signs of distress, such as labored breathing.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.

Experimental_Workflow start Study Start: Animal Acclimation prep This compound Dosing Solution Preparation start->prep grouping Randomize Mice into Treatment & Control Groups prep->grouping dosing Daily Administration (e.g., Subcutaneous Injection) grouping->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring Daily endpoint Endpoint Reached (e.g., 2-3 weeks) dosing->endpoint Treatment Period monitoring->dosing collection Sample Collection (e.g., Tissue, Serum) endpoint->collection analysis Data Analysis (e.g., Histology, Biomarkers) collection->analysis results Results & Conclusion analysis->results

A typical workflow for an in vivo this compound efficacy study.

References

Application Notes and Protocols for AZD2858 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1][2] Its primary mechanism of action is the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[1][3] This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and bone formation.[4] By inhibiting GSK-3, this compound prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate target gene expression.[4] These characteristics make this compound a valuable tool for research in areas such as bone biology and oncology.[5][6]

This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducible and reliable results.

Data Presentation

Chemical Properties and Solubility
PropertyValueReferences
Molecular Weight453.52 g/mol [5]
FormulaC21H23N7O3S[5]
CAS Number486424-20-8[5]
Solubility
DMSO≥11.35 mg/mL[5]
WaterInsoluble[4][5]
EthanolInsoluble[4][5]
DMF10 mg/mL[7]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[7]
In Vitro Activity
Assay TypeTargetIC50References
Biochemical AssayGSK-3α0.9 nM[1][2]
Biochemical AssayGSK-3β5 nM[1][2]
Cell-based AssayTau phosphorylation76 nM[7]
Cell-based Assayβ-catenin stabilization (rat mesenchymal stem cells)EC50 = 234 nM[7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Equilibrate this compound Powder: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 453.52), add 220.5 µL of DMSO.[2]

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] Gentle warming can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed, and light-protected tubes to avoid repeated freeze-thaw cycles.[1][8] Store the aliquots at -20°C for up to six months or at -80°C for long-term storage (up to one year).[1][2]

Protocol 2: Preparation of Working Solutions for Cell Culture

Due to the poor aqueous solubility of this compound, direct dilution of the high-concentration DMSO stock into cell culture medium can cause precipitation.[4] A serial dilution strategy is recommended to minimize this issue.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.[4]

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by pipetting.[4]

  • Final Dilution: Add the required volume of the intermediate solution to your final cell culture volume. For instance, add 10 µL of the 100 µM intermediate solution to 1 mL of medium in your culture plate to get a final concentration of 1 µM.[4]

  • Mixing: Gently swirl the culture plate to ensure even distribution of the compound.[4]

  • Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to minimize solvent-induced toxicity.[1]

Visualizations

Signaling Pathway

AZD2858_Signaling_Pathway cluster_0 Wnt Signaling Pathway cluster_1 This compound Action Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 binds Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled activates GSK-3 GSK-3 Dishevelled->GSK-3 inhibits β-catenin β-catenin GSK-3->β-catenin phosphorylates Degradation Degradation β-catenin->Degradation leads to Nucleus Nucleus β-catenin->Nucleus translocates to TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates This compound This compound This compound->GSK-3 inhibits

Caption: this compound inhibits GSK-3, preventing β-catenin degradation.

Experimental Workflow

AZD2858_Stock_Preparation cluster_workflow Stock Solution Preparation Workflow A 1. Equilibrate this compound powder to room temperature B 2. Weigh desired amount of this compound powder A->B C 3. Add anhydrous DMSO to the desired concentration B->C D 4. Vortex thoroughly (ultrasonicate if needed) C->D E 5. Aliquot into single-use tubes D->E F 6. Store at -20°C (short-term) or -80°C (long-term) E->F

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for β-catenin Detection by Western Blot Following AZD2858 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a common feature in various cancers. Central to this pathway is the protein β-catenin, whose stability is tightly regulated by a destruction complex that includes Glycogen Synthase Kinase 3 (GSK-3).[2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation.[2]

This compound is a potent and selective inhibitor of GSK-3.[3][4] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus.[1][5] This stabilization of β-catenin is a key indicator of Wnt pathway activation. Western blotting is a widely used and effective technique to detect and quantify the levels of β-catenin in cell lysates, providing a direct measure of the cellular response to GSK-3 inhibition by compounds like this compound.

These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection of β-catenin accumulation by Western blot.

Signaling Pathway and Mechanism of Action

This compound inhibits GSK-3, a key component of the β-catenin destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to activate target gene transcription.

Wnt_AZD2858_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State / this compound Treatment GSK3 GSK-3β DestructionComplex Destruction Complex beta_catenin_off β-catenin APC APC Axin Axin CK1 CK1 P_beta_catenin P-β-catenin beta_catenin_off->P_beta_catenin Phosphorylation Proteasome Proteasome P_beta_catenin->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound GSK3_inhibited GSK-3β (Inhibited) This compound->GSK3_inhibited Inhibits beta_catenin_on β-catenin beta_catenin_accum Accumulation beta_catenin_on->beta_catenin_accum Nucleus Nucleus beta_catenin_accum->Nucleus TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Western_Blot_Workflow Start Cell Culture Treatment This compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-β-catenin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

References

Application Notes and Protocols for the Use of AZD2858 in Human Osteoblast-Like Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZD2858, a potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in studies involving human osteoblast-like cell lines. The information presented here is intended to facilitate research into bone formation, osteoblast differentiation, and the development of anabolic therapies for bone diseases.

Introduction

This compound is a small molecule inhibitor of GSK-3, a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for osteoblast differentiation and bone formation.[1][3] By inhibiting GSK-3, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of genes associated with osteogenesis.[3][4] This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy, and details experimental protocols for its application in human osteoblast-like cell cultures.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound's primary mechanism of action in promoting osteogenesis is through the potentiation of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the inhibition of GSK-3. This compound mimics this effect by directly inhibiting GSK-3, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of target genes that promote osteoblast differentiation and function.[4]

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and osteogenic gene transcription.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ for GSK-3α0.9 nMBiochemical Assay[5]
IC₅₀ for GSK-3β5 nMBiochemical Assay[5]
IC₅₀ for GSK-3β dependent phosphorylation68 nMCell-based Assay[5]
β-catenin level increase3-foldNot specified[3]
TAZ expression increase1.4-foldhADSC[5]
Osterix expression increase1.4-foldhADSC[5]

hADSC: human Adipose-Derived Stem Cells

Table 2: In Vivo Effects of this compound in Rats (Supporting Data)

ParameterDoseDurationEffect vs. ControlReference
Trabecular Bone Mass20 mg/kg/day2 weeks172% increase[1][3]
Cortical Bone Mass20 mg/kg/day2 weeks111% increase[1][3]
Vertebral Compression Strength20 mg/kg/day2 weeks370% increase[1][3]
Femoral Diaphyseal Strength20 mg/kg/day2 weeks115% increase[1][3]
Serum Osteocalcin20 mg/kg/day2 weeks146% increase[1]
Callus Mineral Density30 µmol/kg/day3 weeks38% increase[2]
Callus Mineral Content30 µmol/kg/day3 weeks93% increase[2]

Experimental Protocols

The following are detailed protocols for the use of this compound in human osteoblast-like cell lines.

4.1. Cell Culture

  • Cell Lines: Human osteoblast-like cell lines (e.g., MG-63, Saos-2) or human mesenchymal stem cells (hMSCs) capable of osteogenic differentiation are recommended.

  • Culture Medium: Use the recommended growth medium for the specific cell line (e.g., DMEM or α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

4.2. Osteogenic Differentiation Assay

This protocol outlines the induction of osteogenic differentiation in hMSCs or other progenitor cells using this compound.

  • Materials:

    • Growth Medium

    • Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

    • This compound stock solution (dissolved in DMSO)

    • Phosphate Buffered Saline (PBS)

    • Alizarin Red S staining solution

    • Alkaline Phosphatase (ALP) activity assay kit

  • Procedure:

    • Seed cells in a multi-well plate at a density that allows for long-term culture (e.g., 2 x 10⁴ cells/cm²).

    • Culture in Growth Medium until cells reach 70-80% confluency.

    • Replace the Growth Medium with Osteogenic Differentiation Medium.

    • Add this compound to the desired final concentration (a starting concentration of 1 µM is recommended based on literature).[1][5] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

    • Replace the medium with fresh Osteogenic Differentiation Medium and this compound every 2-3 days.

    • Continue the culture for 14-21 days.

    • ALP Activity Measurement: At desired time points (e.g., days 7, 14), lyse the cells and measure ALP activity according to the manufacturer's instructions.

    • Mineralization Assessment (Alizarin Red S Staining): At the end of the culture period, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with Alizarin Red S solution to visualize calcium deposits.

Osteogenic_Workflow start Seed human mesenchymal stem cells culture Culture to 70-80% confluency in Growth Medium start->culture induce Switch to Osteogenic Differentiation Medium culture->induce treat Add this compound (e.g., 1 µM) or Vehicle (DMSO) induce->treat maintain Culture for 14-21 days (change medium every 2-3 days) treat->maintain endpoint Endpoint Analysis maintain->endpoint alp Alkaline Phosphatase Activity Assay endpoint->alp Biochemical ars Alizarin Red S Staining for Mineralization endpoint->ars Histochemical

Caption: Experimental workflow for assessing the osteogenic potential of this compound.

4.3. Western Blot for β-catenin Accumulation

This protocol is for detecting the increase in intracellular β-catenin levels following this compound treatment.

  • Materials:

    • Human osteoblast-like cells

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-β-catenin, anti-β-actin or anti-GAPDH as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 1 µM) or vehicle for a short period (e.g., 1-4 hours).[1]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize β-catenin levels to the loading control.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable research tool for investigating the role of the Wnt/β-catenin pathway in osteoblast biology. Its potent and selective inhibition of GSK-3 makes it an excellent candidate for in vitro studies of osteogenic differentiation and for preclinical evaluation as a potential anabolic agent for bone diseases. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific experimental systems.

References

Application Notes and Protocols: AZD2858 Treatment of U-87 MG Glioblastoma Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The use of three-dimensional (3D) cell culture models, such as spheroids, provides a more physiologically relevant in vitro system to study tumor biology and evaluate novel therapeutic agents compared to traditional 2D cell culture. The U-87 MG cell line is a widely used model for glioblastoma research. AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various cellular processes, including cell proliferation, apoptosis, and migration. Dysregulation of the GSK-3 signaling pathway has been observed in glioblastoma.[1] These application notes provide detailed protocols for the treatment of U-87 MG glioblastoma spheroids with this compound, along with methods for assessing treatment efficacy.

Data Presentation

Quantitative Analysis of this compound Effects on U-87 MG Spheroids

The following tables summarize the observed and representative in vitro effects of this compound on U-87 MG glioblastoma cells and spheroids.

Table 1: In Vitro Cytotoxicity of this compound in 2D U-87 MG Cultures

ParameterValue (µM)Cell LineAssayReference
IC₅₀Low µM rangeU-87 MGMTT Assay[1]
Note: The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of treatment.

Table 2: Effect of this compound on U-87 MG Spheroid Morphology

TreatmentConcentrationDurationEndpointResultReference
Control (DMSO)-72 hoursMultinucleation9.05%
This compoundNot Specified72 hoursMultinucleation18.33%
Note: This data is from a study on patient-derived glioma stem cell spheroids (GBM4), demonstrating the induction of a multinuclear phenotype, a similar effect was noted in U-87 MG cells.

Table 3: Illustrative Dose-Response of this compound on U-87 MG Spheroid Viability

This compound Concentration (µM)Spheroid Diameter (% of Control)Cell Viability (% of Control, ATP Assay)
0 (Vehicle)100 ± 5.2100 ± 4.5
0.195 ± 4.892 ± 5.1
178 ± 6.175 ± 6.3
562 ± 5.558 ± 7.2
1045 ± 4.941 ± 6.8
Disclaimer: This table presents illustrative data to demonstrate the expected dose-dependent effect of this compound on U-87 MG spheroid size and viability. Actual results may vary based on experimental conditions.

Signaling Pathways

This compound is a selective inhibitor of GSK-3. In glioblastoma, GSK-3 is a key component of multiple signaling pathways that regulate cell proliferation, survival, and invasion. Inhibition of GSK-3 by this compound can lead to the disruption of these pathways, ultimately resulting in anti-tumor effects.

GSK3_Signaling_in_Glioblastoma cluster_0 Upstream Regulation cluster_1 GSK-3 and Downstream Targets cluster_2 Cellular Outcomes PI3K PI3K Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Wnt Wnt Wnt->GSK3 Inhibits beta_catenin β-catenin GSK3->beta_catenin Inhibits (Degradation) c_MYC c-MYC GSK3->c_MYC Regulates NF_kB NF-κB GSK3->NF_kB Regulates Centrosome Centrosome Proteins GSK3->Centrosome Regulates Proliferation Proliferation beta_catenin->Proliferation Promotes c_MYC->Proliferation Promotes Survival Survival NF_kB->Survival Promotes Mitosis Mitotic Progression Centrosome->Mitosis Regulates Apoptosis Apoptosis This compound This compound This compound->GSK3 Inhibits GSK3_Inhibition GSK-3 Inhibition GSK3_Inhibition->beta_catenin Stabilization GSK3_Inhibition->Centrosome Disruption GSK3_Inhibition->Mitosis Failure GSK3_Inhibition->Apoptosis Induction Spheroid_Formation_Workflow cluster_0 Cell Preparation cluster_1 Spheroid Seeding cluster_2 Incubation and Formation Harvest Harvest U-87 MG Cells Count Count and Resuspend Cells Harvest->Count Seed Seed into Ultra-Low Attachment Plate Count->Seed Centrifuge Centrifuge to Aggregate Seed->Centrifuge Incubate Incubate (37°C, 5% CO₂) Centrifuge->Incubate Monitor Monitor Spheroid Formation Incubate->Monitor Viability_Assay_Workflow start Treated Spheroids in Plate add_reagent Add ATP Assay Reagent start->add_reagent shake Shake to Lyse Cells add_reagent->shake incubate Incubate at Room Temp shake->incubate read Measure Luminescence incubate->read analyze Analyze Data (% Viability) read->analyze

References

Application Notes and Protocols for Immunofluorescence Staining of Centrosomes in AZD2858-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] GSK-3 is a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell cycle regulation and microtubule dynamics. Emerging evidence indicates that inhibition of GSK-3 can lead to disruption of centrosome integrity and function, culminating in mitotic catastrophe and cell death in cancer cells.[1][2][3] This makes GSK-3 a compelling target for anti-cancer drug development. These application notes provide detailed protocols for the immunofluorescence staining of centrosomes in cells treated with this compound to enable researchers to investigate the effects of this compound on centrosome biology.

The centrosome is the primary microtubule-organizing center in animal cells and plays a pivotal role in the formation of the bipolar mitotic spindle, ensuring accurate chromosome segregation.[4] Numerical and structural aberrations of centrosomes are hallmarks of many cancers and are associated with genomic instability. Therefore, visualizing and quantifying centrosome defects upon drug treatment is a critical step in evaluating the mechanism of action of novel anti-cancer agents.

Data Presentation

The following tables summarize representative quantitative data on the effects of GSK-3 inhibitors on centrosome integrity and mitotic progression. While this data is not specific to this compound, it reflects the expected outcomes of GSK-3 inhibition.

Table 1: Effect of GSK-3 Inhibition on Centrosome Number

TreatmentConcentrationDurationCell Line% of Cells with Abnormal Centrosome Number (>2)
Vehicle (DMSO)-48hHCT116~5%
AR-A01441820 µM48hHCT116~30%[4]

Table 2: Induction of Mitotic Catastrophe by GSK-3 Inhibition

TreatmentConcentrationDurationCell Line% of Cells Exhibiting Mitotic Catastrophe Morphology
Vehicle-24hVA-ES-BJ3.7% ± 1.9
CHIR99021100 µM24hVA-ES-BJ52.4% ± 5.8[5]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound-Induced Centrosome Disruption

Glycogen Synthase Kinase 3β (GSK-3β) is known to be localized at the centrosomes and plays a role in regulating microtubule dynamics.[6] Inhibition of GSK-3β with this compound is hypothesized to disrupt the proper localization and function of key centrosomal proteins, such as the γ-tubulin ring complex (γ-TuRC), which is essential for microtubule nucleation.[7] Pericentrin (PCNT) is a critical scaffolding protein that anchors the γ-TuRC to the centrosome.[8][9] While direct phosphorylation of pericentrin by GSK-3β is not yet fully established, GSK-3β can interact with components of the γ-TuRC, such as GCP5.[7] By inhibiting GSK-3β, this compound may interfere with the stability and recruitment of the γ-TuRC to the centrosome, leading to defects in mitotic spindle formation, and ultimately, mitotic catastrophe.

AZD2858_Signaling_Pathway cluster_drug Drug Action cluster_kinase Kinase cluster_centrosome Centrosome Components cluster_outcome Cellular Outcome This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits gTuRC γ-Tubulin Ring Complex (γ-TuRC) GSK3B->gTuRC Regulates Localization PCNT Pericentrin (PCNT) PCNT->gTuRC Anchors Centrosome_Disruption Centrosome Disruption (Abnormal Number and Function) gTuRC->Centrosome_Disruption Leads to Mitotic_Catastrophe Mitotic Catastrophe Centrosome_Disruption->Mitotic_Catastrophe

Proposed mechanism of this compound-induced centrosome disruption.

Experimental Workflow

The following diagram outlines the key steps for the immunofluorescence staining of centrosomes in cells treated with this compound.

IF_Workflow start Start cell_culture 1. Cell Culture (e.g., on coverslips) start->cell_culture azd_treatment 2. This compound Treatment (e.g., 1 µM for 72h) cell_culture->azd_treatment fixation 3. Fixation (e.g., 4% PFA or ice-cold Methanol) azd_treatment->fixation permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100 in PBS) fixation->permeabilization blocking 5. Blocking (e.g., 1% BSA in PBST) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-γ-tubulin and anti-pericentrin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (with fluorescently labeled antibodies) primary_ab->secondary_ab counterstain 8. Counterstaining (e.g., DAPI for nuclei) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Microscopy and Image Analysis mounting->imaging end End imaging->end

Workflow for immunofluorescence staining of centrosomes.

Experimental Protocols

Materials and Reagents
  • Cell Line: e.g., U2OS, HeLa, or a relevant cancer cell line

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)

  • This compound: Stock solution in DMSO

  • Glass Coverslips: Sterile, for cell culture

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-Pericentrin

    • Mouse anti-γ-Tubulin

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated

    • Goat anti-Mouse IgG, Alexa Fluor 594-conjugated

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)

  • Mounting Medium: Anti-fade mounting medium

Protocol for Immunofluorescence Staining
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in fresh culture medium from a DMSO stock solution. A final concentration of 1 µM is a recommended starting point.[3]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Aspirate the old medium from the wells and add the medium containing this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to induce multinucleation.[3]

  • Cell Fixation:

    • For PFA fixation:

      • Aspirate the culture medium and wash the cells twice with PBS.

      • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

      • Wash the cells three times with PBS for 5 minutes each.

    • For Methanol fixation:

      • Aspirate the culture medium and wash the cells twice with PBS.

      • Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.

      • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells):

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-pericentrin and mouse anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer. Protect the antibodies from light.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.

    • Add DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove excess salts.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a drop of anti-fade mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

    • Acquire z-stacks to ensure all centrosomes within a cell are captured.

    • Quantify the number of centrosomes per cell by counting the colocalized pericentrin and γ-tubulin signals. Analyze at least 100-200 cells per condition.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of the GSK-3 inhibitor this compound on centrosome biology. By employing these methods, scientists can effectively visualize, quantify, and understand the mechanisms by which this compound induces centrosome defects, contributing to a deeper understanding of its anti-cancer properties and aiding in the development of novel therapeutic strategies targeting centrosome abnormalities in cancer.

References

Application Note: In Vitro Kinase Assay for IC50 Determination of AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD2858 is a potent and selective, orally active small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3][4] It is a key regulatory enzyme in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in cell proliferation and differentiation.[1][3] Dysregulation of GSK-3 activity has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[4] this compound inhibits both GSK-3 isoforms with high potency.[1][5][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against GSK-3α and GSK-3β using a luminescence-based in vitro kinase assay.

Data Presentation: Biochemical Potency of this compound

The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the reported IC50 values for this compound against its primary targets.

TargetIC50 ValueAssay Type
GSK-3α0.9 nMBiochemical Assay[1][3][5][6]
GSK-3β5 nMBiochemical Assay[1][3][5][6]
GSK-3 (unspecified)68 nMBiochemical Assay[2][3][5][7][8]
Tau Phosphorylation (S396)76 nMCell-based Assay[3][6]

Signaling Pathway: Wnt/β-catenin

GSK-3 is a central component of the β-catenin destruction complex. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[1][3] This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[3]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound GSK3_off GSK-3 Complex Destruction Complex GSK3_off->Complex APC APC APC->Complex Axin Axin Axin->Complex CK1 CK1α CK1->Complex beta_catenin_off β-catenin Complex->beta_catenin_off Phosphorylation p_beta_catenin P-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound GSK3_on GSK-3 This compound->GSK3_on Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Transcription Target Gene Transcription TCF_LEF->Transcription

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization.

Experimental Protocol: this compound IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines a method for determining the IC50 value of this compound against GSK-3α or GSK-3β using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10][11]

Principle of the Assay

The ADP-Glo™ assay is a two-step process.[9] First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and a coupled luciferase/luciferin reaction produces a light signal that is proportional to the ADP concentration.[9][11]

Materials and Reagents
  • Recombinant Human GSK-3α or GSK-3β

  • GSK-3 Substrate (e.g., GS-2 peptide, CREBtide, or other suitable substrate)

  • This compound (stock solution in 100% DMSO)[7]

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes and sterile tips

  • Plate-reading luminometer

Experimental Workflow Diagram

experimental_workflow prep 1. Reagent Preparation (this compound dilutions, Kinase, Substrate/ATP Mix) plate 2. Plate Setup Add diluted this compound or DMSO to 384-well plate prep->plate enzyme 3. Add Kinase Add GSK-3α or GSK-3β enzyme solution plate->enzyme preinc 4. Pre-incubation Incubate for 10-15 min at RT enzyme->preinc reaction 5. Initiate Kinase Reaction Add Substrate/ATP mixture preinc->reaction kincubation 6. Kinase Reaction Incubation Incubate for 60 min at RT reaction->kincubation adpglo 7. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent kincubation->adpglo adpinc 8. Incubation Incubate for 40 min at RT adpglo->adpinc detect 9. ADP Detection Add Kinase Detection Reagent adpinc->detect detectinc 10. Incubation Incubate for 30-60 min at RT detect->detectinc read 11. Read Luminescence Measure signal with a plate reader detectinc->read analyze 12. Data Analysis Plot dose-response curve and calculate IC50 read->analyze

Caption: General workflow for IC50 determination using the ADP-Glo™ Assay.
Detailed Step-by-Step Methodology

1. Compound Preparation:

  • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) to create a wide concentration range for testing (e.g., from 10 µM down to 0.5 nM final concentration in the assay).

  • Prepare a vehicle control using 100% DMSO.

  • Further dilute the compound series in kinase reaction buffer to achieve the desired intermediate concentration (e.g., 4x the final concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%.

2. Kinase Reaction Setup (example for a 20 µL final volume in a 384-well plate):

  • Add 5 µL of the serially diluted this compound or vehicle control to the wells of a white, opaque 384-well plate.

  • Add 5 µL of kinase solution (containing recombinant GSK-3α or GSK-3β diluted in kinase buffer to 2x the final desired concentration).

  • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture (containing the GSK-3 peptide substrate and ATP at the desired concentration, typically at or near the Km for ATP).[12]

  • Mix the plate and incubate for 60 minutes at room temperature.[11][12]

3. ADP Detection:

  • Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction.[13]

  • Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[11][12][13]

  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[11][12][13]

  • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[12][13]

4. Data Acquisition:

  • Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.[12]

Data Analysis and Interpretation

  • Data Normalization:

    • The "no inhibitor" (DMSO vehicle) wells represent 100% kinase activity (maximum signal).

    • The "high concentration inhibitor" wells (where activity is fully inhibited) or "no enzyme" control wells represent 0% kinase activity (background signal).

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope or four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, XLfit).

    • The IC50 value is the concentration of this compound that produces 50% inhibition of GSK-3 activity.

References

Application Notes and Protocols for Evaluating AZD2858 Efficacy in Preclinical Bone Repair Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent, orally bioavailable inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β), a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is fundamental to bone formation and regeneration. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus. There, it activates gene transcription that promotes osteoblast differentiation and bone formation.[1] Preclinical studies, primarily in rat femoral fracture models, have demonstrated that this compound accelerates fracture healing. This is achieved by promoting intramembranous ossification, a process that bypasses the typical endochondral ossification stage, resulting in a more rapid enhancement of bone mineral density, mineral content, and overall biomechanical strength of the healing bone.[1]

These application notes provide a comprehensive guide for utilizing rat models to assess the efficacy of this compound in bone repair, detailing experimental protocols and data interpretation.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The therapeutic effect of this compound in bone repair is mediated through its modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the central role of GSK3β and the impact of its inhibition by this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Effect Wnt_Protein_off Wnt Ligand (Absent) Frizzled_off Frizzled Receptor Dishevelled_off Dishevelled (Inactive) LRP56_off LRP5/6 GSK3b_APC_Axin_off Destruction Complex (GSK3β, APC, Axin) Dishevelled_off->GSK3b_APC_Axin_off No Inhibition Beta_Catenin_off β-catenin GSK3b_APC_Axin_off->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Nucleus_off Nucleus TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression (OFF) Wnt_Protein_on Wnt Ligand (Present) Frizzled_on Frizzled Receptor Wnt_Protein_on->Frizzled_on Dishevelled_on Dishevelled (Active) Frizzled_on->Dishevelled_on LRP56_on LRP5/6 LRP56_on->Dishevelled_on GSK3b_APC_Axin_on Destruction Complex (GSK3β Inhibited) Dishevelled_on->GSK3b_APC_Axin_on Inhibition This compound This compound This compound->GSK3b_APC_Axin_on Inhibition Beta_Catenin_on β-catenin (Accumulates) GSK3b_APC_Axin_on->Beta_Catenin_on Phosphorylation Blocked Nucleus_on Nucleus Beta_Catenin_on->Nucleus_on Translocation TCF_LEF_on TCF/LEF Target_Genes_on Osteogenic Gene Expression (ON) TCF_LEF_on->Target_Genes_on Activation

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data from key preclinical studies on this compound in rat models.

Table 1: Effects of this compound on Fracture Healing in a Rat Femoral Fracture Model

ParameterTime PointVehicle ControlThis compound (20 mg/kg/day)% Increase vs. Control
Bone Mineral Density (BMD) 2 weeks--28%
3 weeks--38%
Bone Mineral Content (BMC) 2 weeks--81%
3 weeks--93%
Biomechanical Strength (Load at Failure) 2 weeks-Increased-
3 weeks-Increased-

Table 2: Effects of this compound on Bone Mass in Rats

ParameterTreatment DurationVehicle ControlThis compound (20 mg/kg/day)% Increase vs. Control
Trabecular BMC 2 weeks--172%
Cortical BMC 2 weeks--111%
Vertebral Compression Strength 2 weeks--370%
Femoral Diaphyseal Strength (3-point bending) 2 weeks--115%

Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats

BiomarkerTreatment DurationVehicle ControlThis compound (20 mg/kg/day)% Change vs. Control
Osteocalcin (Formation) 2 weeks--+146%
CTX (Resorption) 2 weeks--+189%
P1NP (Formation) 7 days-Increased-
TRAcP-5b (Resorption) 7 days-Reduced-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a rat femoral fracture model.

Protocol 1: Rat Femoral Fracture Model

This protocol describes the creation of a standardized mid-shaft femoral fracture in rats.

Materials:

  • Sprague-Dawley or Wistar rats (male, 12-14 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Electric razor

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments

  • Intramedullary pin (e.g., 1.1 mm Kirschner wire)

  • Fracture apparatus (e.g., guillotine-like device with a dropped weight)[2]

  • Fluoroscopy unit (optional, for pin placement confirmation)

Procedure:

  • Animal Preparation: Anesthetize the rat and administer pre-operative analgesics. Shave the fur over the surgical leg and disinfect the skin.

  • Intramedullary Pin Insertion: Make a small incision over the greater trochanter.[2] Insert the intramedullary pin into the femoral canal and advance it to the level of the femoral condyles.[2] Fluoroscopy can be used to confirm correct placement.

  • Fracture Induction: Place the rat's femur in a fracture apparatus. A standardized closed mid-shaft fracture is created by dropping a fixed weight onto a blunt guillotine.[2]

  • Post-operative Care: Close the incision with sutures. Monitor the animal during recovery from anesthesia. Administer post-operative analgesics for 48-72 hours. House animals individually to prevent injury.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of an this compound solution for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., deionized water adjusted to pH 3.5)[1]

  • 1% Hydroxypropyl methylcellulose (B11928114) (alternative vehicle)[3]

  • Analytical balance

  • Vortex mixer

  • Oral gavage needles (16-18 gauge for adult rats)

  • Syringes

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.

    • Weigh the this compound powder accurately.

    • Suspend the powder in the chosen vehicle at the desired concentration.

    • Vortex the suspension thoroughly to ensure homogeneity. Prepare the dosing solution fresh daily.[4]

  • Oral Administration:

    • Weigh each rat daily before dosing to ensure accurate dose calculation.

    • Administer the this compound suspension or vehicle control orally once daily using a gavage needle.

    • The typical treatment duration is up to 3 weeks for fracture healing studies.

Protocol 3: Peripheral Quantitative Computed Tomography (pQCT) Analysis

pQCT is used to non-invasively assess bone mineral density and content of the fracture callus.

Materials:

  • pQCT scanner (e.g., Stratec XCT series)

  • Anesthesia for in vivo scans

  • Software for image analysis

Procedure:

  • Scanning:

    • Anesthetize the rat for in vivo scans or use excised femurs for ex vivo analysis.

    • Position the fractured femur in the scanner.

    • Acquire a scout view to locate the fracture site.

    • Perform transverse scans at the mid-shaft of the fracture callus.

  • Analysis:

    • Define the region of interest (ROI) to encompass the entire fracture callus.

    • Use a threshold (e.g., 250 mg HA/ccm) to distinguish mineralized callus from soft tissue.[5]

    • Calculate the following parameters within the ROI:

      • Total Callus Volume (TV)

      • Mineralized Callus Volume (BV)

      • Bone Volume Fraction (BV/TV)[5]

      • Bone Mineral Density (BMD) of the callus[5]

      • Bone Mineral Content (BMC)

Protocol 4: Biomechanical Testing (Four-Point Bending)

This test measures the mechanical strength of the healed femur.

Materials:

  • Mechanical testing machine (e.g., Instron, Zwick/Roell)

  • Four-point bending fixture

  • Calipers

Procedure:

  • Sample Preparation:

    • Excise the healed femur and carefully remove all soft tissue.

    • Store the bones in saline-soaked gauze at -20°C until testing.

  • Testing:

    • Thaw the femur to room temperature before testing.

    • Position the femur on the lower supports of the four-point bending fixture.

    • Apply a load at a constant displacement rate (e.g., 3 mm/min) until fracture.[6]

    • Record the load-displacement curve.

  • Data Analysis:

    • From the load-displacement curve, determine:

      • Stiffness (N/mm): The slope of the linear elastic portion of the curve.

      • Yield Load (N): The load at the elastic limit.

      • Ultimate Load (N): The maximum load the bone can withstand before failure.

      • Energy to Failure (J): The area under the load-displacement curve.

Protocol 5: Histological Analysis

Histology provides qualitative and quantitative assessment of the fracture callus composition.

Materials:

  • Fixative (e.g., 4% paraformaldehyde)

  • Decalcifying solution (e.g., 19% EDTA)

  • Paraffin or embedding medium for frozen sections

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin (H&E), Safranin O/Fast Green, Masson's Trichrome)

  • Microscope with a camera

Procedure:

  • Sample Preparation:

    • Fix the excised femur in 4% paraformaldehyde for 24-48 hours.

    • Decalcify the bone in EDTA for 14-21 days.

    • Process the decalcified bone and embed in paraffin.

    • Cut longitudinal sections of the fracture callus (e.g., 5 µm thickness).

  • Staining:

    • H&E: For general morphology of the callus.

    • Safranin O/Fast Green: To differentiate cartilage (red) from bone (green).

    • Masson's Trichrome: To distinguish bone (blue/green) from collagen and soft tissue (red).

  • Histological Scoring:

    • Use a semi-quantitative scoring system to evaluate fracture healing. A modified Lane and Sandhu scoring system or a system that assesses the amount of new bone, cartilage, and fibrous tissue can be employed.[7][8]

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating this compound in a rat femoral fracture model.

Experimental_Workflow Start Start: Animal Acclimatization Fracture_Surgery Femoral Fracture Surgery (Protocol 1) Start->Fracture_Surgery Group_Allocation Random Allocation to Groups (Vehicle vs. This compound) Fracture_Surgery->Group_Allocation Treatment Daily Oral Gavage (Protocol 2) Group_Allocation->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring pQCT pQCT Analysis (Protocol 3) Monitoring->pQCT Longitudinal Assessment Euthanasia Euthanasia & Sample Collection (e.g., at 2 and 3 weeks) Monitoring->Euthanasia pQCT->Euthanasia Biomechanical_Testing Biomechanical Testing (Protocol 4) Euthanasia->Biomechanical_Testing Histology Histological Analysis (Protocol 5) Euthanasia->Histology Data_Analysis Data Analysis & Interpretation Biomechanical_Testing->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for AZD2858 Delivery in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of AZD2858 in preclinical studies, based on currently available research. The information is intended to guide researchers in designing and executing experiments involving this potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor.

Overview of this compound

This compound is a selective and orally active inhibitor of GSK-3α and GSK-3β, with IC50 values of 0.9 nM and 5 nM, respectively.[1] Its primary mechanism of action involves the inhibition of GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[2][3] This inhibition leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of Wnt target genes.[3][4] In preclinical models, this compound has demonstrated significant effects on bone formation and fracture healing.[2][3][4]

Signaling Pathway

The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. Inhibition of GSK-3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound GSK3_off GSK-3β BetaCatenin_off β-catenin GSK3_off->BetaCatenin_off P APC_Axin APC/Axin Complex APC_Axin->BetaCatenin_off Degradation Degradation BetaCatenin_off->Degradation This compound This compound GSK3_on GSK-3β This compound->GSK3_on Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Activates

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Preclinical Delivery Methods and Formulations

This compound has been successfully administered in preclinical models primarily through oral gavage and subcutaneous injections. The choice of delivery method and formulation depends on the animal model and experimental design.

Oral Administration (Rat Model)

Oral delivery is a common method for this compound administration in rat models, particularly for studies on fracture healing and bone mass.[2][4]

Experimental Workflow for Oral Administration

Oral_Workflow prep Prepare this compound Suspension admin Daily Oral Gavage prep->admin animal Rat Model (e.g., Femoral Fracture) animal->admin monitor Monitor Animal Health & Weight admin->monitor analysis Endpoint Analysis (pQCT, Histology, etc.) monitor->analysis

Caption: Workflow for oral administration of this compound in rats.

Protocol for Oral Suspension Preparation:

A suspended solution suitable for oral injection can be prepared as follows[1]:

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare a 1.25 mg/mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The resulting solution is a suspension. It is recommended to prepare this fresh daily.

Quantitative Data from Oral Administration Studies in Rats:

ParameterDosageDurationAnimal ModelKey FindingsReference
Fracture Healing 30 µmol/kg (20 mg/kg) dailyUp to 3 weeksFemale rats with femoral fractures- Mineral Density Increase: 28% at 2 weeks, 38% at 3 weeks- Mineral Content Increase: 81% at 2 weeks, 93% at 3 weeks[2]
Bone Mass 20 mg/kg once daily2 weeksFemale rats- Trabecular BMC Increase: 172% of control- Cortical BMC Increase: 111% of control- Vertebral Compression Strength Increase: 370% of control[3][4]
Bone Turnover Markers 30 µmol/kg dailyFrom 3 daysRats- Statistically significant increases in P1NP (bone formation marker)- Statistically significant decreases in TRAcP-5b (bone resorption marker)[1]
Subcutaneous Administration (Mouse Model)

Subcutaneous injection is another viable route for this compound administration, particularly in mouse models.

Protocol for Subcutaneous Injection Preparation:

While a specific formulation for subcutaneous injection is provided, researchers should ensure the vehicle is appropriate for this route and does not cause local irritation. The previously mentioned suspended solution protocol can be adapted, though careful consideration of sterility is paramount for injectable formulations.[1]

Quantitative Data from Subcutaneous Administration Studies in Mice:

ParameterDosageDurationAnimal ModelKey FindingsReference
Osteogenic & Adipogenic Potential 30 mg/kgNot specifiedBALB/c mice- Stimulated an increase in mesenchymal progenitors with osteogenic and adipogenic potential- Drove differentiation towards the osteogenic lineage[1]
Hematopoietic Progenitors 30 mg/kgNot specifiedBALB/c mice- Enhanced proliferation of committed hematopoietic progenitors and their differentiation to the osteoclast lineage, without preventing an overall increase in bone mass[1]

In Vitro Applications

For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration.

Protocol for In Vitro Experiments:

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

  • For experiments, thaw the stock solution and dilute it in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Treat cells for the desired duration before analysis.

Quantitative Data from In Vitro Studies:

Cell TypeConcentrationDurationKey FindingsReference
Human Osteoblast Cells 1 µMNot specifiedIncreased β-catenin levels[1][4]
hADSC (human adipose-derived stem cells) EC50: 440 nM (TAZ expression)EC50: 1.2 µM (Osterix expression)Not specified- 1.4-fold increase in TAZ and Osterix expression- Marked increase in osteogenic mineralization[1]
Glioma Cell Lines (GBM1, GBM4, U251, U87) IC50 in the low micromolar rangeNot specified- Single-agent cytotoxicity- Promoted centrosome disruption, failed mitosis, and S-phase arrest[5]

Important Considerations

  • Toxicity: While efficacious in preclinical models for bone-related studies, this compound was discontinued (B1498344) for other indications due to toxic side effects.[6] Researchers should carefully monitor animal health and conduct appropriate toxicological assessments.

  • Formulation Stability: Suspended formulations should be prepared fresh daily to ensure consistent dosing.

  • Vehicle Controls: Appropriate vehicle controls are crucial for interpreting experimental results accurately. The vehicle should be identical to that used for the this compound formulation, minus the active compound.

  • Pharmacokinetics: The pharmacokinetic properties of this compound, such as its half-life, should be considered when designing dosing schedules to maintain effective drug exposure.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. Experimental conditions, including dosage, administration route, and formulation, may need to be optimized for specific animal models and research questions.

References

Application Notes and Protocols: Experimental Design for AZD2858 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] Its primary mechanism of action involves the inhibition of GSK-3, a critical negative regulator of the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which subsequently activates the transcription of Wnt target genes involved in cellular processes like proliferation and differentiation.[1] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects in glioma cell lines and can enhance the efficacy of radiotherapy, suggesting its potential as a radiosensitizer.[2][3] The Wnt/β-catenin signaling pathway is closely associated with the development of radioresistance in cancer.[4][5][6] Targeting this pathway with inhibitors like this compound presents a promising strategy to overcome radioresistance.[6]

These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination of this compound with radiotherapy. Detailed protocols for key in vitro and in vivo assays are provided to ensure robust and reproducible data generation.

Data Presentation

Table 1: Cytotoxic Effects of this compound on Glioma and Normal Brain Cells [1]

Cell LineCell TypeIC50 (µM)
U251Human Glioblastoma~1.01
U87Human Glioblastoma~6.52
GBM1Patient-Derived Glioblastoma~1.5
GBM4Patient-Derived Glioblastoma~2.0
Normal Human Astrocytes (NHA)Normal Brain Cells~2.9
Neural Progenitor Cells (NP1)Normal Brain Cells~2.5

Table 2: In Vivo Radiotherapy Protocol for Orthotopic Glioblastoma Xenografts

ParameterDescription
Animal ModelImmunocompromised mice (e.g., NOD/SCID/γc(-/-))
Cell LineU87, U251, or patient-derived glioblastoma stem-like cells
Implantation SiteIntracerebral (orthotopic)
Tumor MonitoringBioluminescence imaging (BLI) or micro-CT
Treatment GroupsVehicle control, this compound alone, Radiotherapy alone, this compound + Radiotherapy
This compound Dosage20-30 mg/kg, oral administration, daily
Radiotherapy Regimen3 fractions of 5 Gy every other day, or 6 fractions of 2 Gy over 12 days
Primary EndpointOverall survival
Secondary EndpointsTumor growth delay, histological analysis of tumors

Signaling Pathway Diagrams

AZD2858_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates This compound This compound This compound->Destruction_Complex inhibits GSK-3 component TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: this compound inhibits GSK-3, preventing β-catenin degradation and activating Wnt signaling.

Radiosensitization_Pathway Radiotherapy Radiotherapy DNA_DSB DNA Double-Strand Breaks Radiotherapy->DNA_DSB DDR DNA Damage Response (DDR) DNA_DSB->DDR Apoptosis Apoptosis DNA_DSB->Apoptosis if severe Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->DNA_Repair may inhibit radioresistance by modulating Wnt signaling GSK3 GSK-3 This compound->GSK3 inhibits Wnt_signaling Wnt/β-catenin Signaling GSK3->Wnt_signaling inhibits Wnt_signaling->DNA_Repair promotes radioresistance

Caption: this compound may enhance radiotherapy by modulating GSK-3/Wnt-mediated DNA repair.

Experimental Protocols

In Vitro Assays

1. Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Clonogenic_Assay_Workflow start Start seed_cells Seed single cells in 6-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (at 0.1x to 1x IC50) adhere->treat irradiate Irradiate with 0, 2, 4, 6, 8 Gy treat->irradiate incubate Incubate for 10-14 days irradiate->incubate fix_stain Fix and stain colonies with crystal violet incubate->fix_stain count Count colonies (≥50 cells) fix_stain->count calculate Calculate Surviving Fraction and Sensitizer Enhancement Ratio (SER) count->calculate end End calculate->end

Caption: Workflow for the in vitro clonogenic survival assay.

Protocol:

  • Cell Seeding:

    • Culture glioma cells (e.g., U87, U251) to ~80% confluency.

    • Trypsinize and create a single-cell suspension.

    • Count cells and seed into 6-well plates at densities determined by the expected survival at each radiation dose (e.g., 200 cells for 0 Gy, up to 10,000 cells for 8 Gy).

  • Drug Treatment:

    • After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1x, 0.5x, and 1x of the cell-line specific IC50). Include a vehicle control (DMSO).

  • Irradiation:

    • After 4-6 hours of drug incubation, irradiate the plates with a range of doses (0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation:

    • Following irradiation, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, allowing for colony formation.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with 100% methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • Determine the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of this compound.

2. Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound and radiation on cell cycle distribution.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat with this compound (at IC50 concentration) and/or irradiate (e.g., 4 Gy). Include untreated and single-treatment controls.

  • Cell Harvesting and Fixation:

    • At various time points post-treatment (e.g., 24, 48 hours), harvest both adherent and floating cells.

    • Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[7]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7]

    • Incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. DNA Damage (γ-H2AX Foci) Assay

This immunofluorescence assay visualizes and quantifies DNA double-strand breaks.

Protocol:

  • Cell Treatment:

    • Grow cells on coverslips in 12-well plates.

    • Treat with this compound and/or irradiate as described for the cell cycle analysis.

  • Immunostaining:

    • At different time points post-irradiation (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde.[8]

    • Permeabilize with 0.3% Triton X-100 and block with 5% BSA.[8]

    • Incubate with a primary antibody against γ-H2AX overnight at 4°C.[8]

    • Wash and incubate with a fluorescently labeled secondary antibody.[8]

    • Counterstain the nuclei with DAPI.[8]

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[8]

In Vivo Xenograft Studies

1. Orthotopic Glioblastoma Model with Radiotherapy

This protocol outlines the establishment of an orthotopic glioblastoma model and the evaluation of this compound in combination with radiotherapy.

InVivo_Xenograft_Workflow start Start implant Intracranially implant glioma cells into immunocompromised mice start->implant monitor_growth Monitor tumor growth (BLI/micro-CT) implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer this compound (oral) and/or fractionated radiotherapy randomize->treat monitor_survival Monitor survival and tumor progression treat->monitor_survival endpoint Endpoint: Euthanize at moribund state monitor_survival->endpoint analyze Analyze survival data and perform histological analysis endpoint->analyze end End analyze->end

Caption: Workflow for in vivo orthotopic xenograft studies.

Protocol:

  • Tumor Cell Implantation:

    • Harvest and resuspend glioma cells (e.g., U87-luciferase) in a suitable medium.

    • Stereotactically inject the cells into the striatum of anesthetized immunocompromised mice.

  • Tumor Growth Monitoring:

    • Monitor tumor establishment and growth using bioluminescence imaging (BLI) or micro-CT.

  • Treatment:

    • Once tumors are established (e.g., detectable by BLI), randomize mice into four groups: Vehicle control, this compound alone, Radiotherapy alone, and this compound + Radiotherapy.

    • Administer this compound orally at a predetermined dose (e.g., 20-30 mg/kg) daily.

    • Deliver fractionated radiotherapy to the tumor-bearing region of the brain (e.g., 3 x 5 Gy on alternate days or 6 x 2 Gy over 12 days).[9][10][11]

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of tumor progression and treatment-related toxicity (e.g., weight loss).

    • The primary endpoint is overall survival, with mice being euthanized upon reaching a moribund state.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • At the endpoint, harvest brains for histological and immunohistochemical analysis to assess tumor morphology and relevant biomarkers.

References

Application Notes and Protocols for Assessing In Vivo Brain Permeability of AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1] Its mechanism of action involves the activation of the Wnt signaling pathway through the inhibition of GSK-3, which prevents the degradation of β-catenin.[2][3] This compound is noted to be brain permeable and orally bioavailable, making it a candidate for investigating central nervous system (CNS) disorders.

Accurate assessment of its ability to cross the blood-brain barrier (BBB) is critical for the development of this compound for neurological indications. This document provides detailed application notes and protocols for evaluating the in vivo brain permeability of this compound.

Data Presentation: Brain Permeability of this compound

As direct quantitative data for this compound brain permeability is not publicly available, the following table represents a hypothetical dataset that could be generated from the experiments outlined in this document. This serves as an example for data presentation.

Parameter Value Method Animal Model Notes
Brain-to-Plasma Ratio (Kp) 1.2IV InjectionRatTotal concentration in brain tissue versus plasma.
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.8MicrodialysisRatRepresents the ratio of unbound drug in brain and plasma, a key indicator of CNS target engagement.
Permeability-Surface Area (PS) Product 3.5 x 10-4 mL/s/gIn Situ Brain PerfusionMouseMeasures the rate of unidirectional transport across the BBB.

Signaling Pathway: this compound Mechanism of Action

The primary mechanism of this compound involves the inhibition of GSK-3, a key negative regulator of the canonical Wnt signaling pathway.

AZD2858_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates This compound This compound This compound->Destruction_Complex Inhibits GSK-3 TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and downstream gene expression.

Experimental Protocols

In Situ Brain Perfusion for PS Product Determination

This protocol is adapted from established methods to determine the unidirectional blood-to-brain transfer constant (Ki) and the permeability-surface area (PS) product.[4][5]

Workflow Diagram:

InSitu_Perfusion_Workflow A Anesthetize Animal (e.g., Rat) B Expose Carotid Arteries and Jugular Veins A->B C Cannulate Carotid Arteries B->C D Initiate Perfusion with Buffered Saline (Washout) C->D E Switch to Perfusion Fluid + This compound & Tracer D->E F Perfuse for a Defined Time (e.g., 30-120 seconds) E->F G Stop Perfusion & Decapitate F->G H Collect Brain Tissue & Perfusate G->H I Sample Analysis (LC-MS/MS) H->I J Calculate PS Product I->J

Caption: Workflow for the in situ brain perfusion experiment to measure BBB permeability.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic. Expose the common carotid arteries and external jugular veins through a midline cervical incision.

  • Cannulation: Ligate the pterygopalatine arteries and cannulate the common carotid arteries with catheters filled with heparinized saline.

  • Washout Phase: Begin perfusion with a warmed (37°C), oxygenated buffered saline solution (e.g., Krebs-Ringer bicarbonate) at a constant flow rate to wash out the cerebral blood volume.

  • Drug Perfusion: After a brief washout (15-20 seconds), switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose). Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).

  • Termination and Sample Collection: Stop the perfusion, decapitate the animal, and rapidly remove the brain. Collect a sample of the perfusion fluid.

  • Sample Processing: Dissect the brain into desired regions, weigh, and homogenize.

  • Analysis: Determine the concentration of this compound in the brain homogenate and perfusate samples using a validated analytical method such as LC-MS/MS.

  • Calculation: The brain uptake clearance (Ki) is calculated and used to determine the permeability-surface area (PS) product.

Intravenous (IV) Injection for Kp Determination

This method measures the total concentration of a compound in the brain relative to the plasma at a specific time point.

Methodology:

  • Animal Dosing: Administer this compound intravenously to a cohort of mice or rats at a specified dose.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the animals.

  • Blood and Brain Collection: Collect a blood sample via cardiac puncture into an anticoagulant tube. Immediately perform transcardiac perfusion with saline to flush the vasculature of the brain.[6] Harvest the brain.

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.

  • Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples by LC-MS/MS.

  • Calculation: The Kp value is calculated as the ratio of the total concentration of this compound in the brain (Cbrain) to that in the plasma (Cplasma).

In Vivo Microdialysis for Kp,uu Determination

Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain extracellular fluid (ECF).

Methodology:

  • Probe Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration: Administer this compound (e.g., via IV or subcutaneous injection).

  • Sample Collection: Collect dialysate samples from the brain and, if desired, from a probe placed in a peripheral blood vessel at regular intervals over several hours.

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.

  • In Vivo Recovery: Determine the in vivo recovery of the microdialysis probe to correct for the incomplete extraction of the drug from the ECF. This can be done using methods like retrodialysis.

  • Calculation: The Kp,uu is calculated as the ratio of the unbound area under the curve (AUC) in the brain to the unbound AUC in the plasma.

General Considerations

  • Analytical Method Validation: A sensitive and specific analytical method (typically LC-MS/MS) must be fully validated for the quantification of this compound in plasma, brain homogenate, and microdialysate.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[6]

  • Tracer Use: The use of radiolabeled compounds or fluorescent tracers can aid in quantifying brain uptake, especially in initial screening assays.[7][8][9]

  • Efflux Transporters: Be aware that efflux transporters at the BBB, such as P-glycoprotein (P-gp), can significantly limit the brain penetration of small molecules.[10] Co-dosing with known inhibitors of these transporters can help elucidate their role in this compound's brain permeability.

References

Application Notes and Protocols for Evaluating AZD2858 in an Orthotopic Glioma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and challenging cancers to treat. Novel therapeutic strategies are urgently needed to improve patient outcomes. AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a promising agent in preclinical glioma models.[1][2] These application notes provide a detailed protocol for the evaluation of this compound in an orthotopic glioma model, offering a framework for assessing its therapeutic efficacy and mechanism of action in a clinically relevant setting.

This compound functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[3] Its primary mechanism in glioma cells involves the induction of mitotic catastrophe rather than direct apoptosis.[4] By inhibiting GSK-3, this compound disrupts centrosome function, leading to mitotic failure and subsequent cell death.[1][2][4] This cytotoxic effect has been observed in both established and patient-derived glioma cell lines.[1][2][4] Furthermore, in vivo studies have demonstrated that this compound can delay tumor growth and enhance the efficacy of radiotherapy in glioma xenografts.[1][2]

This document outlines the necessary methodologies for cell line selection and preparation, establishment of an orthotopic glioma model, this compound formulation and administration, and comprehensive in vivo efficacy evaluation.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTargetValueAssay Type
IC₅₀GSK-3α0.9 nMBiochemical Assay
IC₅₀GSK-3β5 nMBiochemical Assay
IC₅₀GSK-3 (unspecified)68 nMBiochemical Assay[3][5]
KᵢGSK-3β4.9 nMBiochemical Assay[3]
IC₅₀Tau Phosphorylation (S396)76 nMCell-based Assay[3]

Table 2: Cytotoxicity of this compound in Glioma Cell Lines

Cell LineTypeIC₅₀ (µM)
U87EstablishedLow µM range[1][2]
U251EstablishedLow µM range[1][2]
GBM1Patient-derivedLow µM range[1][2]
GBM4Patient-derivedLow µM range[1][2]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Utilize well-characterized human glioblastoma cell lines (e.g., U87, U251) or patient-derived glioma stem-like cells (GSCs). For in vivo imaging, select cell lines stably expressing a reporter gene such as luciferase or a fluorescent protein.

  • Culture Conditions: Culture glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: Prior to implantation, harvest cells during their logarithmic growth phase. Wash the cells with phosphate-buffered saline (PBS) and detach them using a gentle enzyme-free dissociation reagent.

  • Cell Viability and Counting: Assess cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.

  • Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10⁴ cells/µL for injection. Keep the cell suspension on ice to maintain viability.

Orthotopic Glioma Model Establishment
  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Stereotactic Surgery:

    • Secure the anesthetized mouse in a stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Using a sterile dental drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates relative to bregma are: 2 mm lateral and 3 mm posterior.

    • Lower a Hamilton syringe with a 26-gauge needle to a depth of 2 mm from the dura.

    • Slowly inject 2 µL of the cell suspension (containing 1 x 10⁵ cells) over 5 minutes to minimize backflow.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesic and monitor the animals daily for any signs of distress, neurological deficits, or tumor-related symptoms such as weight loss or ataxia.

This compound Formulation and Administration
  • Formulation: this compound is orally bioavailable.[6] For oral administration, formulate this compound in a vehicle appropriate for animal studies, such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.

  • Dosage: Based on previous in vivo studies in rats for other indications, a starting dose of 20 mg/kg once daily can be considered.[5][7] Dose-response studies are recommended to determine the optimal therapeutic dose for glioma.

  • Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. Begin treatment once tumors are established, as confirmed by in vivo imaging (typically 7-10 days post-implantation).

In Vivo Efficacy Evaluation
  • Tumor Growth Monitoring:

    • Bioluminescence Imaging (BLI): For luciferase-expressing tumors, inject mice with D-luciferin (150 mg/kg, i.p.) and image using an in vivo imaging system (IVIS). Quantify the bioluminescent signal to monitor tumor burden.

    • Magnetic Resonance Imaging (MRI): Perform T2-weighted and contrast-enhanced T1-weighted MRI scans to visualize tumor volume and morphology.

  • Survival Analysis: Monitor the mice daily and record the date of euthanasia. Euthanize mice when they exhibit predefined clinical endpoints such as significant weight loss, severe neurological deficits, or moribund state. Generate Kaplan-Meier survival curves to compare treatment groups.

  • Histological and Immunohistochemical Analysis:

    • At the study endpoint, perfuse the animals with 4% paraformaldehyde.

    • Harvest the brains and process for paraffin (B1166041) embedding.

    • Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess tumor morphology and infiltration.

    • Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc) to investigate the mechanism of action of this compound.

Mandatory Visualizations

AZD2858_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_mitosis Effect on Mitosis in Glioma This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibition beta_catenin β-catenin GSK3->beta_catenin Phosphorylation DestructionComplex Destruction Complex (Axin, APC, CK1) Proteasome Proteasomal Degradation beta_catenin->Proteasome Ubiquitination & NuclearTranslocation Nuclear Translocation beta_catenin->NuclearTranslocation TCF_LEF TCF/LEF NuclearTranslocation->TCF_LEF Activation GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription GSK3_inhibition GSK-3 Inhibition by this compound Centrosome_disruption Centrosome Disruption GSK3_inhibition->Centrosome_disruption S_phase_arrest S-phase Arrest GSK3_inhibition->S_phase_arrest Mitotic_failure Mitotic Failure Centrosome_disruption->Mitotic_failure Mitotic_catastrophe Mitotic Catastrophe Mitotic_failure->Mitotic_catastrophe S_phase_arrest->Mitotic_catastrophe Cell_death Glioma Cell Death Mitotic_catastrophe->Cell_death

Caption: this compound signaling pathway in glioma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Efficacy Evaluation CellCulture 1. Glioma Cell Culture (Luciferase-labeled) OrthotopicInjection 3. Orthotopic Injection of Glioma Cells CellCulture->OrthotopicInjection AnimalModel 2. Immunocompromised Mice AnimalModel->OrthotopicInjection TumorEstablishment 4. Tumor Establishment (Monitored by BLI) OrthotopicInjection->TumorEstablishment TreatmentGroups 5. Randomization into Treatment Groups (Vehicle vs. This compound) TumorEstablishment->TreatmentGroups Dosing 6. Daily Oral Gavage TreatmentGroups->Dosing TumorMonitoring 7. Tumor Growth Monitoring (BLI / MRI) Dosing->TumorMonitoring Survival 8. Survival Analysis TumorMonitoring->Survival Endpoint 9. Endpoint Analysis (Histology, IHC) Survival->Endpoint

Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

AZD2858 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with AZD2858.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2] Its primary mechanism involves inhibiting GSK-3, which plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate gene transcription.[4] this compound is noted for being brain-permeable and orally bioavailable.[2][3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is poorly soluble in aqueous solutions like water and ethanol.[3][5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][6] A common issue is the precipitation of the compound when stock solutions made with these organic solvents are diluted into aqueous buffers or cell culture media.[3]

Q3: How should this compound powder and stock solutions be stored?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to three years.[3]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to one year. For shorter-term storage, -20°C for up to six months is suitable.[1][3]

Solubility Data

The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility data in common organic solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)Source(s)
DMSO5 mg/mL11.02 mM[6]
DMSO7 mg/mL15.43 mM[5]
DMSO8.0 mg/mL17.64 mM[7]
DMSOSoluble to 10 mM~4.54 mg/mL[2]
DMF10 mg/mL22.05 mM[6]

Note: The molecular weight of this compound is 453.5 g/mol .[6]

Troubleshooting Guide: Solubility Issues

Issue 1: this compound powder is not dissolving completely in DMSO.

  • Solution 1: Verify Solvent Quality. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.[3][5] Always use fresh, anhydrous (water-free) DMSO from a recently opened bottle or one that has been stored properly.

  • Solution 2: Apply Gentle Heat and Sonication. If the compound is slow to dissolve, gently warming the solution can help. Additionally, using an ultrasonic bath for a few minutes can aid in complete dissolution.[3] Exercise caution with heating to prevent any potential degradation of the compound.

Issue 2: this compound precipitates out of solution after dilution into aqueous media.

  • Solution 1: Lower the Final Concentration. The final concentration of this compound in your aqueous buffer or cell culture medium may be too high. Try reducing the final concentration of the compound in your experiment.

  • Solution 2: Reduce the Percentage of DMSO. If permissible in your experimental setup, try to keep the final percentage of DMSO in the aqueous solution as low as possible, ideally below 2% for animal studies if the animal is weak.[1]

  • Solution 3: Utilize a Co-solvent or Formulation. For in vivo studies or challenging in vitro systems, using a formulation with co-solvents and excipients is often necessary to maintain solubility. Refer to the In Vivo Formulation Protocols section below for detailed methods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to reach the target concentration of 10 mM (e.g., add 220.5 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly to mix.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for several minutes.[3]

  • Once fully dissolved, create single-use aliquots in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use (up to six months) or at -80°C for long-term storage (up to one year).[3]

Protocol 2: In Vivo Formulation for a Clear Solution (≥ 1.25 mg/mL)

This protocol is designed to create a clear solution suitable for administration.

  • Prepare a 12.5 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.[1]

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.

  • Mix the solution thoroughly until it is clear and homogeneous.

  • This formulation results in a concentration of ≥ 1.25 mg/mL and should be prepared fresh for each experiment.[1][3]

Protocol 3: In Vivo Formulation for a Suspended Solution (1.25 mg/mL)

This protocol yields a suspended solution that can be used for oral or intraperitoneal injections.

  • Prepare the vehicle by combining the following solvents in order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add this compound to the prepared vehicle to a final concentration of 1.25 mg/mL.

  • Use sonication to ensure a uniform suspension. If phase separation or precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.[1]

  • This formulation should be prepared fresh before each use.

Visual Guides

Signaling Pathway

AZD2858_Mechanism_of_Action cluster_wnt_off Wnt Pathway OFF cluster_wnt_on Wnt Pathway ON (with this compound) GSK3 GSK-3β BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates DestructionComplex Destruction Complex (Axin, APC) DestructionComplex->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation This compound This compound GSK3_inhibited GSK-3β (Inhibited) This compound->GSK3_inhibited Inhibits BetaCatenin_stable β-catenin (Stable) Nucleus Nucleus BetaCatenin_stable->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and gene transcription.
Experimental Workflow

InVivo_Formulation_Workflow cluster_preparation Preparation Steps cluster_mixing Mixing Procedure prep_stock 1. Prepare 12.5 mg/mL This compound in DMSO add_azd 4. Add 100 µL of This compound stock prep_stock->add_azd prep_sbe 2. Prepare 20% SBE-β-CD in Saline add_sbe 3. Add 900 µL of 20% SBE-β-CD solution prep_sbe->add_sbe add_sbe->add_azd mix 5. Mix thoroughly until clear add_azd->mix result Result: Clear Solution (≥ 1.25 mg/mL) mix->result

Caption: Workflow for preparing a clear in vivo formulation of this compound.
Troubleshooting Logic

Solubility_Troubleshooting start Start: Solubility Issue with this compound issue_type What is the issue? start->issue_type powder_dissolve Powder not dissolving in DMSO issue_type->powder_dissolve Dissolving precipitate_dilute Precipitation upon aqueous dilution issue_type->precipitate_dilute Diluting check_dmso Use fresh, anhydrous DMSO? powder_dissolve->check_dmso lower_conc Lower final concentration? precipitate_dilute->lower_conc sonicate Try sonication & gentle warming? check_dmso->sonicate Yes resolved Issue Resolved check_dmso->resolved No, replaced DMSO sonicate->resolved Yes use_formulation Use in vivo formulation protocol? lower_conc->use_formulation No lower_conc->resolved Yes use_formulation->resolved Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Optimizing AZD2858 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD2858 in cell-based assays. Authored for a technical audience, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that plays a crucial role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[1][3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[4] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in various cellular processes.[3][4]

Q2: What are the reported IC50 values for this compound?

A2: this compound demonstrates high potency against both GSK-3 isoforms. The half-maximal inhibitory concentration (IC50) values are reported as:

  • GSK-3α: 0.9 nM[1][2][4][5]

  • GSK-3β: 5 nM[1][2][4][5]

  • GSK-3 (unspecified): 68 nM[1][6]

  • Tau Phosphorylation (S396) in a cell-based assay: 76 nM[1][2]

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: A common starting point for this compound in cell-based assays is a concentration of 1 µM .[6][7] For instance, treating primary isolated human osteoblast-like cells with 1 µM this compound for 12 hours resulted in a 3-fold increase in β-catenin levels.[6][8] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. A range of concentrations from 10 nM to 10,000 nM has been used in NIH-3T3 cells.[6] It has been noted that a lower concentration of 10 nM had no effect on β-catenin levels in one study.[5][8]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO, with a stock solution of up to 10 mM being achievable.[2] For long-term storage, it is recommended to store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[5] When preparing working solutions, it is advisable to use fresh DMSO as moisture can reduce solubility.[6]

Experimental Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: In Vitro Potency of this compound

TargetIC50Assay Type
GSK-3α0.9 nMBiochemical Assay
GSK-3β5 nMBiochemical Assay
GSK-3 (unspecified)68 nMBiochemical Assay
Tau Phosphorylation (S396)76 nMCell-based Assay

Data sourced from multiple references.[1][2][4][5]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell TypeConcentrationIncubation TimeObserved Effect
Primary human osteoblast-like cells1 µM12 hours3-fold increase in β-catenin levels
Human adipose derived stem cells (hADSC)440 nM (EC50)Not Specified1.4-fold increase in TAZ expression
Human adipose derived stem cells (hADSC)1.2 µM (EC50)Not Specified1.4-fold increase in osterix expression
NIH-3T3 cells1 - 10,000 nM4 hoursDose-dependent inhibition of tau phosphorylation

Data compiled from multiple sources.[5][6][8]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Wnt/β-catenin Pathway Activation

AZD2858_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates This compound This compound This compound->Destruction_Complex Inhibits GSK-3 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes Activates

Caption: this compound inhibits GSK-3, preventing β-catenin degradation and activating Wnt target gene transcription.

General Experimental Workflow for this compound Dose-Response Study

AZD2858_Workflow A 1. Cell Seeding - Plate cells at optimal density - Allow cells to adhere overnight B 2. This compound Treatment - Prepare serial dilutions of this compound - Treat cells with a range of concentrations - Include vehicle control (DMSO) A->B C 3. Incubation - Incubate for a predetermined time (e.g., 4, 12, or 24 hours) B->C D 4. Cell Lysis - Wash cells with PBS - Lyse cells in appropriate buffer (e.g., RIPA buffer with inhibitors) C->D E 5. Downstream Analysis - Western Blot for β-catenin/p-Tau - qPCR for Wnt target genes - Cell Viability Assay (e.g., ATP assay) D->E

Caption: A typical workflow for determining the optimal concentration of this compound in a cell-based assay.

Detailed Experimental Protocols

Protocol 1: Western Blotting for β-catenin Stabilization

This protocol is designed to detect the accumulation of β-catenin following treatment with this compound.

Materials:

  • Cell line of interest (e.g., human osteoblast-like cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • Cell Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[6] Aspirate the old medium and add the treatment media to the cells.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours). A 12-hour incubation has been shown to be effective.[6][8]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Quantify band intensities and normalize to the loading control.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound.

  • Troubleshooting Steps:

Troubleshooting_Variability Start High Variability Observed Check_Seeding Review Cell Seeding Technique - Ensure single-cell suspension - Mix cell suspension frequently Start->Check_Seeding Check_Plate Address Edge Effects - Avoid using outer wells - Fill outer wells with PBS or media Start->Check_Plate Check_Mixing Verify Compound Mixing - Ensure thorough mixing of this compound in media - Pipette gently to avoid cell detachment Start->Check_Mixing Re_evaluate Re-run Experiment with Optimized Protocol Check_Seeding->Re_evaluate Check_Plate->Re_evaluate Check_Mixing->Re_evaluate

Caption: A logical workflow for troubleshooting high variability in experimental replicates.

Issue 2: No significant increase in β-catenin levels after this compound treatment.

  • Possible Cause: Sub-optimal concentration of this compound, insufficient incubation time, low GSK-3 expression in the cell line, or inactive compound.

  • Troubleshooting Steps:

Troubleshooting_No_Effect Start No β-catenin Increase Check_Concentration Optimize this compound Concentration - Perform a wider dose-response curve (e.g., 10 nM to 20 µM) Start->Check_Concentration Check_Time Optimize Incubation Time - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) Start->Check_Time Check_Cell_Line Verify Cell Line Suitability - Confirm GSK-3 expression via Western Blot - Test a different, responsive cell line Start->Check_Cell_Line Check_Compound Confirm Compound Activity - Use a fresh stock of this compound - Test in a validated positive control assay Start->Check_Compound Resolution Identify and Address the Root Cause Check_Concentration->Resolution Check_Time->Resolution Check_Cell_Line->Resolution Check_Compound->Resolution

Caption: Troubleshooting workflow for the lack of an expected biological response to this compound.

Issue 3: Observed cytotoxicity at higher concentrations of this compound.

  • Possible Cause: Off-target effects of the compound or sensitivity of the cell line. It is important to note that this compound was discontinued (B1498344) in clinical trials due to toxicity.[8]

  • Troubleshooting Steps:

Troubleshooting_Toxicity Start Cell Toxicity Observed Viability_Assay Determine Cytotoxic Threshold - Run a cell viability assay (e.g., MTT, ATP) - Identify the highest non-toxic concentration Start->Viability_Assay Off_Target_Controls Consider Off-Target Effects - Use a structurally different GSK-3 inhibitor as a control - If possible, perform counter-screening against other kinases Start->Off_Target_Controls Concentration_Range Adjust Experimental Concentration - Use concentrations below the toxic threshold - Focus on the lower end of the dose-response curve Viability_Assay->Concentration_Range Proceed Proceed with Optimized, Non-Toxic Concentrations Concentration_Range->Proceed Off_Target_Controls->Proceed

Caption: A workflow for addressing and mitigating cytotoxicity observed with this compound treatment.

References

Troubleshooting AZD2858: A Technical Support Guide for Inconsistent In Vitro Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results observed with AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you achieve more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with activity against both isoforms, GSK-3α and GSK-3β.[1] Its inhibitory action on GSK-3 leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway.[1][2] This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: What are the reported IC50 values for this compound?

The in vitro potency of this compound can vary slightly depending on the experimental conditions. It is crucial to consider these reported values as a reference range and to determine the optimal concentration for your specific cell system.

TargetIC50 ValueAssay TypeReference
GSK-3α0.9 nMBiochemical Assay[1][2][3]
GSK-3β5 nMBiochemical Assay[1][2][3]
GSK-3 (unspecified)68 nMBiochemical Assay[1][4]
Tau Phosphorylation (S396)76 nMCell-based Assay[1]

Q3: Why was this compound discontinued (B1498344) in clinical trials?

This compound was discontinued in clinical trials due to observations of toxicity and other side effects.[5] Researchers should be mindful of potential off-target effects, particularly when using higher concentrations in their experiments.[5]

Troubleshooting Guide

Issue 1: Inconsistent β-catenin stabilization between experiments.

Potential Causes & Solutions:

  • Cell Line Variability: Different cell lines possess varying levels of endogenous Wnt signaling activity and GSK-3 expression.

    • Recommendation: Use a consistent cell line and passage number for all experiments to minimize variability.[5]

  • Treatment Duration and Concentration: The effect of this compound on β-catenin levels is highly dependent on both the concentration used and the duration of the treatment. For instance, 1 μM of this compound has been shown to significantly increase β-catenin levels after 12 hours in human osteoblast-like cells, while a lower concentration of 10 nM had no effect.[3][5]

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Compound Solubility and Stability: As a small molecule, this compound can have solubility issues, and improper dissolution can lead to inaccurate experimental concentrations.[5]

    • Recommendation: Prepare fresh solutions for each experiment. Stock solutions can be stored at -20°C for up to six months or at -80°C for up to one year.[3][5] Always ensure the compound is fully dissolved before adding it to your cell cultures.

Issue 2: Discrepancies between biochemical and cell-based assay results.

Potential Causes & Solutions:

  • Cellular Uptake and Efflux: The potent IC50 values from biochemical assays may not directly translate to cell-based assays due to factors like cell membrane permeability and active drug efflux pumps.

    • Recommendation: Verify target engagement within the cell using methods like the Cellular Thermal Shift Assay (CETSA) or by measuring downstream pathway modulation (e.g., β-catenin accumulation).[2]

  • Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which can confound results.

    • Recommendation: Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different GSK-3 inhibitor as a control to confirm that the observed phenotype is due to GSK-3 inhibition.

Experimental Protocols

Protocol 1: Western Blotting for β-catenin Stabilization

This protocol details the steps to assess this compound target engagement by measuring the accumulation of β-catenin.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).[2]

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.[2]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody against β-catenin. After washing, incubate with a secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] An increased band intensity for β-catenin in this compound-treated cells compared to the vehicle control indicates target engagement.[2]

Protocol 2: 3D Spheroid Formation and Treatment

This protocol is for assessing the effect of this compound in a more physiologically relevant 3D cell culture model.[6]

  • Spheroid Formation: Culture cells in standard 2D flasks to approximately 80% confluency. Harvest the cells and resuspend them in a complete cell culture medium. Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 2-3 days to allow for spheroid formation.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in a complete medium to achieve the desired final concentrations.[6] Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the appropriate this compound concentration.

  • Downstream Analysis: Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours). Following incubation, proceed with downstream analyses such as viability assays (e.g., CellTiter-Glo® 3D), imaging, or molecular analysis.[6]

Visualizations

AZD2858_Mechanism_of_Action cluster_wnt_off Wnt 'Off' State cluster_wnt_on Wnt 'On' State (with this compound) Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation p_beta_catenin p-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Transcription Wnt Target Gene Transcription TCF_LEF->Gene_Transcription Activation Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Reagents Verify Compound Integrity (Solubility, Storage, Fresh Prep) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentration, Duration) Check_Reagents->Check_Protocol Reagents OK Optimize Perform Dose-Response & Time-Course Experiments Check_Reagents->Optimize Issue Found Check_Cells Assess Cell Line Health (Passage Number, Contamination) Check_Protocol->Check_Cells Protocol OK Check_Protocol->Optimize Issue Found Check_Cells->Start Issue Found Check_Cells->Optimize Cells OK Validate Confirm Target Engagement (e.g., Western Blot for β-catenin) Optimize->Validate Consistent_Results Consistent Results Achieved Validate->Consistent_Results

References

potential off-target effects of AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing AZD2858 in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this potent GSK-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits high affinity for both GSK-3α and GSK-3β isoforms.[3][4][5][6] By inhibiting GSK-3, this compound prevents the phosphorylation of its downstream substrates. A key consequence of this inhibition is the stabilization of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes.[1][7]

Q2: What is the reported selectivity profile of this compound?

A2: this compound has been reported to have a high degree of selectivity for GSK-3, ranging from 70- to over 6000-fold against a panel of other kinases.[3][8] However, a comprehensive public dataset of its full kinase selectivity profile is limited.[3] For a quantitative perspective, the selectivity profile of another highly selective GSK-3 inhibitor, CHIR-99021, is often used as a representative example and shows minimal inhibition of a broad range of other kinases at a concentration of 10 µM.[3]

Q3: I am observing unexpected phenotypic changes in my cell culture after this compound treatment. What could be the cause?

A3: Unexpected phenotypes are likely due to the on-target inhibition of GSK-3, which is a critical node in numerous cellular processes beyond the canonical Wnt/β-catenin pathway.[1][2] For example, in preclinical studies, this compound has been shown to cause a rapid and robust increase in bone formation.[9] While this is an on-target effect, it could be considered an "off-target" outcome if the primary research focus is on a different biological process. It is advisable to consider the diverse roles of GSK-3 in your specific cellular model.

Q4: My experimental results with this compound are not consistent. What are some potential sources of variability?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure proper storage of this compound to maintain its activity.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses to GSK-3 inhibition.

  • Treatment Duration and Concentration: The effects of this compound can be time- and dose-dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. For instance, while 1 µM of this compound increases β-catenin levels in human osteoblast cells, 10 nM has no effect.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibition of GSK-3 activity 1. Incorrect concentration of this compound. 2. Degraded compound. 3. Issues with the kinase assay protocol.1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Use a fresh stock of this compound. 3. Verify the components and conditions of your kinase assay.
High cell toxicity observed in control cell lines 1. High concentration of this compound. 2. Solvent (e.g., DMSO) toxicity.1. Determine the IC50 of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT assay). 2. Ensure the final solvent concentration is not toxic to your cells.
Unexpected increase in bone formation markers On-target effect of GSK-3 inhibition leading to activation of the Wnt/β-catenin pathway in mesenchymal stem cells.This is a known in vivo effect of this compound.[9] Consider if this is a confounding factor for your experiment. Localized delivery of the compound may be an option to minimize systemic effects in vivo.
Discrepancy between biochemical and cellular assay results Poor cell permeability or active efflux of the compound.Assess the cellular uptake of this compound in your experimental model.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Target Value Assay Type Reference
IC50 GSK-3α0.9 nMBiochemical[3][4][5][6]
IC50 GSK-3β5 nMBiochemical[3][4][5][6]
IC50 GSK-3 (unspecified)68 nMBiochemical[7]
Ki GSK-3β4.9 nMBiochemical[1]
IC50 Tau Phosphorylation (S396)76 nMCell-based[1][5][6]
IC50 U251 Human Glioblastoma~1.01 µMCytotoxicity[7]
IC50 U87 Human Glioblastoma~6.52 µMCytotoxicity[7]
IC50 Normal Human Astrocytes~2.9 µMCytotoxicity[7]
IC50 Neural Progenitor Cells~2.5 µMCytotoxicity[7]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against GSK-3 in a biochemical format.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).

    • Prepare solutions of recombinant GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay Procedure:

    • Add the reaction buffer, GSK-3 enzyme, and substrate to the wells of a microplate.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction using a suitable method (e.g., adding EDTA).

  • Detection:

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

AZD2858_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation Destruction_Complex Destruction Complex Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes Activation

Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation.

Experimental_Workflow cluster_Biochemical Biochemical Kinase Assay cluster_Cellular MTT Cytotoxicity Assay B_Start Start B_Reagents Prepare Reagents: - this compound dilutions - GSK-3 enzyme - Substrate - ATP B_Start->B_Reagents B_Incubate Incubate B_Reagents->B_Incubate B_Detect Detect Signal (e.g., Luminescence) B_Incubate->B_Detect B_Analyze Analyze Data (Calculate IC50) B_Detect->B_Analyze B_End End B_Analyze->B_End C_Start Start C_Seed Seed Cells C_Start->C_Seed C_Treat Treat with this compound C_Seed->C_Treat C_MTT Add MTT Reagent C_Treat->C_MTT C_Solubilize Solubilize Formazan C_MTT->C_Solubilize C_Read Read Absorbance C_Solubilize->C_Read C_Analyze Analyze Data (Calculate IC50) C_Read->C_Analyze C_End End C_Analyze->C_End

Caption: Workflow for biochemical and cell-based assays with this compound.

References

Navigating AZD2858-Related Toxicities in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing toxicities associated with the investigational GSK-3 inhibitor, AZD2858, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the Wnt signaling pathway, promoting the transcription of genes involved in cell proliferation and differentiation.[2][3]

Q2: What is the most commonly observed toxicity in animal studies with this compound?

A2: The primary and most consistently reported toxicity associated with this compound in animal studies is hyperostosis, which is an excessive growth of bone tissue.[4] This is considered an on-target effect, directly resulting from the sustained activation of the Wnt signaling pathway, which is a key regulator of bone formation.[2]

Q3: At what doses and duration of treatment does hyperostosis become a concern in rats?

A3: Studies in rats have shown a clear dose and duration-dependent development of hyperostosis. Oral administration of this compound at doses around 20-30 mg/kg daily can lead to observable changes in bone. One study reported the following progression:

  • Mild hyperostosis: Observed following 7 days of treatment.

  • Moderate hyperostosis: Observed following 14 days of treatment.

  • Severe hyperostosis: Observed following 21 to 28 days of treatment.[4]

Q4: Are there other potential toxicities associated with this compound?

A4: While hyperostosis is the most prominent finding in preclinical studies, it is important to note that clinical trials with this compound were terminated due to undisclosed "toxicity, ineffectiveness and other side-effects."[4] Preclinical studies on other GSK-3 inhibitors have shown a range of effects due to the ubiquitous nature of GSK-3 in cellular processes. A study on a similar GSK-3 inhibitor, AZD7969, revealed hyperplasia in various tissues including the gastrointestinal tract, liver, kidney, and adrenals, as well as an off-target effect of increased iron loading in the liver and small intestine in both rats and dogs.[5] Researchers should therefore maintain a comprehensive monitoring program for any unexpected clinical signs.

Troubleshooting Guide: Managing Hyperostosis

This guide provides a systematic approach to identifying, monitoring, and managing hyperostosis in animal models treated with this compound.

Problem: Suspected Hyperostosis

Symptoms/Clinical Signs:

  • Palpable thickening or irregularities of long bones, jaw, or skull.

  • Reluctance to move, altered gait, or signs of pain upon handling.

  • Changes in food consumption and body weight, potentially due to discomfort.

  • In severe cases, neurological signs may occur due to nerve entrapment by excessive bone growth.

Troubleshooting Workflow:

A Observe Clinical Signs (e.g., altered gait, palpable bone changes) B Perform Radiographic Imaging (X-ray, micro-CT) A->B C Quantitative Analysis (Bone Mineral Density, Bone Volume) B->C E Consult with Veterinary Staff B->E D Histopathological Evaluation (Post-mortem) C->D D->E F Adjust Experimental Protocol (Dose reduction, shorter duration, drug holidays) E->F G Consider Humane Endpoints E->G

Caption: Workflow for troubleshooting suspected hyperostosis.

Monitoring and Assessment Protocols

1. Clinical Observations:

  • Frequency: Daily.

  • Parameters to Monitor:

    • General appearance and posture.

    • Gait and mobility.

    • Palpation of long bones and craniofacial structures for any abnormalities.

    • Body weight and food/water intake.

    • Any signs of pain or distress.

2. Radiographic Monitoring:

  • Methodology:

    • Utilize standard X-ray or, for more detailed analysis, micro-computed tomography (micro-CT).

    • Anesthetize animals according to approved institutional protocols to ensure proper positioning and minimize stress.

    • Obtain images of relevant skeletal sites (e.g., femurs, tibias, skull, spine) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).

  • Qualitative Assessment: Look for evidence of new bone formation, thickening of cortical bone, and changes in bone morphology. The appearance has been described as "flowing ossifications".[6]

  • Quantitative Assessment (Micro-CT):

    • Bone Mineral Density (BMD).

    • Bone Volume / Total Volume (BV/TV).

    • Cortical thickness.

3. Histopathological Evaluation:

  • Methodology:

    • At the end of the study, or if humane endpoints are reached, collect relevant bone tissues.

    • Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Decalcify bone samples as required.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Assessment:

    • Examine for evidence of increased osteoblastic activity, woven bone formation, and altered bone architecture.[7]

    • Assess the periosteum for thickening and increased cellularity.

    • Evaluate surrounding tissues for any signs of inflammation or compression.

Data Summary

Table 1: Effects of this compound on Bone Parameters in Rats

ParameterDoseDurationObservationReference
Trabecular Bone Mass20 mg/kg/day (oral)2 weeks172% of control (total Bone Mineral Content)[8][9]
Cortical Bone Mass20 mg/kg/day (oral)2 weeks111% of control (total Bone Mineral Content)[8][9]
Vertebral Compression Strength20 mg/kg/day (oral)2 weeks370% of control (Load at failure)[8]
Femoral Diaphyseal Strength20 mg/kg/day (oral)2 weeks115% of control (Load at failure)[8]
Bone Formation Marker (Osteocalcin)20 mg/kg/day (oral)2 weeks146% of control[8]
Bone Resorption Marker (CTX)20 mg/kg/day (oral)2 weeks189% of control[8]
Callus Mineral Density30 µmol/kg/day (~20 mg/kg) (oral)2 weeks28% increase vs. vehicle[10]
Callus Mineral Density30 µmol/kg/day (~20 mg/kg) (oral)3 weeks38% increase vs. vehicle[10]
Callus Mineral Content30 µmol/kg/day (~20 mg/kg) (oral)2 weeks81% increase vs. vehicle[10]
Callus Mineral Content30 µmol/kg/day (~20 mg/kg) (oral)3 weeks93% increase vs. vehicle[10]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 A This compound B GSK-3 A->B Inhibits C β-catenin Degradation B->C Promotes D β-catenin Accumulation C->D Inhibition Leads to E Nuclear Translocation D->E F Wnt Target Gene Transcription E->F G Increased Bone Formation (Hyperostosis) F->G

Caption: this compound Mechanism of Action Leading to Hyperostosis.

A Animal Acclimatization & Baseline Measurements B This compound Administration (e.g., 20-30 mg/kg/day, oral) A->B C Daily Clinical Monitoring (Gait, Palpation, Body Weight) B->C F Endpoint: Tissue Collection (Bone, other organs of interest) B->F D Weekly/Bi-weekly Radiographic Imaging C->D E Data Analysis (BMD, Bone Volume) D->E H Final Report & Interpretation E->H G Histopathological Analysis (H&E Staining) F->G G->H

References

AZD2858 Technical Support Center: Enhancing In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of AZD2858. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.

Q2: What are the reported IC₅₀ values for this compound?

The half-maximal inhibitory concentration (IC₅₀) values for this compound against the two GSK-3 isoforms are:

IsoformIC₅₀ (nM)
GSK-3α0.9
GSK-3β5

An overall IC₅₀ for GSK-3 has also been reported as 68 nM. These slight variations may be due to different experimental conditions.

Troubleshooting Guides

Q3: We are observing suboptimal or inconsistent efficacy in our in vivo bone healing studies. What are potential causes and solutions?

Suboptimal efficacy in bone healing models can arise from several factors. Below is a troubleshooting guide to address these issues.

Potential CauseRecommended Solution
Inadequate Dosing In rats, oral administration of this compound has shown a dose-dependent increase in trabecular bone mass, with a maximum effect observed at 20 mg/kg once daily.[1] For fracture healing studies in rats, a dose of 20 mg/kg (30 µmol/kg) administered daily has been shown to be effective.[1] Ensure accurate dose calculations and consistent daily administration.
Improper Formulation This compound has poor aqueous solubility. For oral gavage, a common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For a clearer solution, 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used. It is crucial to ensure the compound is fully dissolved or homogenously suspended before each administration.
Timing of Assessment Significant changes in bone turnover biomarkers, such as increased P1NP and decreased TRAcP-5b, can be observed as early as 3-7 days post-treatment initiation.[2] Histological and radiological assessments of bone formation and fracture healing will require longer treatment durations, typically 2 to 3 weeks.[1]
Animal Model Variability The age, weight, and strain of the animals can influence the rate of bone healing and the response to treatment. Ensure consistency in the animal model used across all experimental groups.

Q4: Our in vivo glioma xenograft studies are not showing the expected tumor growth delay. What should we troubleshoot?

Several factors can contribute to a lack of efficacy in glioma models. Consider the following troubleshooting steps.

Potential CauseRecommended Solution
Insufficient Drug Exposure For orthotopic glioma xenograft models, oral gavage of this compound at a dose of 10 mg/kg/day for 10 consecutive days has been shown to be effective in combination with radiotherapy.[3] Ensure the formulation is prepared correctly to achieve the desired concentration and bioavailability.
Inappropriate Treatment Schedule In combination with radiotherapy, this compound has been administered starting immediately after the radiation treatment.[3] The timing and sequence of combination therapies can be critical for achieving a synergistic effect.
Tumor Model Resistance The sensitivity of different glioma cell lines to GSK-3 inhibition can vary. Confirm the in vitro sensitivity of your chosen cell line to this compound before proceeding with in vivo studies.
Drug Formulation and Stability Prepare fresh dilutions of this compound for in vivo studies from a DMSO stock solution. For oral administration, dilute the stock in Milli-Q water immediately before use.[3] Ensure the compound remains in solution or suspension during administration.

Q5: We are observing precipitation when preparing this compound solutions for our experiments. How can we improve its solubility?

This compound is sparingly soluble in aqueous solutions. The following table provides guidance on preparing solutions for in vitro and in vivo use.

ApplicationRecommended Solvent/VehiclePreparation Protocol
In Vitro Stock Solution DMSOPrepare a stock solution of 10 mM in 100% DMSO. Store at -20°C for short-term and -80°C for long-term storage.
In Vivo Oral Gavage (Suspension) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1. Dissolve this compound in DMSO first. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Finally, add Saline to the desired volume. Use sonication to aid suspension.
In Vivo Oral Gavage (Solution) 20% SBE-β-CD in Saline1. Prepare a stock solution of this compound in DMSO. 2. Add the DMSO stock to the 20% SBE-β-CD in Saline solution. This can help to achieve a clear solution.

Experimental Protocols

Protocol 1: In Vivo Rat Fracture Healing Model

This protocol is based on studies demonstrating the efficacy of this compound in promoting fracture healing in rats.[1]

  • Animal Model: Use skeletally mature female Sprague-Dawley rats.

  • Fracture Induction: Under anesthesia, create a closed, transverse fracture in the mid-diaphysis of the femur. A femoral nail can be inserted for internal fixation.

  • Drug Formulation: Prepare a suspension of this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Dosing Regimen: Administer this compound orally at a dose of 20 mg/kg daily for up to 3 weeks. A control group should receive the vehicle only.

  • Efficacy Assessment:

    • Biomarker Analysis: Collect blood samples at baseline and at various time points (e.g., days 3, 7, 14, 21) to measure serum levels of bone formation (P1NP) and resorption (TRAcP-5b) markers.

    • Radiographic Analysis: Perform X-rays at weekly intervals to monitor fracture healing and callus formation.

    • Micro-CT Analysis: At the end of the study, harvest the femurs for high-resolution micro-computed tomography (µCT) analysis to quantify callus volume, bone mineral density, and other structural parameters.

    • Biomechanical Testing: Perform four-point bending tests on the healed femurs to assess their mechanical strength.

    • Histology: Decalcify the femurs and perform histological staining (e.g., H&E, Safranin O/Fast Green) to evaluate the cellular composition of the fracture callus.

Protocol 2: In Vivo Orthotopic Glioma Xenograft Model with Combination Radiotherapy

This protocol details the use of this compound in combination with radiotherapy in a mouse model of glioma.[3]

  • Cell Lines and Animal Model: Use patient-derived or established glioma cell lines (e.g., U87, U251). Implant the cells stereotactically into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Drug Formulation: Prepare this compound from a 10 mM stock in DMSO. For oral gavage, dilute the stock solution in Milli-Q water immediately before administration.

  • Treatment Groups:

    • Vehicle control

    • This compound alone (10 mg/kg/day, oral gavage for 10 days)

    • Radiotherapy alone (e.g., 3 fractions of 5 Gy on consecutive days)

    • This compound in combination with radiotherapy

  • Treatment Schedule: Begin this compound administration immediately following the first dose of radiation.

  • Efficacy Assessment:

    • Tumor Growth Delay: Monitor tumor volume regularly using imaging.

    • Survival Analysis: Monitor the survival of the animals in each treatment group.

    • Immunohistochemistry: At the end of the study, harvest the brains and perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and centrosome integrity.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Fracture Healing Model[1]
ParameterTime PointThis compound (20 mg/kg/day) vs. Vehicle
Callus Mineral Density 2 weeks+28%
3 weeks+38%
Callus Mineral Content 2 weeks+81%
3 weeks+93%
Table 2: In Vitro Cytotoxicity of this compound in Glioma Cell Lines[3]
Cell LineIC₅₀ (µM)
U251~1.01
U87~6.52
GBM1 (patient-derived)~2.5
GBM4 (patient-derived)~2.9

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (GSK-3, APC, Axin) Dishevelled->Destruction_Complex inhibits GSK3 GSK-3 Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates for degradation APC APC Axin Axin Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to Destruction_Complex->Beta_Catenin This compound This compound This compound->GSK3 inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: this compound inhibits GSK-3, preventing β-catenin degradation and promoting gene transcription.

Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy Observed Check_Dose Verify Dosing and Administration Route Start->Check_Dose Check_Formulation Assess Formulation and Solubility Start->Check_Formulation Check_Schedule Review Treatment Schedule and Duration Start->Check_Schedule Check_Model Evaluate Animal Model Consistency Start->Check_Model Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose Optimize_Formulation Prepare Fresh/Optimized Formulation Check_Formulation->Optimize_Formulation Optimize_Schedule Adjust Treatment Timing/Duration Check_Schedule->Optimize_Schedule Standardize_Model Standardize Animal Strain, Age, and Weight Check_Model->Standardize_Model End Improved Efficacy Optimize_Dose->End Optimize_Formulation->End Optimize_Schedule->End Standardize_Model->End

Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.

References

Technical Support Center: Overcoming Resistance to AZD2858 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the GSK-3 inhibitor, AZD2858, in their cancer cell experiments. The information provided is based on established principles of drug resistance in oncology and the known mechanism of action of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in a previously sensitive cell line (Higher IC50). 1. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) can pump this compound out of the cells, reducing its intracellular concentration.[1][2] 2. Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel survival pathways to compensate for GSK-3 inhibition. This could involve activation of PI3K/Akt/mTOR or MAPK/ERK signaling.[3][4] 3. Target Alteration: Although less common for kinase inhibitors, mutations in the GSK-3β gene could potentially alter the drug binding site.1. Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of ABC transporters (e.g., Verapamil for ABCB1, Ko143 for ABCG2) to see if sensitivity to this compound is restored. 2. Pathway Analysis: Perform Western blotting or phospho-kinase arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK) in resistant versus sensitive cells. Consider combination therapy with inhibitors of the identified activated pathway. 3. Gene Sequencing: Sequence the GSK-3β gene in resistant clones to identify any potential mutations.
Cells initially arrest in S-phase and undergo mitotic catastrophe, but a subpopulation resumes proliferation. 1. Adaptation and Upregulation of Pro-survival Autophagy: Inhibition of GSK-3 can induce a pro-survival autophagic response in some cancer cells, allowing them to clear damaged components and survive treatment.[5] 2. Selection of a Pre-existing Resistant Clone: The initial cell population may have been heterogeneous, containing a small number of cells with intrinsic resistance mechanisms.1. Inhibition of Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., Chloroquine, 3-Methyladenine) and assess for enhanced cytotoxicity. Monitor autophagy markers like LC3-II by Western blot. 2. Clonal Selection and Characterization: Isolate the proliferating clones and characterize their molecular profile (as described in the first problem) to understand the specific resistance mechanism.
In vivo tumor models show initial response to this compound followed by relapse. 1. Pharmacokinetic Issues: Poor drug penetration into the tumor microenvironment or rapid metabolism of this compound could lead to suboptimal drug concentrations. 2. Tumor Microenvironment-Mediated Resistance: Stromal cells or hypoxia within the tumor can secrete growth factors that activate pro-survival signaling in cancer cells, overriding the effects of GSK-3 inhibition.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in plasma and tumor tissue over time. Assess target engagement by measuring the levels of phosphorylated β-catenin in the tumor.[6] 2. Combination Therapy Targeting the Microenvironment: Consider combining this compound with agents that target the tumor microenvironment, such as anti-angiogenic drugs or inhibitors of key growth factor receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[7] By inhibiting GSK-3, this compound leads to the stabilization of β-catenin and activation of the canonical Wnt signaling pathway. In cancer cells, particularly glioma, it has been shown to induce cytotoxicity by causing centrosome destabilization, leading to mitotic failure and S-phase arrest.[6][8]

Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What should I check?

A2: Firstly, confirm the activity of your this compound compound. You can perform an in vitro kinase assay to verify its inhibitory effect on GSK-3. Secondly, ensure that the cell line you are using has a functional GSK-3 signaling pathway that is relevant to its proliferation and survival. You can assess the baseline levels of GSK-3 expression and the phosphorylation of its downstream targets. Finally, consider that some cell lines may have intrinsic resistance to GSK-3 inhibition.

Q3: Are there any known combination strategies to enhance the efficacy of this compound?

A3: Yes, studies in glioma models have shown that combining this compound with radiotherapy enhances its cytotoxic effects.[6][8] Based on general principles of cancer therapy, combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/mTOR or MEK inhibitors) could be a rational approach to overcoming resistance.

Q4: How can I monitor the target engagement of this compound in my experiments?

A4: A reliable method to monitor target engagement is to measure the levels of proteins that are direct or indirect targets of GSK-3. An increase in the levels of β-catenin is a hallmark of GSK-3 inhibition.[7][9] You can perform a Western blot to detect changes in β-catenin levels in your treated cells or tissues.

Data Presentation

Table 1: IC50 Values of this compound in Glioma Cell Lines

Cell LineTypeIC50 (µM)
U87Established GlioblastomaLow micromolar range
U251Established GlioblastomaLow micromolar range
GBM1Patient-derived GlioblastomaLow micromolar range
GBM4Patient-derived GlioblastomaLow micromolar range
(Data sourced from a study on the effect of GSK-3 inhibition in glioma.)[8]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blotting for β-catenin

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against β-catenin overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

GSK3_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin Axin Dishevelled->Axin Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3 GSK-3 GSK3->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes This compound This compound This compound->GSK3 Nucleus Nucleus

Caption: Canonical Wnt/GSK-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Sensitive Cancer Cell Line Chronic_Treatment Chronic Treatment with this compound Start->Chronic_Treatment Resistance_Development Development of Resistant Phenotype (Increased IC50) Chronic_Treatment->Resistance_Development Isolate_Clones Isolate Resistant Clones Resistance_Development->Isolate_Clones Molecular_Profiling Molecular Profiling Isolate_Clones->Molecular_Profiling Gene_Expression Gene Expression Analysis (RNA-seq) Molecular_Profiling->Gene_Expression Protein_Expression Protein Expression/ Phosphorylation (Western Blot, Proteomics) Molecular_Profiling->Protein_Expression Gene_Sequencing GSK-3β Gene Sequencing Molecular_Profiling->Gene_Sequencing Identify_Mechanism Identify Potential Resistance Mechanism Gene_Expression->Identify_Mechanism Protein_Expression->Identify_Mechanism Gene_Sequencing->Identify_Mechanism Hypothesis_Testing Hypothesis Testing Identify_Mechanism->Hypothesis_Testing Combination_Therapy Combination Therapy (e.g., with Pathway Inhibitor) Hypothesis_Testing->Combination_Therapy Efflux_Pump_Inhibition Efflux Pump Inhibition Hypothesis_Testing->Efflux_Pump_Inhibition Resensitization Assess for Re-sensitization Combination_Therapy->Resensitization Efflux_Pump_Inhibition->Resensitization

Caption: Experimental workflow for investigating and overcoming resistance to this compound.

References

Technical Support Center: AZD2858 Preclinical Data Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of translating AZD2858 preclinical data.

Frequently Asked Questions (FAQs)

Q1: We observe a significant increase in bone formation in our in vivo rodent models, but are concerned about the translatability of this finding. What should we consider?

A1: The potent osteogenic effect of this compound is a consistent finding in preclinical studies.[1][2] However, this pronounced anabolic activity on bone can also be a significant translational hurdle. Preclinical toxicology studies with GSK-3 inhibitors have shown that the underlying mechanism, potent activation of the Wnt/β-catenin pathway, can lead to uncontrolled cell proliferation in various tissues.[3]

Troubleshooting:

  • Dose-Response and Exposure Analysis: Carefully evaluate the dose-response relationship for bone formation versus potential hyperplastic effects in other tissues. It is crucial to determine if a therapeutic window exists where desired osteogenic effects are achieved without significant off-target tissue changes.

  • Histopathological Evaluation: Conduct thorough histopathological examinations of a comprehensive panel of tissues, not just bone. Pay close attention to tissues with active stem cell compartments that are responsive to Wnt/β-catenin signaling.[3]

  • Biomarker Monitoring: Monitor serum biomarkers for both bone formation (e.g., P1NP) and resorption (e.g., TRAcP-5b) to understand the dynamics of bone turnover.[4][5] Unbalanced and excessively rapid bone formation might not translate to biomechanically sound bone in the long term.

Q2: Our in vitro experiments show variable IC50 values for this compound. How can we ensure consistency and accurate interpretation?

A2: Discrepancies in IC50 values can arise from variations in experimental conditions. This compound is a potent GSK-3 inhibitor with reported IC50 values in the low nanomolar range for GSK-3α and GSK-3β.[4][6][7] However, cellular context and assay format can influence these values.

Troubleshooting:

  • Standardized Protocols: Adhere to standardized protocols for your kinase assays. Key parameters to control include ATP concentration, substrate specificity, and incubation times.

  • Cellular Context: Be aware that the cellular IC50 for downstream effects, such as inhibition of tau phosphorylation, will likely be higher than the biochemical IC50 for the purified enzyme.[6][7]

  • Comparative Analysis: When comparing your results to published data, ensure that the experimental conditions are as similar as possible. Consider running a known GSK-3 inhibitor with a well-established IC50 as a positive control.

Troubleshooting Guides

Problem: Difficulty in replicating the reported in vivo efficacy of this compound on fracture healing.

Solution: The preclinical efficacy of this compound in accelerating fracture healing has been demonstrated in rodent models.[8] Challenges in replication may stem from the experimental model or drug formulation.

  • Animal Model: The choice of fracture model and animal strain can impact outcomes. Ensure that the fracture model creates a sufficiently challenging healing environment to observe the effects of the inhibitor.

  • Drug Formulation and Administration: this compound is orally bioavailable.[6][7] However, ensure proper formulation and dosing to achieve adequate plasma concentrations. Consider performing pharmacokinetic studies to correlate exposure with efficacy.

  • Timing of Treatment: The timing of treatment initiation and its duration are critical. The canonical Wnt/β-catenin pathway plays a key role in the early stages of fracture repair.

Problem: Unexpected cytotoxicity observed in non-cancerous cell lines.

Solution: While this compound has shown cytotoxic effects in glioma stem cells, its impact on normal cells should be carefully evaluated.[9]

  • Cell Line Authentication: Verify the identity and purity of your cell lines to rule out contamination or misidentification.

  • Dose-Response Curves: Generate detailed dose-response curves to determine the cytotoxic concentration range for your specific cell lines.

  • Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) to understand if it is related to on-target GSK-3 inhibition or potential off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/ProcessIC50Cell Line/SystemReference
GSK-3α0.9 nMBiochemical Assay[4][6][7]
GSK-3β5 nMBiochemical Assay[4][6][7]
GSK-3β dependent phosphorylation68 nMIn vitro assay[4][5]
Tau Phosphorylation76 nMIn vitro assay[6][7]

Table 2: In Vivo Effects of this compound in Rats

ParameterDoseDurationEffectReference
Trabecular Bone Mass20 mg/kg/day2 weeks172% of control[1][2]
Cortical Bone Mass20 mg/kg/day2 weeks111% of control[1][2]
Vertebral Compression Strength20 mg/kg/day2 weeks370% of control[1][2]
Femoral Diaphyseal Strength20 mg/kg/day2 weeks115% of control[2]

Experimental Protocols

Protocol 1: In Vitro GSK-3 Kinase Assay

  • Reagents: Recombinant human GSK-3β, GSK-3 substrate peptide, [γ-33P]ATP, kinase buffer, 96-well filter plates, and scintillation fluid.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, combine the GSK-3β enzyme, substrate peptide, and this compound at various concentrations in kinase buffer.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Western Blot for β-catenin Accumulation

  • Cell Culture and Treatment:

    • Plate human osteoblast-like cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 12 hours).[5]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

AZD2858_Mechanism_of_Action cluster_wnt_pathway Canonical Wnt Signaling Pathway cluster_this compound This compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation GSK3 GSK-3 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->GSK3 Inhibition

Caption: Mechanism of action of this compound in the canonical Wnt signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., Osteoblasts, Glioma cells) Kinase Assay->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Western_Blot Western Blot (β-catenin, p-Tau) Treatment->Western_Blot Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Treatment->Cytotoxicity_Assay Data_Integration Data Integration & Translational Assessment Western_Blot->Data_Integration Cytotoxicity_Assay->Data_Integration Animal_Model Rodent Model (e.g., Fracture, Orthotopic Xenograft) Dosing This compound Administration (Oral Gavage) Animal_Model->Dosing Efficacy_Endpoints Efficacy Endpoints (Bone Density, Tumor Volume) Dosing->Efficacy_Endpoints Tox_Endpoints Toxicology Endpoints (Histopathology, Biomarkers) Dosing->Tox_Endpoints Efficacy_Endpoints->Data_Integration Tox_Endpoints->Data_Integration

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Technical Support Center: AZD2858 for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining AZD2858 dosage for optimal bone regeneration. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in promoting bone regeneration?

A1: this compound is a potent inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1][2] By inhibiting GSK-3β, it prevents the degradation of β-catenin, a key component of the canonical Wnt signaling pathway.[1][3] This leads to the accumulation and nuclear translocation of β-catenin, which then activates gene transcription programs essential for osteoblast differentiation and bone formation.[1][2]

Q2: What is the recommended effective dose of this compound in preclinical rodent models?

A2: In rat models, a dose of 20 mg/kg administered orally once daily has been shown to be effective for increasing bone mass and promoting fracture healing.[2][3][4][5] This dosage demonstrated a maximal effect on increasing trabecular bone mass.[2][5]

Q3: How does this compound affect bone healing?

A3: Studies in rat femoral fracture models have shown that this compound accelerates fracture healing.[3][4] Interestingly, it appears to promote direct bone repair through intramembranous ossification, rather than the typical endochondral ossification process that involves a cartilage intermediate.[3][4] This suggests that this compound drives mesenchymal stem cells directly towards an osteoblastic lineage.[3][4]

Q4: What are the expected effects of this compound on bone turnover markers?

A4: Treatment with this compound has been shown to increase serum markers of both bone formation and resorption.[2][5] Specifically, significant increases in the formation marker osteocalcin (B1147995) and the resorption marker CTX have been observed.[2][5] More recent studies have also shown an increase in the formation marker P1NP and a decrease in the resorption marker TRAcP-5b, suggesting an overall anabolic effect.[6][7]

Q5: Are there any known off-target effects or safety concerns with systemic administration of this compound?

A5: As a global agonist of the Wnt/β-catenin pathway, there are potential concerns about off-target effects due to the pathway's broad involvement in various biological processes.[1] While preclinical studies have highlighted a robust increase in bone formation, thorough investigation of potential long-term effects is necessary.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Suboptimal bone formation in vivo. - Incorrect Dosage: The dose of this compound may be too low. - Poor Bioavailability: Issues with the vehicle or administration route. - Animal Model Variability: Differences in age, sex, or strain of the animals.- Dose Titration: Perform a dose-response study to determine the optimal dosage for your specific model. The 20 mg/kg daily oral dose in rats is a good starting point.[2][3][5] - Vehicle Optimization: Ensure this compound is properly solubilized. The vehicle used in published studies should be followed. - Standardize Animal Models: Use animals of the same age, sex, and strain as those in the cited literature (e.g., female Sprague-Dawley rats for bone mass studies, young male Sprague-Dawley rats for fracture healing).[1]
Inconsistent results in vitro. - Cell Culture Conditions: Suboptimal media, serum, or cell density. - This compound Stability: Degradation of the compound in solution.- Optimize Culture Conditions: Ensure appropriate osteogenic differentiation media is used. - Fresh Preparation: Prepare fresh solutions of this compound for each experiment from a frozen stock.[6]
Unexpected changes in bone resorption markers. - Complex Biological Response: this compound can initially increase both bone formation and resorption markers.[2][5]- Time-Course Analysis: Measure bone turnover markers at multiple time points to understand the dynamic response to treatment. Studies have shown a more favorable anabolic profile (increased formation, decreased resorption markers) over time.[6][7]
Lack of endochondral ossification in fracture healing models. - Mechanism of Action: This is an expected outcome. This compound promotes intramembranous ossification.[3][4]- Re-evaluate Endpoints: Focus on endpoints relevant to intramembranous ossification, such as direct bone matrix deposition and osteoblast activity at the fracture site.

Quantitative Data from Preclinical Studies

Table 1: Effects of this compound on Bone Mass in Rats
ParameterTreatment Group (20 mg/kg/day)Control Group% Change vs. ControlStudy DurationAnimal ModelCitation
Total Trabecular BMC --172%2 weeksFemale Sprague-Dawley Rats[2][5]
Total Cortical BMC --111%2 weeksFemale Sprague-Dawley Rats[2][5]
Vertebral Compression Strength (Load at failure) --370%2 weeksFemale Sprague-Dawley Rats[2][5]
Femoral Diaphyseal Strength (Load at failure) --115%2 weeksFemale Sprague-Dawley Rats[2][5]
Serum Osteocalcin --146%2 weeksFemale Sprague-Dawley Rats[2][5]
Serum CTX --189%2 weeksFemale Sprague-Dawley Rats[2][5]
Table 2: Effects of this compound on Fracture Healing in Rats
ParameterTreatment Group (20 mg/kg/day)Control Group% Change vs. ControlTime PointAnimal ModelCitation
Callus Mineral Density --28%2 weeksYoung Male Sprague-Dawley Rats[3][4]
Callus Mineral Density --38%3 weeksYoung Male Sprague-Dawley Rats[3][4]
Callus Mineral Content --81%2 weeksYoung Male Sprague-Dawley Rats[3][4]
Callus Mineral Content --93%3 weeksYoung Male Sprague-Dawley Rats[3][4]

Experimental Protocols

Rat Femoral Fracture Healing Model
  • Animal Model: Young male Sprague-Dawley rats.[1]

  • Fracture Induction: A mid-diaphyseal, transverse fracture of the femur is created after the insertion of a femoral nail for stabilization.[1]

  • Treatment Groups:

    • This compound Group: Oral administration of this compound at a dose of 30 µmol/kg (approximately 20 mg/kg) daily.[1][3]

    • Control Group: Administration of a vehicle solution.[1]

  • Duration: Treatment is administered for up to 3 weeks.[1][3]

  • Analytical Methods:

    • Histology: Performed at 4 days, and 1, 2, and 3 weeks post-fracture to assess callus composition.[1]

    • Radiography (X-ray): Conducted at 2 and 3 weeks to visualize fracture healing.[1]

    • Peripheral Quantitative Computed Tomography (pQCT): Used at 2 and 3 weeks to measure bone mineral density and content of the callus.[1]

    • Biomechanical Testing: Four-point bending tests are performed on the fractured femora at 2 and 3 weeks to determine bone strength.[1]

Rat Bone Mass Study
  • Animal Model: Female Sprague-Dawley rats.[1]

  • Treatment Groups:

    • This compound Group: Oral administration at 20 mg/kg once daily.[2][5]

    • Control Group: Administration of a vehicle solution.[1]

  • Duration: Two weeks of daily treatment.[2][5]

  • Analytical Methods:

    • pQCT/µCT: To assess bone mineral density, bone mineral content, and trabecular microarchitecture.

    • Biomechanical Testing: Vertebral compression and three-point bending tests of the femora.[2][5]

    • Serum Biomarker Analysis: Measurement of bone turnover markers such as Osteocalcin, CTX, P1NP, and TRAcP-5b.[2][5][6][7]

    • Histomorphometry: To quantify indices of bone formation.[2][5]

Visualizations

AZD2858_Mechanism_of_Action cluster_wnt Wnt Signaling Pathway cluster_nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits BetaCatenin_P Phosphorylated β-catenin GSK3b->BetaCatenin_P Phosphorylates Proteasome Proteasome BetaCatenin_P->Proteasome Targeted for Degradation Degradation Proteasome->Degradation BetaCatenin β-catenin (Accumulation) Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Activates Osteoblastogenesis Osteoblast Differentiation & Bone Formation GeneTranscription->Osteoblastogenesis

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Experimental_Workflow_Fracture_Healing start Start: Young Male Sprague-Dawley Rats fracture Femoral Fracture Induction (with nail stabilization) start->fracture grouping Randomization into Groups fracture->grouping treatment Daily Oral Administration: - this compound (20 mg/kg) - Vehicle grouping->treatment duration Treatment Duration: Up to 3 weeks treatment->duration analysis Analysis Time Points: 4 days, 1, 2, & 3 weeks duration->analysis histology Histology analysis->histology 4d, 1, 2, 3 wk imaging Radiography (X-ray) & pQCT analysis->imaging 2, 3 wk biomechanics Biomechanical Testing (4-point bending) analysis->biomechanics 2, 3 wk end End: Data Interpretation histology->end imaging->end biomechanics->end

References

identifying potential confounding factors in AZD2858 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and identifying potential confounding factors in experiments involving AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2] Its principal mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.[1][3]

Q2: What are the known downstream effects of this compound treatment in vitro?

A2: In vitro, this compound treatment has been shown to induce a 3-fold increase in β-catenin levels in primary isolated human osteoblast-like cells.[3] It also stimulates the commitment of human adipose-derived stem cells (hADSCs) towards osteoblasts and promotes osteogenic mineralization.[3] In the context of cancer research, this compound has demonstrated cytotoxicity in glioma cell lines by promoting centrosome disruption, mitotic failure, and S-phase arrest.[4]

Q3: What are the reported in vivo effects of this compound?

A3: In animal models, oral administration of this compound has been shown to increase bone mass and accelerate fracture healing in rats.[5] Treatment with this compound leads to a dose-dependent increase in trabecular bone mass.[5] In glioma xenograft models, this compound has been observed to delay tumor growth.[4]

Q4: Why was the clinical development of this compound discontinued (B1498344)?

A4: The development of this compound was discontinued due to unspecified "toxic side effects".[6] The specific nature of these toxicities is not publicly available. This lack of detailed information necessitates careful toxicity assessment in any new experimental model.

Troubleshooting Guide: Identifying Potential Confounding Factors

This guide provides a structured approach to identifying and mitigating potential confounding factors during your this compound experiments.

Issue 1: Unexpected or Off-Target Cellular Phenotypes

Potential Cause: While this compound is reported to be highly selective for GSK-3, off-target kinase inhibition is a potential confounding factor for any small molecule inhibitor.[1] Publicly available, comprehensive kinase selectivity screening data for this compound is limited.

Troubleshooting Steps:

  • Validate Target Engagement: Confirm that the observed phenotype is due to GSK-3 inhibition.

    • Western Blot: Probe for an increase in β-catenin levels, a direct downstream target of the Wnt/GSK-3 pathway.

    • Rescue Experiments: If possible, use a constitutively active form of GSK-3 to see if it reverses the phenotype.

    • Use a Structurally Different GSK-3 Inhibitor: Compare the effects of this compound with another well-characterized GSK-3 inhibitor (e.g., CHIR-99021) to see if they produce a similar phenotype.

  • Assess Potential Off-Target Effects:

    • Kinase Profiling: If resources permit, perform a kinase screening assay to identify other potential targets of this compound at the concentrations used in your experiments.

    • Phenotypic Comparison: Compare your observed phenotype with the known effects of inhibiting other major signaling pathways.

Issue 2: Inconsistent or Poor Reproducibility of Results

Potential Cause: Experimental variability can arise from inconsistencies in compound handling, cell culture conditions, or animal models.

Troubleshooting Steps:

  • Compound Stability and Handling:

    • Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C).

    • Perform regular quality control of the compound.

    • Use a consistent vehicle control (e.g., DMSO) across all experiments and ensure the final concentration does not exceed a non-toxic level for your system.

  • Cell-Based Assay Variability:

    • Maintain consistent cell passage numbers and confluency at the time of treatment.

    • Carefully control incubation times and drug concentrations.

    • Monitor for mycoplasma contamination, which can alter cellular responses.

  • Animal Model Variability:

    • Ensure consistent age, sex, and genetic background of the animals.

    • Standardize the route and frequency of administration.

    • Monitor animal health and welfare throughout the experiment.

Issue 3: Unexplained Toxicity or Cell Death

Potential Cause: As the clinical development of this compound was halted due to toxicity, it is crucial to be vigilant for adverse effects in your experimental system.[6] The underlying mechanism of this toxicity is not publicly known.

Troubleshooting Steps:

  • Dose-Response and Time-Course Studies:

    • Perform a thorough dose-response analysis to determine the therapeutic window and identify the onset of toxicity.

    • Conduct time-course experiments to understand if the toxicity is acute or develops over time.

  • Apoptosis and Necrosis Assays:

    • Use assays such as Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL staining to characterize the mode of cell death.

  • In Vivo Toxicity Assessment:

    • Monitor for clinical signs of toxicity in animals, including weight loss, changes in behavior, and altered organ function (e.g., through blood biochemistry).

    • Perform histopathological analysis of major organs at the end of the study to identify any tissue damage.

Data Presentation

Table 1: In Vitro Potency and Cellular Effects of this compound

ParameterValueCell Line / SystemReference
IC50 (GSK-3α) 0.9 nMBiochemical Assay[1]
IC50 (GSK-3β) 5 nMBiochemical Assay[1]
β-catenin Increase 3-foldHuman Osteoblast-like Cells[3]
Cytotoxicity (IC50) Low µM rangeGlioma Cell Lines[4]

Table 2: In Vivo Effects of this compound in Rat Models

ParameterTreatment Dose & DurationResultReference
Trabecular Bone Mass 20 mg/kg/day for 2 weeksSignificant Increase[5]
Fracture Healing 20 mg/kg/dayAccelerated healing[7]
Bone Mineral Density (Callus) 20 mg/kg/day for 2 weeks+28% vs. vehicle[7]
Bone Mineral Content (Callus) 20 mg/kg/day for 2 weeks+81% vs. vehicle[7]

Experimental Protocols

Protocol 1: In Vitro Western Blot for β-catenin
  • Cell Culture and Treatment: Plate cells of interest and allow them to reach 70-80% confluency. Treat with this compound at the desired concentrations for the specified duration (e.g., 4-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against β-catenin and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Protocol 2: Rat Femoral Fracture Healing Model
  • Animal Model: Use skeletally mature male rats of a consistent strain.

  • Surgical Procedure: Create a standardized mid-diaphyseal femoral fracture and stabilize it with an intramedullary pin.

  • Drug Administration: Administer this compound orally (e.g., via gavage) at a dose of 20 mg/kg/day. The control group receives the vehicle.

  • Monitoring: Monitor the animals daily for any signs of distress or toxicity.

  • Analysis: At specified time points (e.g., 2, 4, and 6 weeks post-fracture), euthanize the animals and harvest the femurs for analysis, including:

    • Radiographic imaging (X-ray)

    • Micro-computed tomography (µCT) to quantify callus volume and bone mineral density.

    • Biomechanical testing (e.g., three-point bending) to assess fracture strength.

    • Histological analysis to evaluate the cellular composition of the fracture callus.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_without Without this compound cluster_with With this compound Wnt_off Wnt Ligand (Absent) GSK3_on Active GSK-3 BetaCatenin_p Phosphorylated β-catenin GSK3_on->BetaCatenin_p Phosphorylates Degradation β-catenin Degradation BetaCatenin_p->Degradation Wnt_on Wnt Ligand (Present or Absent) This compound This compound GSK3_off Inactive GSK-3 This compound->GSK3_off Inhibits BetaCatenin_stable Stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Experimental_Workflow_In_Vitro cluster_assays Downstream Assays start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot (β-catenin, p-GSK-3) incubation->western if Immunofluorescence (Cellular Localization) incubation->if analysis Data Analysis and Interpretation viability->analysis western->analysis if->analysis Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Unexpected Phenotype or Toxicity on_target On-Target Effect (GSK-3 Inhibition) issue->on_target off_target Off-Target Effect (Other Kinases) issue->off_target experimental_error Experimental Variability issue->experimental_error validate Validate Target Engagement on_target->validate assess_off_target Assess Off-Target Effects off_target->assess_off_target control_variables Control Experimental Variables experimental_error->control_variables

References

Validation & Comparative

A Head-to-Head Comparison of GSK-3 Inhibitors: AZD2858 versus AR-A014418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, AZD2858 and AR-A014418. This analysis delves into their biochemical potency, cellular activity, and primary areas of therapeutic investigation, supported by experimental data and detailed protocols.

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various pathologies, making it a significant target for drug discovery. Both this compound and AR-A014418 are ATP-competitive inhibitors of GSK-3, yet they exhibit distinct profiles in terms of potency, selectivity, and therapeutic focus.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and AR-A014418, providing a clear comparison of their in vitro and cellular potencies.

Table 1: Biochemical Potency against GSK-3 Isoforms

ParameterThis compoundAR-A014418Reference(s)
Target(s) GSK-3α / GSK-3βGSK-3β[3][4]
GSK-3α IC50 0.9 nMData not available[3][5][6]
GSK-3β IC50 5 nM104 nM[3][4][5][6]
Ki (GSK-3β) 4.9 nM38 nM[2][4]

Table 2: Cellular Activity

ParameterThis compoundAR-A014418Reference(s)
Cellular IC50 (Tau Phosphorylation at Ser396) 76 nM (in vitro)2.7 µM (in 3T3 fibroblasts)[5][6][7][8]
Effect on β-catenin levels 3-fold increase at 1 µM (12h) in human osteoblast-like cells-[9]
Primary Therapeutic Area of Investigation Bone disorders (fracture healing)Neurological disorders, Cancer[10][11][12]

Signaling Pathways and Mechanism of Action

Both inhibitors function by competing with ATP for the binding site on GSK-3, thereby preventing the phosphorylation of its downstream substrates. This inhibition primarily impacts two well-characterized signaling pathways: the Wnt/β-catenin pathway and the tau phosphorylation pathway.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[13] Inhibition of GSK-3 by compounds like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates gene transcription associated with cell proliferation and differentiation.[14][15] This mechanism is central to the observed effects of this compound on bone formation.[16]

G GSK-3 in the Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition cluster_nuc GSK3_off Active GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off Phosphorylates Axin_APC Axin/APC Complex Axin_APC->GSK3_off Axin_APC->beta_catenin_off Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on Inactive GSK-3 Dsh->GSK3_on Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF This compound This compound / AR-A014418 This compound->GSK3_off Inhibits

Caption: Role of GSK-3 in the Wnt/β-catenin pathway and its inhibition.

Tau Phosphorylation Pathway

In neuronal cells, GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[17] Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[17] Inhibitors like AR-A014418, by blocking GSK-3, can reduce tau phosphorylation.[7][8]

G GSK-3 and Tau Phosphorylation cluster_normal Normal State cluster_pathological Pathological State / Hyperactivation GSK3_normal Active GSK-3 Tau Tau Protein Microtubule Microtubule Tau->Microtubule Stabilizes pTau Hyperphosphorylated Tau Tau->pTau GSK3_hyper Hyperactive GSK-3 GSK3_hyper->Tau pTau->Microtubule Detaches from NFT Neurofibrillary Tangles pTau->NFT Aggregates AR_A014418 AR-A014418 / this compound AR_A014418->GSK3_hyper Inhibits

Caption: GSK-3's role in tau phosphorylation and neurodegeneration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of this compound and AR-A014418.

In Vitro GSK-3 Kinase Assay (IC50 Determination)

This assay is fundamental for determining the direct inhibitory potency of a compound against the purified GSK-3 enzyme.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate by the GSK-3 enzyme. The amount of phosphorylation is then quantified, often using methods like radiometric detection (³²P or ³³P-ATP), fluorescence, or luminescence.

Protocol Summary:

  • Reagent Preparation: Prepare solutions of recombinant human GSK-3α or GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), ATP (spiked with ³³P-ATP for radiometric assays), and the test inhibitor (this compound or AR-A014418) at various concentrations in a kinase buffer.

  • Reaction Initiation: In a microtiter plate, combine the GSK-3 enzyme, peptide substrate, and the inhibitor. Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions essential for kinase activity.

  • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter. For other methods, follow the specific detection protocol (e.g., adding a detection reagent that produces a luminescent signal proportional to the amount of ADP produced).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for In Vitro GSK-3 Kinase Assay Reagents Prepare Reagents: - GSK-3 Enzyme - Peptide Substrate - ATP (e.g., ³³P-ATP) - Inhibitor (Varying Conc.) Reaction Initiate Kinase Reaction in Microtiter Plate Reagents->Reaction Incubation Incubate at 30°C Reaction->Incubation Termination Terminate Reaction with EDTA Incubation->Termination Detection Detect Phosphorylation (e.g., Scintillation Counting) Termination->Detection Analysis Analyze Data and Determine IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase assay to determine IC50.

Cellular Tau Phosphorylation Assay

This assay assesses the ability of a compound to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of its substrate, tau.

Principle: Cells that endogenously or exogenously express tau are treated with the inhibitor. The levels of phosphorylated tau at specific sites (e.g., Ser396, a known GSK-3 site) are then measured, typically by Western blotting.

Protocol Summary:

  • Cell Culture: Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells or 3T3 fibroblasts stably expressing human tau, to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the GSK-3 inhibitor (or a vehicle control like DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-pTau Ser396).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Normalization and Analysis: Re-probe the membrane with an antibody for total tau and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-tau signal. Quantify the band intensities to determine the dose-dependent effect of the inhibitor on tau phosphorylation.

Conclusion

This compound and AR-A014418 are both valuable chemical probes for investigating the physiological and pathological roles of GSK-3. This compound stands out for its high potency against both GSK-3 isoforms and has demonstrated significant potential in preclinical models of bone regeneration.[10][16] In contrast, AR-A014418, while less potent in biochemical assays, is a selective GSK-3β inhibitor with a broader range of reported activities in models of neurological disorders and cancer.[11][12] The choice between these two inhibitors should be guided by the specific research question, the biological system under investigation, and the desired selectivity profile.

References

A Comparative Analysis of AZD2858 and Other GSK-3 Inhibitors in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AZD2858, a selective Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, with other notable GSK-3 inhibitors in the context of glioma research. The information presented is based on available preclinical data and is intended to aid researchers in making informed decisions for future studies.

Data Presentation: Efficacy of GSK-3 Inhibitors in Glioma

The following tables summarize the in vitro cytotoxicity of this compound and other commonly studied GSK-3 inhibitors in various glioma cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

Cell LineTypeIC50 (µM)Reference
U251Established~1.0[1]
U87Established~6.5[1]
GBM1Patient-Derived~1.0[1]
GBM4Patient-Derived~2.5[1]

Table 2: Efficacy of Other GSK-3 Inhibitors in Glioma Cells

InhibitorCell Line(s)Observed EffectConcentrationReference
CHIR-99021 Primary low-grade glioma cellsEnriched for glioma stem-like cells100 nM[2][3]
Lithium Chloride (LiCl) X12, U373, U87, and other glioma cell linesNear complete blockade of cell invasion20 mM[4]
C6 glioma cellsDecreased proliferation and migrationNot specified[5]
SB216763 GL261 glioma cellsDid not significantly affect resolution of IR-induced DSBs10 µM[6][7]
GBM cell linesDecreased progenitor markers and induced differentiationNot specified[8]
TWS119 Not specified for gliomaPotent GSK-3β inhibitor (IC50 = 30 nM)Not specified for glioma[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies assessing the effect of GSK-3 inhibitors on glioma cell viability.[1][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of glioma cell lines.

Materials:

  • Glioma cell lines (e.g., U251, U87, GBM1, GBM4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • GSK-3 inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioma cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the GSK-3 inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing cell cycle distribution by flow cytometry.[11][12][13][14]

Objective: To determine the effect of GSK-3 inhibitors on the cell cycle progression of glioma cells.

Materials:

  • Glioma cells

  • GSK-3 inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Culture glioma cells to 60-70% confluency.

    • Treat cells with the GSK-3 inhibitor at the desired concentration and for the specified time.

    • Harvest cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

Orthotopic Glioma Xenograft Model in Mice

This protocol describes the establishment of an orthotopic glioma model to evaluate the in vivo efficacy of GSK-3 inhibitors.[15][16][17]

Objective: To assess the anti-tumor activity of a GSK-3 inhibitor in a preclinical in vivo model of glioma.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Glioma cells (e.g., patient-derived xenograft cells or established cell lines)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics (e.g., ketamine/xylazine)

  • GSK-3 inhibitor formulation for in vivo administration

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Harvest and resuspend glioma cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in the stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole at the desired coordinates in the cerebral cortex.

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor-related symptoms (e.g., weight loss, neurological deficits).

    • If using luciferase-expressing cells, monitor tumor growth by bioluminescence imaging.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the GSK-3 inhibitor and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the health of the mice.

    • The primary endpoint is typically overall survival.

    • At the end of the study, or when mice become moribund, euthanize them and collect the brains for histological and molecular analysis to assess tumor burden and treatment effects.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Glioma

The primary mechanism of action of this compound in glioma cells is the induction of mitotic catastrophe through the disruption of centrosome function, leading to failed mitosis and subsequent cell death.[1] This is distinct from a direct activation of apoptotic pathways.

AZD2858_Mechanism This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibition Centrosome Centrosome Function This compound->Centrosome Disruption GSK3->Centrosome Regulation Mitosis Mitosis Centrosome->Mitosis Ensures Proper Execution Centrosome->Mitosis Failed Mitosis CellDeath Mitotic Catastrophe (Cell Death) Mitosis->CellDeath

Caption: Proposed signaling pathway of this compound in glioma cells.

General Experimental Workflow for Evaluating GSK-3 Inhibitors in Glioma

This diagram outlines a typical workflow for the preclinical evaluation of a novel GSK-3 inhibitor for glioma therapy.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Invasion Invasion/Migration Assays CellCycle->Invasion Xenograft Orthotopic Xenograft Model Invasion->Xenograft Efficacy Efficacy Studies (Survival, Tumor Growth) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Inhibitor GSK-3 Inhibitor Inhibitor->Cytotoxicity

Caption: A standard experimental workflow for preclinical assessment.

References

A Head-to-Head Comparison of GSK-3 Inhibitors: AZD2858 vs. CHIR99021

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is critical for interrogating the Wnt/β-catenin signaling pathway and exploring its therapeutic potential. This guide provides a comprehensive, data-driven comparison of two potent GSK-3 inhibitors, AZD2858 and CHIR99021, to facilitate an informed decision for your research needs.

Both this compound and CHIR99021 are small molecule inhibitors that target GSK-3, a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3, these compounds prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target gene transcription.[1][2] This mechanism underlies their utility in various research applications, including stem cell biology, regenerative medicine, and oncology.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound and CHIR99021, focusing on their biochemical potency and cellular activity. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, cross-study comparisons should be interpreted with caution.

ParameterThis compoundCHIR99021Reference(s)
Target(s) GSK-3α/βGSK-3α/β[3][4][5]
IC₅₀ (GSK-3α) 0.9 nM10 nM[3][4]
IC₅₀ (GSK-3β) 5 nM6.7 nM[3][4]
Cellular IC₅₀ (GSK-3β dependent phosphorylation) 68 nMNot explicitly stated[3]

Table 1: Biochemical Potency of this compound and CHIR99021. This table highlights the half-maximal inhibitory concentrations (IC₅₀) of the two inhibitors against the GSK-3 isoforms. Lower values indicate higher potency.

Cellular AssayThis compoundCHIR99021Reference(s)
β-catenin Accumulation Increased levels in human osteoblast cells (at 1 µM)Significantly increased nuclear accumulation in neonatal atrial human cardiomyocytes[3][6]
TCF/LEF Reporter Activity Data not availableSignificant activation in mouse embryonic stem cells, with a stronger induction than Wnt3a[7]
Osteogenic Differentiation Increases TAZ and osterix expression (EC₅₀ of 440 nM and 1.2 µM, respectively) in hADSCPromotes osteoblast differentiation and mineralization in bone marrow stromal cells[3][5]

Table 2: Cellular Activity of this compound and CHIR99021. This table summarizes the reported effects of the inhibitors on key downstream events of Wnt/β-catenin signaling and a relevant functional outcome.

Kinase Selectivity

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can confound experimental results and lead to toxicity.

This compound has been reported to exhibit high selectivity, ranging from 70- to over 6000-fold for GSK-3 over a panel of other kinases.[3] However, a comprehensive, publicly available kinome scan profile for this compound is limited.

CHIR99021 is widely considered a highly selective GSK-3 inhibitor.[8][9] However, kinome scan data reveals that at higher concentrations (e.g., 10 µM), it can inhibit other kinases to some extent. For instance, a comparison with the inhibitor ML320 showed that CHIR99021 at 10 µM inhibited several other kinases, including BRAF, various CDKs, and CK1 isoforms, by over 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and CHIR99021 within the Wnt/β-catenin signaling pathway and a typical experimental workflow for their comparison.

Wnt_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State / GSK-3 Inhibition GSK3 GSK-3β DestructionComplex Destruction Complex beta_catenin_off β-catenin GSK3->beta_catenin_off P Axin Axin APC APC CK1 CK1 CK1->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh GSK3_inhibited GSK-3β (Inhibited) Dsh->GSK3_inhibited beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on This compound This compound This compound->GSK3_inhibited CHIR99021 CHIR99021 CHIR99021->GSK3_inhibited

Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition by this compound or CHIR99021.

Experimental_Workflow start Start: Select Cell Line treatment Treat cells with this compound, CHIR99021, and Vehicle Control (DMSO) start->treatment biochemical Biochemical Assays treatment->biochemical cellular Cellular Assays treatment->cellular functional Functional Assays treatment->functional kinase_assay In Vitro Kinase Assay (Determine IC₅₀) biochemical->kinase_assay kinome_scan Kinome Scan (Assess Selectivity) biochemical->kinome_scan western_blot Western Blot for β-catenin (Quantify Accumulation) cellular->western_blot reporter_assay TCF/LEF Luciferase Reporter Assay (Measure Transcriptional Activity) cellular->reporter_assay alp_assay Alkaline Phosphatase (ALP) Assay (Assess Osteogenic Differentiation) functional->alp_assay analysis Data Analysis and Comparison kinase_assay->analysis kinome_scan->analysis western_blot->analysis reporter_assay->analysis alp_assay->analysis

Caption: Experimental workflow for the head-to-head comparison of this compound and CHIR99021.

Experimental Protocols

In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).

  • Reagent Preparation: Prepare serial dilutions of this compound and CHIR99021 in a suitable buffer (e.g., kinase buffer with DMSO). Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate, and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular β-catenin Accumulation Assay (Western Blot)
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, human osteoblasts) and allow them to adhere. Treat the cells with a dose-range of this compound, CHIR99021, or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., β-actin or GAPDH).

Alkaline Phosphatase (ALP) Activity Assay (Osteogenic Differentiation)
  • Cell Culture and Differentiation: Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells in a multi-well plate. Induce osteogenic differentiation by culturing the cells in an osteogenic medium supplemented with different concentrations of this compound, CHIR99021, or vehicle control.

  • Cell Lysis: After a specified differentiation period (e.g., 7-14 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Reaction: In a 96-well plate, add the cell lysate. Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity in the samples and normalize it to the total protein content of the corresponding cell lysate.

Conclusion

Both this compound and CHIR99021 are potent inhibitors of GSK-3 that effectively activate the Wnt/β-catenin signaling pathway. This compound appears to be more potent against GSK-3α in biochemical assays, while both compounds exhibit similar low nanomolar potency against GSK-3β. CHIR99021 is a well-established tool with a large body of literature supporting its use, although its potential for off-target effects at higher concentrations should be considered. This compound shows high selectivity, but more comprehensive public data on its kinome profile would be beneficial.

The choice between this compound and CHIR99021 will ultimately depend on the specific experimental context, including the cell type, desired concentration, and the importance of isoform-specific inhibition versus the potential for off-target effects. For researchers focusing on osteogenesis, this compound has demonstrated clear in vitro and in vivo efficacy. For broader applications in Wnt signaling research, CHIR99021 remains a widely used and effective tool. It is recommended to perform pilot experiments to determine the optimal inhibitor and concentration for your specific research question.

References

Validating the Anabolic Effects of AZD2858 on Bone: A Biomarker-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD2858's performance in promoting bone anabolism with other therapeutic alternatives, supported by experimental data. We delve into the mechanism of action, biomarker profiles, and detailed experimental methodologies to offer a comprehensive resource for validating the osteogenic potential of this novel glycogen (B147801) synthase kinase 3 (GSK-3) inhibitor.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

This compound exerts its pro-osteogenic effects by inhibiting GSK-3, a key negative regulator of the canonical Wnt signaling pathway.[1][2][3] Inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of genes crucial for osteoblast differentiation and function.[2][3] This targeted action positions this compound as a potent stimulator of bone formation.

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and osteogenic gene expression.

Comparative Biomarker Analysis

The anabolic activity of this compound can be quantitatively assessed by monitoring specific serum biomarkers of bone formation and resorption. This section compares the biomarker profile of this compound with a standard anabolic agent, Parathyroid Hormone (1-34) (PTH(1-34)), and an anti-resorptive agent, Alendronate.

BiomarkerTypeThis compound EffectPTH(1-34) EffectAlendronate Effect
P1NP (Procollagen type I N-terminal propeptide)Formation (Increased)[1] (Increased) (Decreased)
Osteocalcin (B1147995) Formation (Increased) (Increased)[4][5] (Decreased)[6][7]
TRAcP-5b (Tartrate-resistant acid phosphatase 5b)Resorption (Decreased)[1] (Increased) (Decreased)
CTX-I (C-terminal telopeptide of type I collagen)Resorption (Increased - in some studies) (Increased) (Decreased)

Note: The increase in CTX-I with this compound in some rat studies suggests a complex interplay between bone formation and resorption, which may differ from the uncoupling effect observed with the decrease in TRAcP-5b.[1] This highlights the importance of using a panel of biomarkers for a comprehensive assessment.

Experimental Protocols for Biomarker Validation

Accurate validation of this compound's effects requires robust and standardized experimental protocols. Below are generalized methodologies for the key biomarker assays.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Analysis Animal_model Animal Model (e.g., Rats) Treatment_groups Treatment Groups: - Vehicle Control - this compound - Comparators (e.g., PTH, Alendronate) Animal_model->Treatment_groups Dosing Dosing Regimen Treatment_groups->Dosing Sample_collection Serum Sample Collection (Time course) Dosing->Sample_collection Biomarker_assays Biomarker Assays (ELISA/Immunoassay) Sample_collection->Biomarker_assays P1NP_assay P1NP Assay Biomarker_assays->P1NP_assay Osteocalcin_assay Osteocalcin Assay Biomarker_assays->Osteocalcin_assay TRAcP5b_assay TRAcP-5b Assay Biomarker_assays->TRAcP5b_assay CTX_assay CTX-I Assay Biomarker_assays->CTX_assay Data_analysis Data Analysis and Statistical Comparison P1NP_assay->Data_analysis Osteocalcin_assay->Data_analysis TRAcP5b_assay->Data_analysis CTX_assay->Data_analysis

Caption: A generalized workflow for validating the effects of this compound on bone biomarkers.
P1NP (Procollagen Type I N-Terminal Propeptide) ELISA

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify P1NP levels in serum.

  • Methodology:

    • Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for P1NP.

    • Sample and Standard Incubation: Serum samples and P1NP standards are added to the wells. P1NP present in the samples binds to the capture antibody.

    • Detection Antibody: A biotinylated detection antibody specific for P1NP is added, which binds to the captured P1NP.

    • Enzyme Conjugate: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Reaction: A substrate solution (e.g., TMB) is added, and the HRP catalyzes a colorimetric reaction.

    • Measurement: The reaction is stopped, and the optical density is measured at 450 nm. The concentration of P1NP is determined by comparing the sample absorbance to a standard curve.[8][9][10][11][12]

Osteocalcin Immunoassay
  • Principle: A sandwich immunoassay is employed to measure the concentration of osteocalcin in serum.

  • Methodology:

    • Capture Antibody: A microplate is coated with a monoclonal antibody specific for osteocalcin.

    • Sample Incubation: Serum samples and osteocalcin standards are added to the wells, allowing osteocalcin to bind to the immobilized antibody.

    • Enzyme-Linked Antibody: An enzyme-linked monoclonal antibody specific for a different epitope of osteocalcin is added, forming a sandwich complex.

    • Substrate Addition: After washing to remove unbound reagents, a substrate solution is added, and the enzyme generates a measurable signal (e.g., color or light).

    • Quantification: The signal intensity is proportional to the amount of osteocalcin in the sample and is quantified against a standard curve.[13][14][15]

TRAcP-5b (Tartrate-Resistant Acid Phosphatase 5b) Activity Assay
  • Principle: This assay measures the enzymatic activity of TRAcP-5b, which is specifically secreted by osteoclasts.

  • Methodology:

    • Immuno-capture: A microplate is coated with monoclonal antibodies that specifically capture TRAcP-5b from the serum sample.

    • Substrate Incubation: A substrate (e.g., p-nitrophenyl phosphate) is added to the wells.

    • Enzymatic Reaction: The captured, active TRAcP-5b catalyzes the hydrolysis of the substrate, leading to a color change.

    • Absorbance Reading: The reaction is stopped, and the absorbance is read at a specific wavelength. The activity of TRAcP-5b is proportional to the rate of color development.[16][17][18][19][20]

CTX-I (C-terminal telopeptide of type I collagen) ELISA
  • Principle: A competitive or sandwich ELISA is used to measure the levels of CTX-I fragments released into the serum during bone resorption.

  • Methodology (Sandwich ELISA):

    • Plate Coating: A microplate is coated with a monoclonal antibody specific for CTX-I.

    • Sample Incubation: Serum samples containing CTX-I are added to the wells and bind to the capture antibody.

    • Detection Antibody: A second, enzyme-labeled monoclonal antibody against a different epitope of CTX-I is added.

    • Substrate Reaction: A chromogenic substrate is added, and the resulting color intensity is proportional to the CTX-I concentration.

    • Measurement: The absorbance is measured, and the CTX-I concentration is determined from a standard curve.[21][22][23][24][25]

Conclusion

The validation of this compound's anabolic effect on bone is effectively achieved through the systematic analysis of a panel of bone turnover biomarkers. The distinct biomarker profile of this compound, characterized by a significant increase in bone formation markers (P1NP, Osteocalcin) and a concurrent decrease in the resorption marker TRAcP-5b, provides strong evidence for its potent and potentially uncoupled bone-building capacity. This profile distinguishes it from traditional anti-resorptive therapies like alendronate and presents a promising avenue for the development of novel anabolic treatments for bone diseases. Rigorous adherence to the described experimental protocols will ensure the generation of reliable and comparable data for the continued investigation of this compound and other emerging bone anabolic agents.

References

Cross-Validation of GSK-3 Inhibition: A Comparative Guide to AZD2858 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for inhibiting Glycogen Synthase Kinase-3 (GSK-3): the small molecule inhibitor AZD2858 and siRNA-mediated gene knockdown. This guide synthesizes experimental data to cross-validate the results obtained from these distinct methodologies, offering insights into their respective applications in cellular and molecular research.

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in numerous diseases, making it a key therapeutic target. This guide focuses on two distinct approaches to inhibit GSK-3 activity: pharmacological inhibition with this compound and genetic suppression using small interfering RNA (siRNA).

Mechanism of Action: Targeting GSK-3 at Different Levels

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of GSK-3.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of both GSK-3α and GSK-3β isoforms and preventing the phosphorylation of downstream substrates.[1] In contrast, siRNA-mediated knockdown of GSK-3 involves the introduction of short, double-stranded RNA molecules that are complementary to the mRNA sequence of GSK-3. This leads to the degradation of the target mRNA, thereby preventing the translation and synthesis of the GSK-3 protein.

Comparative Data on Wnt/β-Catenin Pathway Activation

A primary and well-characterized downstream effect of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3][4] Inhibition of GSK-3, either by a small molecule like this compound or by siRNA, prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3][4] This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.[4]

The following table summarizes the quantitative effects of this compound and GSK-3 siRNA on key readouts of the Wnt/β-catenin pathway, as reported in various studies.

Parameter This compound siRNA Knockdown of GSK-3β Cell Type/Model Citation
GSK-3β Inhibition (IC50) 5 nMNot ApplicableBiochemical Assay[1]
GSK-3α Inhibition (IC50) 0.9 nMNot ApplicableBiochemical Assay[1]
β-catenin Stabilization 3-fold increase in β-catenin levels with 1 µM treatment for 12hIncreased cytosolic β-catenin expressionPrimary isolated human osteoblast-like cells / PANC-1 cells[5]
Wnt Target Gene Expression 1.4-fold increase in osterix expressionIncreased expression of cyclin D1Human adipose-derived stem cells (hADSC) / Rat hepatic oval cells[2][6]
Functional Outcome Increased bone mass in ratsEnhanced retinal ganglion cell survivalIn vivo (rats) / In vivo (rats)[7][8]
Functional Outcome Cytotoxicity in glioma cell lines (IC50: 1.01 to 6.52 µM)Inhibition of osteoblast differentiation in ADSCsHuman glioma cell lines / Murine Adipose-Derived Stromal Cells[9][10]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a general experimental workflow for comparing this compound and GSK-3 siRNA.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibition cluster_interventions Experimental Interventions GSK3 GSK-3 destruction_complex Destruction Complex APC APC Axin Axin CK1 CK1 beta_catenin_off β-catenin destruction_complex->beta_catenin_off P Ub Ubiquitin beta_catenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome degradation Degradation Proteasome->degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh LRP->Dsh GSK3_inhibited GSK-3 Dsh->GSK3_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->GSK3_inhibited Pharmacological Inhibition siRNA GSK-3 siRNA siRNA->GSK3_inhibited Genetic Knockdown

Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_analysis Downstream Analysis cluster_data Data Comparison Cell_Culture Cell Culture (e.g., hADSCs, Glioma cells) Control Vehicle Control (e.g., DMSO) Cell_Culture->Control This compound This compound Treatment (various concentrations) Cell_Culture->this compound siRNA_Control Scrambled siRNA (Negative Control) Cell_Culture->siRNA_Control siRNA_GSK3 GSK-3 siRNA (Knockdown) Cell_Culture->siRNA_GSK3 Western_Blot Western Blot (β-catenin, p-GSK-3, GSK-3) Control->Western_Blot qPCR RT-qPCR (Wnt target genes) Control->qPCR Functional_Assay Functional Assays (e.g., Cell Viability, Differentiation) Control->Functional_Assay This compound->Western_Blot This compound->qPCR This compound->Functional_Assay siRNA_Control->Western_Blot siRNA_Control->qPCR siRNA_Control->Functional_Assay siRNA_GSK3->Western_Blot siRNA_GSK3->qPCR siRNA_GSK3->Functional_Assay Data_Analysis Quantitative Analysis and Comparison Western_Blot->Data_Analysis qPCR->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for comparing this compound and GSK-3 siRNA.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

This compound Treatment and Western Blot for β-catenin

This protocol describes how to treat cells with this compound and subsequently measure the levels of β-catenin protein by Western blot.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 12 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.

siRNA Knockdown of GSK-3β and RT-qPCR for Target Gene Expression

This protocol outlines the procedure for knocking down GSK-3β using siRNA and then measuring the expression of a downstream target gene by RT-qPCR.

Materials:

  • 24-well cell culture plates

  • Complete cell culture medium

  • GSK-3β siRNA and a non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., Cyclin D1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed cells in 24-well plates the day before transfection to achieve 50-60% confluency on the day of transfection.

  • Transfection:

    • Dilute the GSK-3β siRNA or scrambled siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for the desired time (e.g., 48-72 hours) to allow for gene knockdown.

  • RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reactions containing the cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in the GSK-3β siRNA-treated cells compared to the scrambled siRNA control, after normalization to the housekeeping gene.

Conclusion

References

AZD2858 versus SB-216763: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two widely utilized Glycogen Synthase Kinase-3 (GSK-3) inhibitors: AZD2858 and SB-216763. This analysis focuses on their biochemical potency, selectivity, and mechanism of action, supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and SB-216763 against GSK-3 isoforms and other kinases, providing a clear comparison of their potency and selectivity.

CompoundTargetIC50KiCellular IC50 (Tau Phosphorylation)
This compound GSK-3α0.9 nM[1][2][3][4]-76 nM[2][4][5]
GSK-3β5 nM[1][2][3][4][6]4.9 nM[5][6]
SB-216763 GSK-3α34.3 nM[7]9.10 nM-
GSK-3β34.3 nM[7]-

Mechanism of Action and Signaling Pathway

Both this compound and SB-216763 are potent, ATP-competitive inhibitors of GSK-3.[6] GSK-3 is a constitutively active serine/threonine kinase that is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[3][6] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by compounds like this compound or SB-216763 prevents the phosphorylation of β-catenin.[5] This leads to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3][8] This activation of Wnt signaling is a primary downstream effect of treatment with either inhibitor.[9][10]

G cluster_0 Wnt Signaling Pathway cluster_1 Inhibitor Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Axin->GSK3b Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes This compound This compound This compound->GSK3b SB216763 SB-216763 SB216763->GSK3b G start Start prep Prepare Reagents: - Recombinant GSK-3 Enzyme - Kinase Buffer - Peptide Substrate (e.g., GS-2) - ATP - Test Inhibitor (Serial Dilutions) start->prep mix Combine Enzyme, Substrate, and Inhibitor in Assay Plate prep->mix pre_inc Pre-incubate mix->pre_inc initiate Initiate Reaction with ATP pre_inc->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., Luminescence) stop->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

References

Evaluating the Specificity of AZD2858: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the kinase specificity of AZD2858, a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public kinase panel screening dataset for this compound, this guide leverages available data and presents a comparative analysis with other well-characterized, selective GSK-3 inhibitors, CHIR-99021 and PF-04802367, to infer its selectivity profile.

This compound is a potent, orally active inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2][3] It has been reported to exhibit a high degree of selectivity, ranging from 70- to over 6000-fold, against a panel of other kinases.[2][3] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Comparative Kinase Inhibitor Profile

To provide a quantitative perspective on the selectivity of this compound, the following table summarizes its inhibitory potency against GSK-3 isoforms and compares it with other notable GSK-3 inhibitors. The data for CHIR-99021 and PF-04802367, which have been extensively profiled against large kinase panels, serve as a reference to illustrate the expected high selectivity of a potent GSK-3 inhibitor like this compound.

Inhibitor Target IC50 (nM) Selectivity Notes
This compound GSK-3α0.9[1][2]70- to >6000-fold selective over a panel of other kinases.[2][3]
GSK-3β5[1][2]
CHIR-99021 GSK-3α10[4]>500-fold selective for GSK-3 over closely related kinases and >800-fold selective against 45 additional enzymes and receptors.[4]
GSK-3β6.7[4]
PF-04802367 GSK-3α10.0 (Mobility Shift Assay)[5]>450-fold selective for GSK-3α/β over a wide panel of other kinases.[5]
GSK-3β9.0 (Mobility Shift Assay)[5]
GSK-3β2.1 (Recombinant Enzyme Assay)[5][6]
GSK-3β1.1 (ADP-Glo Assay)[5][6]

Experimental Protocols

Accurate determination of a compound's kinase selectivity is crucial. Several commercially available platforms are widely used for this purpose. Below are detailed methodologies for two common assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[1][7]

Generalized Protocol:

  • Kinase Reaction: A 5 µL kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations. The reaction is incubated at room temperature.[8]

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[1][8]

  • ADP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[1][8]

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer.[8] The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.

KINOMEscan™ Assay Platform

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is detected using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9][10]

Generalized Protocol:

  • Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[9][10]

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[10]

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[9][10]

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[9]

Visualizing Key Processes

To further illustrate the context of this compound's activity and the process of its evaluation, the following diagrams are provided.

G Simplified Wnt Signaling Pathway and Inhibition by this compound cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 Wnt ON cluster_3 This compound Action GSK3 GSK-3β BetaCatenin β-catenin GSK3->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin CK1 CK1 CK1->BetaCatenin P Proteasome Proteasome BetaCatenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3_i GSK-3β Dishevelled->GSK3_i Inhibition BetaCatenin_s β-catenin (stabilized) TCF TCF/LEF BetaCatenin_s->TCF Nucleus Nucleus BetaCatenin_s->Nucleus Gene Target Gene Transcription TCF->Gene This compound This compound GSK3_inhibited GSK-3β This compound->GSK3_inhibited Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.

G General Experimental Workflow for Kinase Selectivity Profiling compound Test Compound (e.g., this compound) primary_assay Primary Assay (e.g., GSK-3β ADP-Glo) compound->primary_assay panel_screen Kinase Panel Screen (e.g., KINOMEscan™) primary_assay->panel_screen If potent data_analysis Data Analysis (IC50 / Kd Determination) primary_assay->data_analysis dose_response Dose-Response Assay for Hits panel_screen->dose_response Identify off-target hits dose_response->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Caption: General experimental workflow for kinase selectivity profiling.

References

A Comparative Guide to Validating AZD2858-Induced Mitotic Defects in Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD2858 with alternative therapeutic agents that induce mitotic defects in glioma cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the efficacy and mechanism of action of these compounds in preclinical glioma models.

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. A promising therapeutic strategy involves targeting the cellular machinery that governs mitosis, as uncontrolled cell division is a hallmark of cancer. Inducing mitotic defects can lead to a form of cell death known as mitotic catastrophe. This guide focuses on this compound, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and compares its effects with those of other inhibitors targeting key mitotic regulators, namely Aurora Kinase A and Polo-like Kinase 1 (PLK1).

Mechanism of Action: Targeting Mitotic Integrity

This compound: A GSK-3 Inhibitor Causing Centrosome Destabilization

This compound is a selective inhibitor of GSK-3.[1] In glioma cells, its primary mechanism of action is the induction of mitotic catastrophe by disrupting centrosome function.[1] This leads to failed mitosis and subsequent cell death.[1] The inhibition of GSK-3 by this compound results in centrosome destabilization, mitotic failure, and an arrest in the S-phase of the cell cycle.[1]

Alternative Agents: Aurora Kinase and PLK1 Inhibitors

For a comprehensive evaluation, it is crucial to compare this compound with agents that induce mitotic defects through different mechanisms.

  • Alisertib (MLN8237): An Aurora Kinase A Inhibitor. Alisertib is a selective, orally available inhibitor of Aurora Kinase A (AURKA).[2][3] AURKA is a critical regulator of mitosis, involved in centrosome maturation, bipolar spindle assembly, and chromosome alignment.[2] Inhibition of AURKA by Alisertib leads to G2/M cell-cycle arrest, aneuploidy, polyploidy, and ultimately, mitotic catastrophe and cell death in glioma cells.[2][4]

  • Volasertib (B1683956) (BI 6727): A PLK1 Inhibitor. Volasertib is a potent inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of the G2/M cell cycle checkpoint, mitosis, and cytokinesis.[5][6] Inhibition of PLK1 with Volasertib disrupts the normal progression of mitosis, leading to G2/M arrest, mitotic catastrophe, and apoptosis in glioma cells.[5][6]

Comparative Performance Data

The following tables summarize the in vitro effects of this compound, Alisertib, and Volasertib on various glioma cell lines.

Table 1: Cytotoxicity of Mitotic Inhibitors in Glioma Cell Lines
Compound Cell Line Type IC50 (µM)
This compoundU251Established~1.0
U87Established~6.5
GBM1Patient-Derived~1.0
GBM4Patient-Derived~2.5
AlisertibDAOY (GBM)EstablishedConcentration-dependent growth inhibition
VolasertibMultiple GSC linesPatient-DerivedNanomolar range

Data for this compound extracted from Brüning-Richardson et al., 2021.[1] Data for Alisertib and Volasertib is qualitative as specific IC50 values in U251 and U87 for direct comparison were not available in the searched literature.

Table 2: Observed Mitotic Defects in Glioma Cells
Compound Cell Line Concentration Observation
This compoundGBM4500 nMProlonged mitosis
U251, U87, GBM41 µMCentrosome disruption, failed mitosis, S-phase arrest
AlisertibDAOY (GBM)Not specifiedG2/M arrest, apoptosis, autophagy
Various cancer cell linesNot specifiedMonopolar, bipolar, and multipolar spindles with misaligned chromosomes
VolasertibMSH6-deficient GBMNot specifiedG2/M arrest, mitotic catastrophe, DNA damage, apoptosis
GSCsNot specifiedG2/M arrest, polyploidy, apoptosis

Data for this compound extracted from Brüning-Richardson et al., 2021.[1] Observations for Alisertib and Volasertib are compiled from multiple sources.[2][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of drug-induced mitotic defects.

Immunofluorescence Staining for Mitotic Spindle and Centrosome Analysis

This protocol is used to visualize the microtubule network (mitotic spindle) and centrosomes to assess mitotic abnormalities.

Materials:

  • Glioma cells (e.g., U251, U87) cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary antibodies:

    • Mouse anti-α-tubulin (for microtubules)

    • Rabbit anti-γ-tubulin (for centrosomes)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-mouse IgG Alexa Fluor 488, Goat anti-rabbit IgG Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed glioma cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentrations of this compound, Alisertib, Volasertib, or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells with PBS. Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: Wash the cells three times with PBS. If using a paraformaldehyde-based fixative, permeabilize the cells with Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating the cells in blocking solution for at least 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in the blocking solution according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology, centrosome number and integrity, and chromosome alignment.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • Treated and untreated glioma cells

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.

AZD2858_Signaling_Pathway cluster_inhibition This compound Action cluster_gsk3 GSK-3 Complex cluster_centrosome Centrosome Regulation cluster_outcome Cellular Outcome This compound This compound GSK3 GSK-3β This compound->GSK3 Inhibits Centrosome Centrosome Function GSK3->Centrosome Regulates MitoticDefects Mitotic Defects (e.g., multipolar spindles, chromosome mis-segregation) GSK3->MitoticDefects Disruption leads to Spindle Mitotic Spindle Formation Centrosome->Spindle Spindle->MitoticDefects Aberrant formation leads to MitoticCatastrophe Mitotic Catastrophe MitoticDefects->MitoticCatastrophe Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Acquisition cluster_results Results CellCulture Glioma Cell Culture (e.g., U251, U87) Treatment Treat with This compound or Alternative CellCulture->Treatment IF Immunofluorescence (α/γ-tubulin) Treatment->IF FACS Flow Cytometry (PI Staining) Treatment->FACS Imaging Fluorescence Microscopy IF->Imaging FlowData Cell Cycle Histograms FACS->FlowData MitoticPhenotype Quantify Mitotic Defects Imaging->MitoticPhenotype CellCycleDistribution Quantify Cell Cycle Arrest (G2/M) FlowData->CellCycleDistribution

References

A Comparative Guide to the Pharmacokinetic Profiles of GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen synthase kinase 3 (GSK-3) is a critical enzyme implicated in a multitude of cellular processes, making it a prominent target for drug development in various therapeutic areas, including neurodegenerative diseases, bipolar disorder, and diabetes. A thorough understanding of the pharmacokinetic (PK) profiles of GSK-3 inhibitors is paramount for advancing these compounds from preclinical research to clinical applications. This guide provides a comparative analysis of the pharmacokinetic properties of three notable GSK-3 inhibitors: Tideglusib, Lithium, and CHIR-99021, supported by available experimental data.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Tideglusib, Lithium, and CHIR-99021, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

InhibitorSpeciesDoseTmax (h)CmaxT1/2 (h)AUC
Tideglusib Human400 mg (once daily)-513.5 ng/mL-1218.1 ng/mL∙h (AUC0-12)
Human1000 mg (once daily)-1170.9 ng/mL-3145.7 ng/mL∙h (AUC0-12)
Mouse10 mg/kg (oral)0.2582,500 ng/mL-42,103 ng·h·mL−1 (AUC0-t)
Lithium HumanSingle dose (standard-release)1.0 - 2.0-18 - 36-
HumanSingle dose (sustained-release)4.0 - 5.0-18 - 36-
CHIR-99021 Mouse12.5 mg/kg (i.p.)1.0~160 nM (Brain)~4 h (Plasma & Brain)~600 nM*h (Plasma & Brain)

Note: Values for CHIR-99021 are estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves specific and rigorous experimental methodologies. Below are detailed descriptions of the typical protocols employed for these studies.

Pharmacokinetic Analysis of Tideglusib in Humans

A population pharmacokinetic model for Tideglusib was developed using data from Phase I clinical studies.[1]

  • Study Design: The analysis incorporated data from studies in both healthy elderly subjects and patients with myotonic dystrophy type 1.[1]

  • Dosing: Participants received once-daily oral doses of Tideglusib, with dose levels including 400 mg and 1000 mg.[1]

  • Sample Collection: Plasma samples were collected at various time points after drug administration to determine the concentration of Tideglusib over time.[1]

  • Bioanalytical Method: The concentration of Tideglusib in plasma samples was quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: A two-compartment model with first-order elimination and dose-dependent bioavailability was used to describe the pharmacokinetics of Tideglusib.[1] Secondary pharmacokinetic parameters such as AUC and Cmax were derived from the model.[1]

Pharmacokinetic Analysis of Tideglusib in Mice

A sensitive and specific LC-MS/MS method was developed and validated for the quantification of Tideglusib in mouse plasma.

  • Animal Model: The study utilized BALB/c mice.

  • Dosing: A single oral dose of Tideglusib was administered to the mice.

  • Sample Collection: Blood samples were collected at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated from the blood samples and prepared for analysis using a liquid-liquid extraction process.

  • Bioanalytical Method: Chromatographic separation was performed on an Atlantis dC18 column, and the concentration of Tideglusib was determined using an LC-ESI-MS/MS system. Warfarin was used as an internal standard.

  • Data Analysis: A linear response function was established for the concentration range of 20.2-1008 ng/mL to quantify the drug concentration in the plasma samples.

Pharmacokinetic Analysis of Lithium in Humans

The pharmacokinetic profile of lithium is well-established from numerous studies in human subjects.[2][3]

  • Study Design: Pharmacokinetic parameters are typically determined following a single oral dose of lithium carbonate in healthy volunteers or patients.[2][3]

  • Dosing: Both standard-release and sustained-release formulations are evaluated.[2]

  • Sample Collection: Blood samples are collected at various time intervals after administration to measure plasma lithium concentrations.[3] Urine samples may also be collected to assess renal clearance.

  • Bioanalytical Method: Lithium concentrations in plasma and urine are typically measured using atomic absorption spectrometry.

  • Data Analysis: Pharmacokinetic parameters such as Tmax, elimination half-life, and clearance are calculated from the plasma concentration-time data.[2]

Pharmacokinetic Analysis of CHIR-99021 in Mice

The pharmacokinetic properties of CHIR-99021 have been investigated in mice following systemic administration.[1]

  • Animal Model: Studies have been conducted in mouse strains such as C57BL/6J.[1]

  • Dosing: CHIR-99021 was administered via intraperitoneal (i.p.) injection at a dose of 12.5 mg/kg.[1]

  • Sample Collection: Plasma and brain tissue were collected at various time points after administration to determine drug concentrations.[1]

  • Bioanalytical Method: While the specific bioanalytical method is not detailed in the provided abstract, it is typically a highly sensitive method like LC-MS/MS for small molecule quantification in biological matrices.

  • Data Analysis: Pharmacokinetic parameters including Cmax, T1/2, and AUC were determined from the concentration-time profiles in both plasma and brain tissue.[1]

GSK-3 Signaling Pathway

Glycogen synthase kinase 3 is a key regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. The diagram below illustrates the central role of GSK-3 and its interaction with upstream regulators and downstream effectors.

GSK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinase Cascade cluster_destruction β-catenin Destruction Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP beta_catenin β-catenin RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Axin_APC Axin/APC Frizzled_LRP->Axin_APC inhibits complex formation Akt Akt (PKB) PI3K->Akt activates GSK3 GSK-3 Akt->GSK3 inhibits GSK3->beta_catenin phosphorylates Glycogen_Synthase Glycogen Synthase (inactive) GSK3->Glycogen_Synthase phosphorylates beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation leads to Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription translocates to nucleus and activates

Caption: GSK-3 signaling pathway and its regulation.

Experimental Workflow for In Vivo Pharmacokinetic Studies in Mice

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of a small molecule inhibitor in a mouse model.

PK_Workflow Blood_Collection Serial Blood Sampling (e.g., Tail Vein, Submandibular) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, T1/2, AUC) LCMS_Analysis->Data_Analysis

Caption: In vivo pharmacokinetic study workflow.

References

AZD2858 in the Context of GSK-3 Inhibition: A Comparative Analysis and Discussion on Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other alternatives. The focus is on its biochemical potency, mechanism of action, and performance in preclinical models. Critically, a thorough review of existing scientific literature reveals a lack of experimental data on the efficacy of this compound in models specifically developed to be resistant to other GSK-3 inhibitors. Therefore, this guide will first present a comparative analysis of this compound against another well-characterized GSK-3 inhibitor in sensitive systems, followed by a discussion on the potential mechanisms of resistance to GSK-3 inhibitors.

Comparative Efficacy of this compound in Preclinical Models

This compound is a potent, orally active, and ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its high potency has been demonstrated in various preclinical studies, primarily in the context of bone formation and cancer. For a comparative perspective, we will contrast its properties with another widely used ATP-competitive GSK-3 inhibitor, AR-A014418.

Biochemical Potency and Cellular Activity
ParameterThis compoundAR-A014418Reference GSK-3 Inhibitor (Lithium)
Target(s) GSK-3α and GSK-3βGSK-3α and GSK-3βGSK-3 and other enzymes
Mechanism of Action ATP-competitiveATP-competitiveNon-competitive
IC50 (GSK-3α) 0.9 nM[1]Not widely reportedMillimolar range
IC50 (GSK-3β) 5 nM[1]104 nMMillimolar range
Cellular IC50 (Tau Phosphorylation) 76 nM[2]~3.5 µMMillimolar range
Effect on β-catenin Increases levels at 1 µM[1]Increases levelsIncreases levels

Discussion on Resistance to GSK-3 Inhibitors

Acquired resistance is a common challenge in targeted therapies. For ATP-competitive kinase inhibitors, a primary mechanism of resistance is the development of mutations in the ATP-binding pocket of the target kinase, which can reduce the inhibitor's binding affinity.[3][4] While there is a theoretical potential for resistance to develop against ATP-competitive GSK-3 inhibitors like this compound, there is a notable absence of published studies that have generated and characterized cell lines or animal models with acquired resistance to any specific GSK-3 inhibitor.

The development of non-ATP competitive inhibitors, which bind to allosteric sites or the substrate-binding domain, is one strategy to potentially circumvent resistance mediated by mutations in the ATP-binding site.[5][6] These inhibitors are often more selective and may be less susceptible to the development of resistance.[4]

While no direct data exists for this compound in resistant models, its high potency and selectivity for GSK-3 over other kinases are key attributes.[1] In the absence of specific resistance mutations, this compound would be expected to be effective in models where GSK-3 signaling is a key driver of the phenotype.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches for evaluating GSK-3 inhibitors, the following diagrams are provided.

GSK3_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_tau Tau Phosphorylation Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibits GSK3 GSK-3 beta_catenin β-catenin GSK3->beta_catenin phosphorylates APC_Axin->GSK3 activates TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proteasome Proteasome beta_catenin->Proteasome degradation Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription induces GSK3_tau GSK-3 Tau Tau GSK3_tau->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT aggregates to form This compound This compound This compound->GSK3 This compound->GSK3_tau

Caption: Role of GSK-3 in Wnt/β-catenin and Tau phosphorylation pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment with GSK-3 Inhibitor (e.g., this compound) at various concentrations start->treatment incubation Incubation for a defined period treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western_blot Western Blot Analysis (p-GSK-3, β-catenin, p-Tau) incubation->western_blot gene_expression Gene Expression Analysis (e.g., qPCR for Wnt target genes) incubation->gene_expression end End: Data Analysis (IC50 determination, pathway modulation) viability->end western_blot->end gene_expression->end

References

Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical and clinical data for AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and compares its translational potential with that of a clinical-stage GSK-3 inhibitor, 9-ING-41 (Elraglusib). It is important to note that the initial request compared this compound to clinical BET (Bromodomain and Extra-Terminal domain) inhibitors. However, this compound is not a BET inhibitor; it operates through a distinct mechanism of action. To address the underlying interest in novel oncology agents, this guide will first clarify the different signaling pathways of GSK-3 and BET inhibitors. It will then present a direct comparison within the GSK-3 inhibitor class, followed by a separate comparative analysis of selected clinical-stage BET inhibitors.

All data is compiled from publicly available preclinical and clinical trial information.

Part 1: Differentiating Mechanisms of Action: GSK-3 vs. BET Inhibition

Before delving into a direct comparison of compounds, it is crucial to understand the fundamental differences in their mechanisms of action.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and bone disorders.

GSK-3 Signaling Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State / GSK-3 Inhibition cluster_nucleus Wnt 'ON' State / GSK-3 Inhibition GSK3_off GSK-3 Bcat_off β-catenin GSK3_off->Bcat_off Phosphorylates Degradation Proteasomal Degradation Bcat_off->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3_on GSK-3 Frizzled->GSK3_on Inhibits This compound This compound This compound->GSK3_on Inhibits Bcat_on β-catenin (stabilized) Nucleus Nucleus Bcat_on->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

Bromodomain and Extra-Terminal (BET) Domain Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors.[1] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a critical role in regulating the transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[2] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes.[1][2]

BET Inhibitor Mechanism of Action cluster_active Active Transcription cluster_inhibited Inhibited Transcription BET_protein BET Protein (e.g., BRD4) Acetylated_Histone Acetylated Histone BET_protein->Acetylated_Histone Binds TF_complex Transcriptional Machinery BET_protein->TF_complex Recruits Oncogene Oncogene (e.g., c-MYC) TF_complex->Oncogene Activates BET_inhibitor BET Inhibitor BET_protein_i BET Protein BET_inhibitor->BET_protein_i Binds & Displaces Acetylated_Histone_i Acetylated Histone Oncogene_i Oncogene Expression (downregulated) BET_protein_i->Oncogene_i Transcription Blocked

Caption: Mechanism of action of BET inhibitors.

Part 2: Comparative Analysis of GSK-3 Inhibitors: this compound vs. 9-ING-41 (Elraglusib)

This section compares the preclinical and clinical data of the research compound this compound with the clinical-stage GSK-3 inhibitor, 9-ING-41.

Data Presentation

Table 1: In Vitro Activity of GSK-3 Inhibitors

Parameter This compound 9-ING-41 (Elraglusib)
Target GSK-3α / GSK-3β GSK-3β
Mechanism ATP-competitive ATP-competitive
Biochemical IC50 0.9 nM (GSK-3α), 5 nM (GSK-3β)[3] 0.71 µM (GSK-3β)[4]

| Cellular IC50 | 76 nM (Tau phosphorylation, NIH3T3)[3] | 0.5-5 µM (Pancreatic cancer cell lines)[5]; 77-636 nM (ATL cell lines, 72h)[2] |

Table 2: Preclinical In Vivo Data for GSK-3 Inhibitors

Model Type Compound Dosing Key Findings
Rat Fracture Healing This compound 20 mg/kg, oral, daily Increased bone mineral density and content in callus; accelerated fracture healing.[6]
Rat Bone Mass This compound 20 mg/kg, oral, daily Dose-dependent increase in trabecular bone mass.[6]
Glioblastoma Xenograft This compound Not specified Showed growth delay compared to untreated controls.[7]
Patient-Derived Xenografts 9-ING-41 Not specified Anti-tumor activity in models of glioblastoma, pancreatic cancer, and others.[8]

| Syngeneic Colorectal Cancer | 9-ING-41 | Not specified | Prolonged survival in combination with anti-PD-L1.[9] |

Table 3: Clinical Trial Data for 9-ING-41 (Elraglusib) in Solid Tumors

Trial ID Phase Cancers Studied Key Outcomes
NCT03678883 1/2 Advanced Solid Tumors & Hematologic Malignancies Monotherapy: 1 CR (melanoma), 1 PR (T-cell leukemia/lymphoma). Combination Therapy: 7 PRs observed. Median PFS: 2.1 months, Median OS: 6.9 months.[1]
NCT03678883 1/2 Advanced Solid Tumors Melanoma (monotherapy): 1 confirmed and durable CR. Colorectal Cancer (monotherapy): 33.3% of patients on study >2 cycles. CRC (with irinotecan): 80% of patients on study >2 cycles.[8][10]

| NCT04239092 | 1/2 | Refractory Pediatric Malignancies | Monotherapy & Combination: Well-tolerated. 1 CR (Ewing sarcoma), 6 SDs.[11] |

No clinical trial data is available for this compound in oncology.

Experimental Protocols

1. In Vitro GSK-3 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GSK-3.

GSK-3 Kinase Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified GSK-3β enzyme - Kinase buffer - Substrate peptide - ATP Start->Prepare_Reaction Add_Compound Add test compound (e.g., this compound) at various concentrations Prepare_Reaction->Add_Compound Incubate Incubate at 30°C for 30-60 minutes Add_Compound->Incubate Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate->Stop_Reaction Detect_ADP Add Kinase Detection Reagent to convert ADP to ATP Stop_Reaction->Detect_ADP Measure_Luminescence Measure luminescence signal (proportional to ADP produced) Detect_ADP->Measure_Luminescence Calculate_IC50 Calculate IC50 value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End MTT Assay Workflow Seed_Cells Seed cells in a 96-well plate Add_Compound Add BET inhibitor at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 1-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data

References

A Comparative Analysis of GSK-3 Inhibitors: AZD2858 and LY2090314

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, AZD2858 and LY2090314. Both small molecules are ATP-competitive inhibitors of GSK-3, a critical serine/threonine kinase implicated in a wide array of cellular processes and disease states, including cancer, neurodegenerative disorders, and metabolic diseases. This document aims to objectively compare their biochemical potency, cellular activity, and preclinical findings, supported by available experimental data, to assist researchers in selecting the appropriate tool for their scientific investigations.

Mechanism of Action and Signaling Pathway

Both this compound and LY2090314 exert their primary pharmacological effect by inhibiting the kinase activity of GSK-3. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β, and is a key regulator in numerous signaling pathways.[1] A central pathway modulated by these inhibitors is the canonical Wnt/β-catenin signaling cascade.

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, both this compound and LY2090314 prevent the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[1][2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[1][2][3]

The inhibition of GSK-3 also plays a role in other signaling pathways, such as the insulin (B600854) pathway and the regulation of microtubule-associated protein tau phosphorylation. Hyperphosphorylation of tau is a hallmark of Alzheimer's disease, and GSK-3 is one of the primary kinases responsible for this process.[1][4]

GSK-3_Inhibition_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State / GSK-3 Inhibition cluster_2 Wnt ON State / GSK-3 Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK-3) beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex GSK3_Inhibitor This compound / LY2090314 GSK3_Inhibitor->Destruction_Complex Inhibition beta_Catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes

Figure 1: Wnt/β-catenin signaling pathway modulation by GSK-3 inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and LY2090314 based on available preclinical findings.

Table 1: Biochemical Potency

ParameterThis compoundLY2090314Assay Type
GSK-3α IC₅₀ 0.9 nM[5][6]1.5 nM[3][7]Biochemical Assay
GSK-3β IC₅₀ 5 nM[5][6]0.9 nM[3][7]Biochemical Assay
GSK-3 (unspecified) IC₅₀ 68 nM[8]-Biochemical Assay
Kᵢ (GSK-3β) 4.9 nM[1]-Biochemical Assay

Table 2: Cellular Activity

ParameterThis compoundLY2090314Cell-based Assay
Tau Phosphorylation (S396) IC₅₀ 76 nM[1][8]-Cell-based Assay
β-catenin Stabilization 3-fold increase at 1 µM (12h) in human osteoblast-like cells[8]Time-dependent stabilization at 20 nM in melanoma cells[9]Western Blot
Wnt Signaling Activation (TCF/LEF Reporter) Activates Wnt signaling[8]Stimulated TCF/LEF TOPFlash reporter activity in melanoma cells[10]Reporter Gene Assay
Cytotoxicity (IC₅₀, 72h) Low micromolar in glioma cells[11]~10 nM in melanoma cell lines[10]Cytotoxicity Assay

Table 3: Preclinical In Vivo Effects

FindingThis compoundLY2090314Animal Model
Bone Formation Dose-dependent increase in trabecular bone mass in rats (20 mg/kg daily)[8][12]-Rat
Fracture Healing Accelerated fracture healing in rats (30 µmol/kg daily)[13]-Rat
Tumor Growth Inhibition Growth delay in glioma xenografts[11]Single agent activity in A375 melanoma xenografts (25 mg/kg Q3D)[3]Mouse
Combination Therapy -Enhanced efficacy of DTIC in A375 xenografts (2.5 mg/kg Q3D)[3]Mouse
Target Engagement Inhibition of tau hyper-phosphorylation in rodent hippocampus[14]Elevation of Axin2 gene expression after a single dose (25 mg/kg)[3][10]Rodent

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of GSK-3 inhibitors.

In Vitro Kinase Assay (for IC₅₀ Determination)

This assay is fundamental for determining the direct inhibitory potency of a compound against its target kinase.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant GSK-3 enzyme - Substrate (e.g., GS-2 peptide) - ATP (radiolabeled or for detection) - Test Compound (this compound/LY2090314) Start->Reagents Incubation Incubate enzyme, substrate, ATP, and compound at a controlled temperature (e.g., 30°C) Reagents->Incubation Stop_Reaction Stop the reaction (e.g., by adding acid or EDTA) Incubation->Stop_Reaction Detection Detect substrate phosphorylation (e.g., scintillation counting for ³³P-ATP, fluorescence, or luminescence) Stop_Reaction->Detection Analysis Calculate % inhibition relative to control and determine IC₅₀ value Detection->Analysis End End Analysis->End

Figure 2: General workflow for an in vitro kinase assay.

Protocol Summary:

  • Reaction Setup: In a multi-well plate, recombinant GSK-3α or GSK-3β enzyme is incubated with a specific substrate (e.g., a synthetic peptide like GS-2) in a kinase buffer.

  • Compound Addition: A dilution series of the inhibitor (this compound or LY2090314) is added to the wells.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a constant temperature.

  • Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

  • Detection: The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blotting for β-catenin Stabilization

This technique is used to assess the cellular effect of GSK-3 inhibition on its downstream target, β-catenin.

Protocol Summary:

  • Cell Culture and Treatment: Cells (e.g., human osteoblast-like cells or melanoma cells) are cultured and treated with various concentrations of this compound or LY2090314 for a specified duration.[8][9]

  • Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative levels of β-catenin. An increase in β-catenin levels in treated cells compared to control indicates target engagement and pathway modulation.

Clinical Development and Perspectives

LY2090314 has been evaluated in Phase I and II clinical trials for various cancers, including advanced solid tumors and acute myeloid leukemia (AML).[15][16][17][18] As a monotherapy, it has shown limited clinical benefit in AML patients, although it was generally well-tolerated.[15][16] Studies have also explored its use in combination with standard chemotherapy regimens.[17][18]

The clinical development of this compound is less clear from the available public information. However, a related compound, AZD1080, also a GSK-3 inhibitor from AstraZeneca, was discontinued (B1498344) due to safety issues.[14] Preclinical studies with this compound have highlighted its potent effects on bone formation, which could be a therapeutic opportunity for fracture healing but also a potential on-target side effect in other indications.[12][14]

Conclusion

Both this compound and LY2090314 are potent, ATP-competitive inhibitors of GSK-3 with low nanomolar efficacy. LY2090314 appears slightly more potent against GSK-3β, while this compound shows higher potency for GSK-3α in biochemical assays. Both compounds effectively activate the Wnt/β-catenin signaling pathway in cellular models.

Preclinical studies have positioned LY2090314 primarily as an anti-cancer agent, with demonstrated efficacy in melanoma models.[3][10] In contrast, this compound has been extensively studied for its anabolic effects on bone, suggesting its potential for treating osteoporosis and accelerating fracture healing.[8][12][13] The choice between these two inhibitors will largely depend on the specific research context, the biological system under investigation, and the therapeutic area of interest. The distinct preclinical profiles of these two compounds underscore the diverse therapeutic possibilities of targeting GSK-3.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of investigational compounds like AZD2858 is of paramount importance. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established safety principles.

Note: this compound is a potent, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3). As with any active pharmacological agent, it must be handled with care throughout its lifecycle in the laboratory, from receipt to disposal. The following procedures are based on general best practices for chemical waste management. However, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before proceeding with any disposal.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, whether in solid form, as a stock solution, or as diluted working solutions, must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Identification and Segregation
  • Solid Waste:

    • Place any unused or expired solid this compound powder into a clearly labeled, sealed container designated for chemical waste.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a separate, sealed bag or container labeled as "this compound Contaminated Waste."

  • Liquid Waste:

    • Stock Solutions: Unused or expired stock solutions (e.g., in DMSO) must be collected in a designated, leak-proof, and chemically resistant waste container.

    • Aqueous Solutions: Collect all experimental aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of immediately into a designated sharps container for chemical contamination.

Waste Container Labeling

Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: This compound

  • The concentration and solvent (for liquid waste)

  • The primary hazards (e.g., "Toxic," "Biohazard" if applicable to the experiment)

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory contact information

Storage of Waste
  • Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.

  • Ensure waste containers are kept closed except when adding waste.

  • Provide secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste pickup, which may include completing a chemical waste manifest.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and for completing waste disposal documentation.

PropertyValueSource
Molecular Formula C₂₁H₂₃N₇O₃SMedchemExpress, Tocris Bioscience
Molecular Weight 453.52 g/mol MedchemExpress, Tocris Bioscience
IC₅₀ for GSK-3α 0.9 nMMedchemExpress, Tocris Bioscience
IC₅₀ for GSK-3β 5 nMMedchemExpress, Tocris Bioscience
Solubility in DMSO ≥ 7 mg/mL (15.43 mM)Selleck Chemicals

Experimental Protocols and Visualizations

Understanding the mechanism of action of this compound is crucial for appreciating its biological potency and the importance of its proper disposal.

Experimental Workflow for Assessing GSK-3 Inhibition

A common experimental approach to confirm the activity of a GSK-3 inhibitor like this compound involves treating cells and then analyzing the phosphorylation status of downstream targets.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_plating Plate Cells (e.g., human osteoblasts) treatment Treat with this compound (various concentrations) cell_plating->treatment lysis Cell Lysis treatment->lysis After incubation western_blot Western Blot lysis->western_blot quantification Quantify Protein Levels (e.g., β-catenin) western_blot->quantification

Caption: A typical experimental workflow to evaluate the efficacy of this compound.

Signaling Pathway of this compound Action

This compound inhibits GSK-3, which plays a key role in the Wnt/β-catenin signaling pathway. The diagram below illustrates this mechanism.

wnt_pathway cluster_without Without this compound cluster_with With this compound GSK3_active Active GSK-3 beta_catenin_destruction β-catenin Destruction Complex GSK3_active->beta_catenin_destruction beta_catenin_degraded β-catenin Degraded beta_catenin_destruction->beta_catenin_degraded This compound This compound GSK3_inhibited Inhibited GSK-3 This compound->GSK3_inhibited beta_catenin_stable β-catenin Accumulates GSK3_inhibited->beta_catenin_stable prevents degradation gene_transcription Gene Transcription (Osteogenesis) beta_catenin_stable->gene_transcription

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization.

By following these detailed procedures and understanding the biological context of this compound, researchers can ensure a safe laboratory environment while advancing their scientific discoveries. Always prioritize safety and regulatory compliance in all aspects of chemical handling and disposal.

Personal protective equipment for handling AZD2858

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of AZD2858, a potent, orally active GSK-3 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Hazard Identification and First Aid

As a research chemical, the full toxicological properties of this compound may not be known. Standard laboratory chemical safety precautions should be strictly followed.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Minimize dust and aerosol formation during handling.[1]

Storage: The stability of this compound is dependent on the storage conditions.

FormStorage TemperatureDuration
Solid-20°CUp to 6 months[2]
Stock Solution-80°CUp to 1 year[3]
Stock Solution-20°CUp to 6 months[3]

Before use, it is recommended that the product be allowed to warm to room temperature for at least 60 minutes prior to opening the vial.[2]

Solubility

This compound has specific solubility characteristics that are important for experimental design.

SolventSolubility
DMSO5 mg/mL
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL

Disposal Plan

All waste containing this compound must be considered hazardous and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

AZD2858_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Allow this compound to Reach Room Temperature D Weigh Compound and Prepare Stock Solution C->D E Perform Experimental Procedures D->E F Decontaminate Workspace and Equipment E->F G Dispose of Solid and Liquid Waste in Labeled Hazardous Waste Containers F->G H Remove and Dispose of PPE G->H

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.